3-(thiophen-2-yl)-1H-pyrazole
Description
The exact mass of the compound this compound is 150.02516937 g/mol and the complexity rating of the compound is 118. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 371768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNDPZYOQCCHTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321190 | |
| Record name | 3-(2-Thienyl)Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19933-24-5, 219863-71-5 | |
| Record name | 3-(2-Thienyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19933-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Thienyl)Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-THIENYL)PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 19933-24-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(thiophen-2-yl)-1H-pyrazole
Abstract
The convergence of thiophene and pyrazole rings into a single molecular entity, 3-(thiophen-2-yl)-1H-pyrazole, creates a heterocyclic scaffold of significant interest to the medicinal chemistry community. Both individual moieties are well-established pharmacophores, and their combination offers a unique structural motif for the development of novel therapeutic agents.[1][2][3] Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] Similarly, thiophene derivatives are integral to numerous approved drugs and are recognized for their ability to modulate pharmacokinetic and pharmacodynamic profiles.[1][3] This guide provides a comprehensive, field-proven overview of the predominant synthetic routes to this compound, with a focus on the widely employed chalcone-based methodology. We will delve into the mechanistic underpinnings of the synthetic choices, provide detailed experimental protocols, and outline a full suite of characterization techniques required to validate the synthesis of this valuable compound.
Rationale and Significance in Drug Discovery
The design of hybrid molecules that incorporate multiple pharmacophoric units is a cornerstone of modern drug discovery. The this compound scaffold is a prime example of this strategy.
-
The Pyrazole Core: This five-membered heterocycle, with two adjacent nitrogen atoms, is a key component in several blockbuster drugs, such as the anti-inflammatory agent Celecoxib.[2] Its structure allows it to act as a versatile scaffold, capable of engaging in various biological interactions, including hydrogen bonding and π-stacking.
-
The Thiophene Moiety: As a bioisostere of the phenyl ring, thiophene is frequently used to enhance metabolic stability, improve solubility, and fine-tune the electronic properties of a lead compound.[1][3] Its incorporation can lead to improved target binding and overall efficacy.
The strategic fusion of these two rings yields a molecule with significant potential for targeting a range of biological targets, including kinases and various enzymes, making it a valuable building block for libraries aimed at anticancer and anti-inflammatory drug discovery programs.[3][5]
Primary Synthetic Strategy: The Chalcone Pathway
The most reliable and widely adopted method for synthesizing 3-(thiophen-2-yl)-1H-pyrazoles involves a two-step sequence starting from readily available precursors. This pathway leverages the formation of an α,β-unsaturated ketone intermediate, known as a chalcone, which then undergoes cyclocondensation with hydrazine.[6][7]
Step 1: Synthesis of the Thiophenyl Chalcone Intermediate
The initial step is a Claisen-Schmidt condensation between 2-acetylthiophene and an appropriate aldehyde. This reaction forms the three-carbon bridge connecting the thiophene ring to what will become the pyrazole's C5 position.
Causality of Experimental Choices: The reaction is typically base-catalyzed (e.g., using NaOH or KOH). The base deprotonates the α-carbon of 2-acetylthiophene, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated carbonyl system of the chalcone. Ethanol is a common solvent as it effectively dissolves the reactants and the base.
Caption: Claisen-Schmidt condensation workflow for chalcone synthesis.
Step 2: Cyclocondensation to Form the Pyrazole Ring
The synthesized thiophenyl chalcone serves as the direct precursor for the pyrazole ring. The reaction with hydrazine hydrate in a suitable solvent, often with an acid catalyst like acetic acid, leads to the formation of the heterocyclic core.
Causality of Experimental Choices: The mechanism involves the initial nucleophilic attack of a hydrazine nitrogen atom on the β-carbon of the α,β-unsaturated system (Michael addition), or on the carbonyl carbon. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline intermediate. Subsequent dehydration (oxidation) yields the stable aromatic pyrazole ring.[7] Acetic acid acts as a catalyst and a solvent, facilitating both the condensation and dehydration steps.[6]
Caption: Cyclocondensation of a chalcone with hydrazine to form the pyrazole ring.
Detailed Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility. Monitoring reaction progress via Thin-Layer Chromatography (TLC) is critical at each stage.
Protocol 1: Synthesis of (E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one (A Chalcone Intermediate)
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-acetylthiophene (1.26 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of ethanol. Stir the mixture until a homogeneous solution is formed.
-
Base Addition: Cool the flask in an ice bath. Slowly add an aqueous solution of sodium hydroxide (20% w/v) dropwise to the stirred mixture.[8]
-
Reaction Execution: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by TLC (eluent: ethyl acetate/n-hexane, 2:8).[6] The formation of a solid precipitate often indicates product formation.
-
Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), pour the mixture into 100 mL of ice-cold water.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral to pH paper, and then dry. Recrystallize the crude product from ethanol to yield the pure chalcone as a solid.
Protocol 2: Synthesis of 3-(thiophen-2-yl)-5-phenyl-1H-pyrazole
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, place the synthesized chalcone from Protocol 1 (2.14 g, 10 mmol) and dissolve it in 30 mL of glacial acetic acid.[6]
-
Reagent Addition: To this solution, add hydrazine hydrate (99%, 1.0 mL, ~20 mmol).
-
Reaction Execution: Heat the mixture to reflux (approximately 118 °C) and maintain reflux for 6-8 hours.[6] Monitor the reaction by TLC until the chalcone spot disappears.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Purification: Filter the solid product that precipitates out. Wash the solid extensively with water and then dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the final compound. The data presented below is a representative summary based on literature findings.
| Parameter | Method | Expected Results |
| Physical Appearance | Visual | Off-white to pale yellow solid |
| Melting Point (m.p.) | Capillary Method | Varies with substitution, typically >140 °C[8] |
| Molecular Formula | - | C₁₃H₁₀N₂S |
| Molecular Weight | MS (ESI) | Expected [M+H]⁺: 227.06 |
| ¹H NMR | 400 MHz, DMSO-d₆ | δ (ppm): ~13.0 (s, 1H, pyrazole N-H), ~7.8-7.2 (m, 8H, Ar-H and thiophene-H), ~6.8 (s, 1H, pyrazole C4-H)[9] |
| ¹³C NMR | 101 MHz, DMSO-d₆ | δ (ppm): ~150-140 (pyrazole C3/C5), ~135-125 (Ar-C and thiophene-C), ~100 (pyrazole C4)[9] |
| IR Spectroscopy | KBr Pellet | ν (cm⁻¹): ~3200-3100 (N-H stretch), ~1600 (C=N stretch), ~1550 (C=C stretch), ~700 (C-S stretch)[8] |
Alternative Synthetic Approaches
While the chalcone pathway is dominant, other methods offer access to this scaffold:
-
Vilsmeier-Haack Reaction: Some multi-step syntheses utilize the Vilsmeier-Haack reaction on acetyl-thiophene hydrazones. This can provide a route to 4-formyl substituted thiophenyl pyrazoles, which can then be further modified.[1][10]
-
1,3-Dicarbonyl Condensation (Knorr Pyrazole Synthesis): A classic method involves the condensation of a 1,3-dicarbonyl compound (where one carbonyl is attached to a thiophene ring) with hydrazine.[11] This provides direct access to the pyrazole ring without a chalcone intermediate.
Conclusion
The synthesis of this compound is a well-established process, primarily achieved through a robust and efficient two-step sequence involving a chalcone intermediate. The methodologies described in this guide, from synthesis to characterization, provide researchers and drug development professionals with a validated framework for obtaining this high-value heterocyclic compound. The versatility of the synthetic pathway allows for the creation of diverse analogues by varying the aldehyde in the initial Claisen-Schmidt condensation, making it an invaluable tool for generating compound libraries for biological screening. The continued exploration of this scaffold is poised to yield novel candidates in the ongoing search for more effective therapeutic agents.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 6. ijirt.org [ijirt.org]
- 7. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-(thiophen-2-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 3-(thiophen-2-yl)-1H-pyrazole. This molecule, featuring a pyrazole ring linked to a thiophene moiety, is a scaffold of significant interest in medicinal chemistry and materials science. This document delves into its molecular structure, spectroscopic signature, and synthetic pathways. It further explores its physicochemical characteristics, leveraging data from closely related derivatives to provide a holistic understanding. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the thiophene-pyrazole framework.
Introduction: The Significance of the Thiophene-Pyrazole Scaffold
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, structures combining different heterocyclic rings often exhibit synergistic or unique properties. The fusion of a thiophene ring, known for its distinct electronic properties and presence in numerous bioactive molecules, with a pyrazole ring, a versatile pharmacophore found in drugs like Celecoxib and Sildenafil, presents a compelling scaffold for new discoveries.[1][2] The this compound core, in particular, offers a unique spatial and electronic arrangement, making it a prime candidate for exploration in drug design and materials science. The presence of sulfur in the thiophene ring can enhance binding affinity and specificity to biological targets, while the pyrazole moiety provides a platform for diverse functionalization.[3] This guide aims to provide a detailed examination of the fundamental physicochemical properties of this important molecule.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a five-membered pyrazole ring attached at the 3-position to the 2-position of a thiophene ring. The planarity and electronic distribution of this system are key to its interactions and reactivity.
dot graphmol { layout="neato"; node [shape=plaintext]; edge [style=bold];
// Define nodes for atoms N1 [label="N", pos="0,0.7!"]; N2 [label="N", pos="-0.8,-0.2!"]; C3 [label="C", pos="-0.5,-1.5!"]; C4 [label="C", pos="0.8,-1.2!"]; C5 [label="C", pos="1,0.2!"];
// Define nodes for thiophene C6 [label="C", pos="-1.5,-2.5!"]; S1 [label="S", pos="-2.8,-1.5!"]; C7 [label="C", pos="-3.5,-0.5!"]; C8 [label="C", pos="-2.8,0.5!"]; C9 [label="C", pos="-1.5,0.2!"];
// Draw bonds for pyrazole N1 -- C5; C5 -- C4; C4 -- C3; C3 -- N2; N2 -- N1; N1 -- H1 [style=solid]; H1 [label="H", pos="0,1.5!"];
// Draw bonds for thiophene C3 -- C6; C6 -- S1; S1 -- C7; C7 -- C8; C8 -- C9; C9 -- N2;
// Double bonds edge [style="double"]; C5 -- N1; C3 -- C4; C6 -- C9; C7 -- C8;
} caption="Molecular Structure of this compound"
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | This compound-4-carbaldehyde[7] | Pyrazole[8] |
| Molecular Formula | C₇H₆N₂S | C₈H₆N₂OS | C₃H₄N₂ |
| Molecular Weight | 150.21 g/mol | 178.21 g/mol | 68.08 g/mol |
| Melting Point | Not experimentally determined | Not specified | 66-68 °C |
| Boiling Point | Not experimentally determined | Not specified | 186-188 °C |
| Solubility | Likely soluble in organic solvents like ethanol, methanol, and acetone; limited solubility in water.[8][9] | Not specified | Soluble in organic solvents, limited solubility in water.[8] |
| pKa | Not experimentally determined. The pKa of the conjugate acid is expected to be around 2.5, similar to pyrazole. | Not specified | pKa of conjugate acid is 2.49. |
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of thiophene-pyrazole compounds. The chemical shifts of the protons and carbons are influenced by the electronic environment created by the two aromatic rings.
Based on data from derivatives, the following are expected ¹H NMR chemical shifts for this compound in a solvent like DMSO-d₆:
-
Pyrazole Protons: The protons on the pyrazole ring are expected to appear as distinct signals.
-
Thiophene Protons: The protons on the thiophene ring will typically appear as a multiplet.[3]
-
NH Proton: The N-H proton of the pyrazole ring will likely appear as a broad singlet, and its chemical shift will be concentration-dependent.
For ¹³C NMR, characteristic signals for the carbons of both the pyrazole and thiophene rings would be observed.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at m/z 150.21. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with a common route involving the condensation of a thiophene-containing precursor with a source of the pyrazole ring. A general and adaptable synthetic protocol is outlined below, based on established methods for related pyrazole derivatives.[3]
Experimental Protocol: A Generalized Synthetic Pathway
Step 1: Synthesis of the Hydrazone Intermediate
-
Reactants: Acetyl thiophene and phenylhydrazine (or hydrazine hydrate for the unsubstituted pyrazole).
-
Procedure:
-
Dissolve acetyl thiophene in a suitable solvent such as ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Add phenylhydrazine (or hydrazine hydrate) dropwise to the solution while stirring.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the hydrazone intermediate to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry.
-
Step 2: Cyclization to Form the Pyrazole Ring
-
Reactants: The hydrazone intermediate, a cyclizing agent (e.g., phosphoryl chloride - POCl₃), and a solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
Suspend the hydrazone intermediate in DMF.
-
Slowly add POCl₃ to the mixture at a controlled temperature (e.g., 0 °C).
-
After the addition, heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Computational Analysis
Computational chemistry provides powerful tools to predict and understand the properties of molecules like this compound.[6] Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and predict spectroscopic data.[10] Molecular docking studies can also be performed to investigate the potential binding of this scaffold to various biological targets, offering insights for drug discovery efforts.[6]
Potential Applications in Research and Drug Development
The this compound scaffold is a "privileged structure" in medicinal chemistry, with its derivatives showing a wide range of biological activities.[4]
-
Anticancer Activity: Several derivatives of this compound have been synthesized and evaluated for their anticancer properties, showing promising results against various cancer cell lines.[2]
-
Antimicrobial Activity: The thiophene and pyrazole moieties are known to be present in compounds with antimicrobial properties.[1] Hybrid molecules containing both rings have demonstrated significant activity against various bacterial and fungal strains.[3]
-
Enzyme Inhibition: The pyrazole ring is a key component in many enzyme inhibitors. The this compound scaffold can be functionalized to target specific enzymes involved in various diseases.[1]
Conclusion
This compound is a heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. While a complete experimental dataset for the parent compound is still emerging, a comprehensive understanding of its physicochemical properties can be extrapolated from the extensive research on its derivatives. This technical guide has synthesized the available information on its structure, spectroscopic characteristics, synthesis, and potential applications. The insights provided herein are intended to facilitate further research and development of novel molecules based on this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound-4-carbaldehyde | C8H6N2OS | CID 737231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Buy 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | 1240279-47-3 [smolecule.com]
- 10. staff.najah.edu [staff.najah.edu]
An In-depth Technical Guide to the Crystal Structure Analysis of 3-(thiophen-2-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(thiophen-2-yl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state of these compounds is paramount for rational drug design, polymorphism screening, and formulation development. This technical guide provides a comprehensive overview of the crystal structure analysis of this compound, detailing the journey from synthesis and crystallization to advanced structural elucidation and computational analysis. We delve into the practical and theoretical aspects of single-crystal X-ray diffraction, Hirshfeld surface analysis, and the interpretation of crystallographic data, offering field-proven insights for researchers in the pharmaceutical sciences.
Significance in Medicinal Chemistry
Pyrazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4][5] The incorporation of a thiophene ring into the pyrazole scaffold can further enhance therapeutic efficacy and modulate pharmacokinetic properties. The structural rigidity and potential for diverse functionalization of the this compound core make it an attractive candidate for targeting various biological macromolecules. A thorough understanding of its crystal structure provides invaluable insights into structure-activity relationships (SAR), guiding the design of more potent and selective drug candidates.
Synthesis and Crystallization
The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common method involves the cyclocondensation of thiophenylchalcones with hydrazine derivatives.[6] For instance, the reaction of 1-(thiophen-2-yl)ethan-1-one with an appropriate aldehyde can yield a chalcone precursor, which is then cyclized to form the pyrazole ring.[7][8][9][10]
Experimental Protocol: Synthesis of a this compound Derivative
-
Chalcone Synthesis: To a stirred solution of 2-acetylthiophene and a substituted benzaldehyde in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, monitored by thin-layer chromatography (TLC). The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the corresponding chalcone.
-
Pyrazole Formation: The synthesized chalcone is dissolved in a suitable solvent such as ethanol or acetic acid, followed by the addition of hydrazine hydrate. The mixture is refluxed for several hours. After cooling, the product is precipitated by pouring the reaction mixture into ice-cold water. The solid is then filtered, washed, and purified by recrystallization.
Crystallization for Single-Crystal X-ray Diffraction:
Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis.[11] Slow evaporation of a saturated solution is a widely used technique.
Protocol for Slow Evaporation Crystallization:
-
Dissolve the purified this compound compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or dichloromethane/hexane) to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature.
-
Monitor the vial for the formation of well-defined single crystals over several days to weeks.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional atomic arrangement within a crystal.[12][13][14][15] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
The SC-XRD Workflow
The workflow for a single-crystal X-ray diffraction experiment can be summarized as follows:
Caption: The workflow of a single-crystal X-ray diffraction experiment.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[13]
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction data are collected on a detector at various orientations.[13]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best fit between the calculated and observed diffraction patterns.
-
Validation and Analysis: The final crystal structure is validated using crystallographic software and deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[16][17][18][19][20] The geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions are then analyzed.
Interpreting Crystallographic Data
The final output of a crystal structure determination is typically a Crystallographic Information File (CIF). This file contains all the essential information about the crystal structure.
Table 1: Example Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Chemical formula | C₁₅H₁₅N₃S₂ |
| Formula weight | 301.43 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.2852 (5) |
| b (Å) | 15.1234 (8) |
| c (Å) | 9.8765 (4) |
| α (°) | 90 |
| β (°) | 105.123 (2) |
| γ (°) | 90 |
| Volume (ų) | 1489.2 (1) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.345 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.123 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual data can be found in publications reporting the crystal structure of specific derivatives.[21][22][23][24]
Supramolecular Analysis: Beyond the Molecule
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting physical properties like solubility and melting point.
Hydrogen Bonding and π-Interactions
In the crystal structure of this compound derivatives, N-H···N and N-H···S hydrogen bonds are common motifs, often leading to the formation of chains or dimers.[21][22] Additionally, π-π stacking interactions between the pyrazole and thiophene rings, as well as C-H···π interactions, can play a significant role in stabilizing the crystal packing.
Caption: Visualization of common intermolecular interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[25][26] It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors.
The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. fiveable.me [fiveable.me]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. pulstec.net [pulstec.net]
- 16. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 17. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 18. Cambridge Structural Database | Ithaca College [ithaca.edu]
- 19. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 20. Cambridge Structural Database | re3data.org [re3data.org]
- 21. researchgate.net [researchgate.net]
- 22. Crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.iucr.org [journals.iucr.org]
- 24. staff.najah.edu [staff.najah.edu]
- 25. crystalexplorer.net [crystalexplorer.net]
- 26. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Spectroscopic Guide to 3-(Thiophen-2-yl)-1H-pyrazole: A Key Heterocyclic Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(thiophen-2-yl)-1H-pyrazole, a heterocyclic compound of significant interest to researchers in drug discovery and development. The unique juxtaposition of the thiophene and pyrazole rings imparts this molecule with a distinct electronic and structural profile, making a thorough understanding of its spectroscopic characteristics essential for its identification, characterization, and application in medicinal chemistry. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering not only the spectral data but also a detailed interpretation grounded in the principles of spectroscopic analysis. The methodologies for acquiring this data are also outlined to ensure reproducibility and adherence to rigorous scientific standards.
Introduction: The Significance of the Thiophen-Pyrazole Scaffold
The fusion of thiophene and pyrazole moieties into a single molecular entity has garnered considerable attention in the field of medicinal chemistry. Both heterocycles are independently recognized as "privileged structures" due to their frequent appearance in biologically active compounds. The thiophene ring, a sulfur-containing aromatic heterocycle, is known to participate in various non-covalent interactions with biological targets, while the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The combination of these two rings in this compound creates a versatile scaffold for the design of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammation.
A precise and unambiguous characterization of this core structure is the foundational step in any drug development program. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide aims to be an authoritative resource for scientists working with this compound and its derivatives, enabling them to confidently identify and characterize their compounds.
Molecular Structure and Isomerism
The structure of this compound is presented below. It is important to note the potential for tautomerism in the pyrazole ring, where the proton on the nitrogen can reside on either N1 or N2. In the context of this guide, we will primarily consider the 1H-pyrazole tautomer, which is generally the most stable form.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside to remove any contaminants before inserting it into the spectrometer.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Temperature: Spectra are typically acquired at room temperature (298 K).
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment.
-
Number of scans: 8-16 scans are usually sufficient.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
¹H NMR Spectral Data and Interpretation
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 (Pyrazole) | ~6.5 - 7.0 | d | ~2-3 |
| H5 (Pyrazole) | ~7.5 - 8.0 | d | ~2-3 |
| NH (Pyrazole) | ~12.0 - 13.0 | br s | - |
| H3' (Thiophene) | ~7.0 - 7.2 | dd | J = 3.5, 1.0 |
| H4' (Thiophene) | ~7.0 - 7.2 | dd | J = 5.0, 3.5 |
| H5' (Thiophene) | ~7.3 - 7.5 | dd | J = 5.0, 1.0 |
Interpretation:
-
Pyrazole Protons (H4 and H5): The two protons on the pyrazole ring are expected to appear as doublets due to coupling to each other. The distinct chemical shifts are a result of their different electronic environments.
-
Pyrazole NH Proton: The N-H proton of the pyrazole ring is typically observed as a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and its acidic nature.
-
Thiophene Protons (H3', H4', and H5'): The three protons on the thiophene ring will exhibit a characteristic splitting pattern. H4' will appear as a doublet of doublets due to coupling with both H3' and H5'. H3' and H5' will also appear as doublets of doublets, with the larger coupling constant corresponding to the coupling with H4' and the smaller coupling constant corresponding to the long-range coupling between them.
Figure 2: Predicted ¹H NMR spin-spin coupling network for this compound.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on data from related structures, the following carbon signals are expected.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C3 (Pyrazole) | ~145 - 150 |
| C4 (Pyrazole) | ~105 - 110 |
| C5 (Pyrazole) | ~130 - 135 |
| C2' (Thiophene) | ~135 - 140 |
| C3' (Thiophene) | ~125 - 130 |
| C4' (Thiophene) | ~127 - 132 |
| C5' (Thiophene) | ~123 - 128 |
Interpretation:
-
Pyrazole Carbons (C3, C4, C5): The chemical shifts of the pyrazole carbons are influenced by the electronegativity of the adjacent nitrogen atoms. C3, being attached to two nitrogen atoms, is expected to be the most downfield.
-
Thiophene Carbons (C2', C3', C4', C5'): The carbon atoms of the thiophene ring will resonate in the aromatic region. The carbon directly attached to the pyrazole ring (C2') is expected to be deshielded compared to the other thiophene carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.
-
Apply pressure using the anvil to ensure intimate contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample.
Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
IR Spectral Data and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups and aromatic rings.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Pyrazole) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C/C=N Stretch (Aromatic Rings) | 1400 - 1600 | Medium to Strong |
| C-S Stretch (Thiophene) | 600 - 800 | Medium |
| C-H Out-of-plane Bending | 700 - 900 | Strong |
Interpretation:
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is a key indicator of the N-H group in the pyrazole ring, with the broadening due to hydrogen bonding.
-
Aromatic C-H Stretch: The C-H stretching vibrations of both the pyrazole and thiophene rings are expected to appear just above 3000 cm⁻¹.
-
Aromatic Ring Stretching: A series of bands in the 1400-1600 cm⁻¹ region corresponds to the C=C and C=N stretching vibrations within the aromatic rings.
-
Thiophene C-S Stretch: The characteristic C-S stretching vibration of the thiophene ring is typically observed in the fingerprint region.
-
C-H Out-of-plane Bending: Strong absorptions in the 700-900 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the aromatic rings and can sometimes provide information about the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
Instrumental Parameters:
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Detection Mode: Positive ion mode.
Mass Spectral Data and Interpretation
The molecular formula of this compound is C₇H₆N₂S, with a monoisotopic mass of 150.0252 g/mol .
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A prominent peak at m/z 150 is expected, corresponding to the molecular ion.
-
Key Fragmentation Pathways:
-
Loss of HCN: A common fragmentation pathway for pyrazoles is the loss of a molecule of hydrogen cyanide (HCN, 27 Da), which would result in a fragment ion at m/z 123.
-
Loss of N₂: Another characteristic fragmentation is the loss of a nitrogen molecule (N₂, 28 Da), leading to a fragment at m/z 122.
-
Thiophene Ring Fragmentation: Fragmentation of the thiophene ring can also occur, leading to characteristic ions.
-
Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By understanding the characteristic NMR, IR, and MS signatures of this important heterocyclic scaffold, researchers and drug development professionals can confidently identify and characterize this molecule and its derivatives. The provided experimental protocols serve as a foundation for obtaining high-quality, reproducible data, which is paramount for advancing research and development efforts in medicinal chemistry. While experimental data for the parent compound was not found in the searched literature, the analysis of its derivatives provides a strong predictive framework for its spectroscopic properties.
biological activity of 3-(thiophen-2-yl)-1H-pyrazole derivatives
An In-Depth Technical Guide to the Biological Activity of 3-(Thiophen-2-yl)-1H-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of thiophene and pyrazole rings into a single molecular scaffold has generated a class of compounds, this compound derivatives, with significant and diverse biological activities. This technical guide synthesizes current research to provide an in-depth exploration of their therapeutic potential, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into common synthetic strategies, analyze structure-activity relationships, and provide detailed, field-proven protocols for the evaluation of these key biological activities. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic scaffold.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among them, the this compound core represents a particularly compelling scaffold. This structure combines the electronic properties and hydrogen bonding capabilities of the pyrazole ring with the versatile reactivity and bioisosteric nature of the thiophene moiety. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key feature in several approved drugs, including the anti-inflammatory agent celecoxib. Thiophene, a sulfur-containing aromatic ring, is also prevalent in pharmaceuticals and is known to enhance pharmacokinetic profiles and target binding affinity. The combination of these two rings creates a hybrid molecule with a unique three-dimensional structure and electronic distribution, making it an attractive candidate for interacting with a wide range of biological targets. Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory activities.
General Synthetic Strategies
The construction of the this compound core is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A prevalent and efficient route begins with the synthesis of a thiophenylchalcone (an α,β-unsaturated ketone), which serves as the key intermediate. This chalcone is then reacted with hydrazine hydrate or a substituted hydrazine to yield the corresponding pyrazoline, which can be subsequently oxidized to the pyrazole or used directly.
Caption: Generalized synthetic route via thiophenylchalcone intermediate.
This modular approach allows for extensive diversification. Substituents on the aryl aldehyde (R') and the hydrazine derivative (R'') can be readily varied to generate a library of compounds, which is crucial for exploring structure-activity relationships (SAR).
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant body of research highlights the potential of this compound derivatives as potent anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, often with IC₅₀ values in the low micromolar range.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain pyrazole-thiophene hybrids have been identified as multi-target inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Akt. By blocking the ATP-binding site of these enzymes, the compounds disrupt downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of kinase signaling pathways by pyrazole derivatives.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency in inhibiting cell growth.
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 2 | MCF-7 | Breast Adenocarcinoma | 6.57 | |
| HepG2 | Liver Carcinoma | 8.86 | ||
| Pyrazoline 5 | T47D | Breast Cancer | < 1.56 (Active) | |
| 4T1 | Breast Cancer | < 1.56 (Active) | ||
| HeLa | Cervical Cancer | < 1.56 (Active) | ||
| WiDr | Colorectal Cancer | < 1.56 (Active) | ||
| Pyrazole-Thioamide | Jurkat | T-cell Leukemia | ~15 | |
| RS4;11 | B-cell Leukemia | ~15 |
Note: The data presented are illustrative and sourced from multiple studies. Direct comparison requires standardized assay conditions.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of chemical compounds. It relies on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.
Self-Validation & Causality: This protocol includes a vehicle control to account for solvent effects and a blank control to establish the baseline absorbance. The dose-response curve generated is self-validating; a clear inverse relationship between compound concentration and cell viability confirms the cytotoxic effect. The choice of a 48-72 hour incubation period is critical to allow sufficient time for the compound to exert its antiproliferative or cytotoxic effects, which may involve multiple cell cycles.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions.
-
MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidic isopropanol, to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against compound concentration (log scale) to determine the IC₅₀ value.
Antimicrobial Activity: A Response to Growing Resistance
The emergence of multidrug-resistant pathogens presents a global health crisis. Thiophene and pyrazole-containing compounds have long been recognized for their antimicrobial properties, and their combination in this scaffold has yielded derivatives with promising activity against a spectrum of bacteria and fungi.
Quantitative Data: Antibacterial and Antifungal Efficacy
The antimicrobial efficacy is often evaluated by measuring the diameter of the zone of inhibition in an agar diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).
| Compound ID | Microbial Strain | Type | Activity (Zone of Inhibition, mm) | Reference |
| IId | Staphylococcus aureus | Gram (+) Bacteria | 23 | |
| Escherichia coli | Gram (-) Bacteria | 21 | ||
| Candida albicans | Fungus | 20 | ||
| IIg | Staphylococcus aureus | Gram (+) Bacteria | 21 | |
| Escherichia coli | Gram (-) Bacteria | 19 | ||
| Candida albicans | Fungus | 18 | ||
| Ciprofloxacin | S. aureus / E. coli | - | 25 / 24 | |
| Clotrimazole | C. albicans | - | 22 |
Note: Activity measured at a concentration of 100 µg/mL. Ciprofloxacin and Clotrimazole are standard reference drugs.
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer agar disk diffusion method is a standardized, widely used technique for determining the susceptibility of bacteria to antimicrobial agents. Its simplicity and reproducibility make it an excellent primary screening tool.
Self-Validation & Causality: The protocol's validity hinges on standardization. The use of Mueller-Hinton agar provides a consistent, non-inhibitory growth medium. The inoculum must be standardized to a 0.5 McFarland turbidity standard to ensure a uniform bacterial lawn, which is critical for reproducible zone sizes. The inclusion of standard antibiotic disks (e.g., Ciprofloxacin) serves as a positive control, validating the assay's ability to detect antimicrobial activity and providing a benchmark for comparison. A solvent control disk ensures that the observed inhibition is due to the compound, not the vehicle.
Methodology:
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium from an agar plate. Transfer them to a tube of sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Disk Application: Allow the plate to dry for 3-5 minutes. Aseptically apply paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface. Gently press the disks to ensure complete contact. Also apply a standard antibiotic disk as a positive control and a disk with the solvent (e.g., DMSO) as a negative control.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Data Acquisition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm).
Caption: Step-by-step workflow for the Kirby-Bauer antimicrobial assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is an underlying factor in numerous diseases. Derivatives of the this compound scaffold have shown significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). Selective inhibition of COX-2 is a particularly desirable trait, as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data: In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a classic and reliable assay for evaluating the acute anti-inflammatory activity of novel compounds.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference |
| 29a | 10 | > 50% | |
| 29b | 10 | > 50% | |
| Celecoxib | 10 | ~ 50% |
Note: Celecoxib is a standard selective COX-2 inhibitor used as a reference drug.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model mimics the hallmarks of acute inflammation (edema, erythema) and is highly predictive of human efficacy for NSAID-like drugs.
Self-Validation & Causality: The experimental design is crucial for valid results. A vehicle control group is essential to establish the normal inflammatory response to carrageenan. A positive control group treated with a known anti-inflammatory drug (e.g., diclofenac or celecoxib) validates the model's sensitivity and provides a benchmark for the test compound's efficacy. Measuring the paw volume both before (baseline) and at multiple time points after carrageenan injection allows for the calculation of the change in edema, controlling for inter-animal variability in initial paw size. The biphasic nature of the edema allows for insights into the mechanism; early phase inhibition (0-1.5h) suggests antagonism of histamine and serotonin, while late phase inhibition (post-1.5h) points towards inhibition of prostaglandin synthesis via COX.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀) reading.
-
Compound Administration: Randomly divide animals into groups (n=6). Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at various doses. Administer the vehicle to the control group and a standard drug (e.g., diclofenac, 10 mg/kg) to the positive control group.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
Post-Induction Measurements: Measure the paw volume (Vt) at regular intervals, typically 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume (Ve) at each time point: Ve = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100.
-
Structure-Activity Relationship (SAR) Insights
Analysis across multiple studies reveals key structural features that govern the .
-
Substituents on the Pyrazole N1-position: The nature of the substituent at the N1 position of the pyrazole ring is critical. Large, aromatic groups, such as a 2,4-dichlorophenyl ring, are often found in potent derivatives, suggesting this position is involved in a key hydrophobic or π-stacking interaction with the target protein.
-
Groups at the Pyrazole C5-position: Similarly, a para-substituted phenyl ring at the C5-position is frequently associated with high activity. Halogen substitutions (e.g., -Cl, -I) at the para-position of this phenyl ring can enhance potency, possibly by increasing binding affinity or altering electronic properties.
-
Modifications on the Thiophene Ring: Substitution on the thiophene ring itself can also modulate activity. For instance, the introduction of a chloro or bromo group has been shown to produce potent anti-inflammatory compounds.
An In-depth Technical Guide to Thiophene-Containing Pyrazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential
Introduction
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the pyrazole and thiophene scaffolds have independently garnered significant attention for their vast pharmacological profiles.[1][2] Pyrazole, a five-membered ring with two adjacent nitrogen atoms, is a core component in blockbuster drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][2] Its structural versatility and ability to modulate enzyme activity make it a privileged scaffold in drug design.[2][3] Similarly, thiophene, a sulfur-containing five-membered ring, is integrated into various drugs to enhance their pharmacokinetic and pharmacodynamic properties, contributing to antimicrobial, anti-inflammatory, and antitumor activities.[2][4]
The strategic hybridization of these two potent moieties into a single molecular entity—the thiophene-containing pyrazole—is a compelling approach in drug discovery. This molecular hybridization aims to leverage the complementary pharmacological properties of each ring system to create novel compounds with potentially enhanced potency, improved selectivity, and more favorable drug-like characteristics.[2][4] This technical guide provides an in-depth review of the synthesis, multifaceted biological activities, and structure-activity relationships of this promising class of compounds, offering valuable insights for researchers and professionals in drug development.
Section 1: Synthetic Strategies
The construction of the thiophene-pyrazole scaffold is achieved through several versatile synthetic routes. The choice of a particular method often depends on the desired substitution patterns and the availability of starting materials. A predominant and highly effective approach involves the cyclocondensation of thiophene-bearing chalcones with various hydrazine derivatives.
Key Synthetic Pathways
A widely employed synthetic strategy begins with the preparation of α,β-unsaturated ketones, known as chalcones, which bear a thiophene ring. These intermediates are typically synthesized via a Claisen-Schmidt condensation between a thiophene aldehyde and an appropriate ketone. The subsequent reaction of the thiophene-chalcone with hydrazine or substituted hydrazines (e.g., phenylhydrazine) in the presence of an acid catalyst like acetic acid leads to the formation of the pyrazoline ring through a [3+2] annulation reaction.[5]
Another robust multi-step pathway starts with the condensation of an acetyl thiophene with a hydrazine, which is then cyclized using a dehydrating agent like phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to yield a pyrazole-4-carbaldehyde.[2] This aldehyde serves as a versatile intermediate that can be further modified, for instance, by reacting it with thiosemicarbazide and subsequently with phenacyl bromides to build a thiazole ring onto the pyrazole scaffold, creating complex thiophene-pyrazolyl-thiazole hybrids.[2][4]
The following workflow diagram illustrates a generalized synthetic scheme for producing thiophene-pyrazole derivatives.
Caption: Generalized Synthetic Workflow for Thiophene-Pyrazole Compounds.
Experimental Protocol: Synthesis of Pyrazolyl-Thiazole Derivatives of Thiophene
This protocol is a representative example of a multi-step synthesis to create complex thiophene-pyrazole hybrids, adapted from established literature.[2][4]
Step 1: Synthesis of Pyrazole-4-carbaldehyde (Intermediate 3)
-
Condense acetyl thiophene (1) with phenylhydrazine (2) in the presence of concentrated H₂SO₄.
-
Purify the resulting hydrazone intermediate.
-
Cyclize the hydrazone using phosphoryl chloride (POCl₃) in dimethylformamide (DMF).
-
Isolate and purify the desired pyrazole-4-carbaldehyde (3) by recrystallization from ethanol.
Step 2: Synthesis of Thiosemicarbazone (Intermediate 5)
-
React the pyrazole-4-carbaldehyde (3) with thiosemicarbazide (4) in an appropriate solvent.
-
Heat the mixture under reflux to drive the condensation reaction.
-
Cool the reaction mixture and collect the precipitated thiosemicarbazone intermediate (5) by filtration.
Step 3: Synthesis of Final Pyrazolyl-Thiazole Derivatives (Compounds 7a-g)
-
Suspend the thiosemicarbazone intermediate (5) in ethanol.
-
Add a substituted phenacyl bromide (6a-g) to the suspension.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Upon cooling, the final product precipitates. Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure pyrazolyl-thiazole derivative (7a-g).[2]
-
Confirm the structure of the final compounds using spectroscopic methods such as NMR and mass spectrometry.[2][4]
Section 2: Biological Applications and Structure-Activity Relationships (SAR)
The fusion of thiophene and pyrazole rings has yielded compounds with a remarkable spectrum of biological activities, positioning them as promising leads for tackling various diseases.
Anticancer Activity
Thiophene-pyrazole hybrids have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a range of human cancer cell lines.[6] Their mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell proliferation and survival.[7][8]
Mechanism of Action: Kinase Inhibition Many thiophene-pyrazole derivatives function as inhibitors of critical signaling kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Akt (Protein Kinase B).[7][8] By blocking the ATP-binding site of these enzymes, the compounds disrupt downstream signaling pathways responsible for cell growth, angiogenesis, and apoptosis evasion. For instance, certain derivatives have shown potent inhibitory activity against both wild-type EGFR and its drug-resistant T790M mutant form, highlighting their potential to overcome acquired resistance in cancer therapy.[7]
Caption: Inhibition of the EGFR Signaling Pathway by a Thiophene-Pyrazole Compound.
Structure-Activity Relationship (SAR) for Anticancer Activity The anticancer potency of these compounds is highly dependent on the nature and position of substituents.
-
Substituents on Phenyl Rings: The presence of specific groups on phenyl rings attached to the core scaffold can drastically alter activity. For example, in one study, a compound with a methoxy group at the 2-position of a phenyl ring demonstrated greater potency against several cancer cell lines.[6]
-
Core Modifications: Introducing additional heterocyclic rings, such as thiazole, can modulate binding affinity and lead to multi-targeted agents.[7]
-
Lipophilicity: Structural modifications that improve lipophilicity, such as substituting the pyrazole N1 position with bulky aryl groups, can enhance stability and cell permeability.[7]
Table 1: In Vitro Anticancer Activity of Representative Thiophene-Pyrazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 2 | MCF-7 (Breast) | 6.57 | [7] |
| Compound 2 | HepG2 (Liver) | 8.86 | [7] |
| Compound 8 | MCF-7 (Breast) | 8.08 | [7] |
| Pyrazoline 5 | T47D (Breast) | Active (low IC₅₀) | [6] |
| Pyrazoline 5 | WiDr (Colorectal) | Active (low IC₅₀) | [6] |
| Compound 3a-i | HepG2 (Liver) | Showed activity | [9] |
Antimicrobial and Antifungal Activity
Thiophene-pyrazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][5][10] They have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as fungal strains like Aspergillus niger and Candida albicans.[2][4]
Structure-Activity Relationship (SAR) for Antimicrobial Activity The antimicrobial and antifungal effects are significantly influenced by the electronic properties of the substituents.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO₂) and halogens (Cl, Br, F), on the phenyl rings of the scaffold often leads to enhanced antimicrobial activity.[2][4]
-
Halogen Substituents: Compounds featuring a chloro substitution on the thiophene ring have demonstrated excellent inhibitory activity against a range of microorganisms, in some cases exceeding that of standard antibiotics.[5]
-
Hybrid Scaffolds: Combining the thiophene-pyrazole core with a thiazole ring can produce synergistic effects, leading to potent activity against resistant bacterial strains like P. aeruginosa.[11]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Compounds
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 5b | P. aeruginosa | 12.5 | [5] |
| Compound 5f | S. aureus | 12.5 - 25.0 | [5] |
| Compound 59 | P. aeruginosa | 15.625 - 31.25 | [11] |
| Compound 59 | C. albicans | 3.9 - 62.5 | [11] |
| Various | S. typhii, S. aureus | Promising Activity | [1][10] |
Other Biological Activities
Beyond their anticancer and antimicrobial properties, thiophene-pyrazole compounds have been investigated for other therapeutic applications.
-
Antioxidant Activity: Many derivatives have shown notable radical scavenging properties in DPPH and hydroxyl radical scavenging assays, indicating their potential to combat oxidative stress-related diseases.[2][4][5]
-
Enzyme Inhibition: Certain compounds exhibit inhibitory activity against enzymes like α-amylase, suggesting potential applications in managing diabetes.[1][10]
-
JNK3 Inhibition: Thiophene-pyrazolourea derivatives have been developed as potent and highly selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target primarily expressed in the central nervous system.[12][13] This makes them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13]
Conclusion and Future Outlook
The strategic combination of thiophene and pyrazole heterocycles has proven to be a highly fruitful endeavor in medicinal chemistry. The resulting hybrid compounds possess a rich and diverse pharmacological profile, with demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents. The synthetic accessibility of the core scaffold allows for extensive structural modifications, enabling fine-tuning of their biological activity and drug-like properties through systematic structure-activity relationship studies.
Future research in this field should focus on optimizing lead compounds to enhance their target selectivity and improve their pharmacokinetic profiles, including oral bioavailability and metabolic stability. The development of multi-target inhibitors, particularly in the realm of oncology, represents a promising avenue to address the complexities of cancer biology and overcome drug resistance. As our understanding of the molecular targets and mechanisms of action deepens, thiophene-containing pyrazole compounds will undoubtedly continue to be a source of novel and effective therapeutic candidates.
References
- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. growingscience.com [growingscience.com]
- 6. japsonline.com [japsonline.com]
- 7. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Thiophen-2-yl)-1H-pyrazole Derivatives and Their Applications
Abstract
The fusion of thiophene and pyrazole rings into the 3-(thiophen-2-yl)-1H-pyrazole scaffold has created a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of these derivatives, intended for researchers, scientists, and professionals in drug development. We will explore the synthetic methodologies for creating these hybrid molecules, delve into their diverse biological activities, and discuss the critical structure-activity relationships that govern their function. This document aims to be a foundational resource, synthesizing current knowledge and offering insights into the future trajectory of this promising chemical class.
Introduction: The Strategic Fusion of Thiophene and Pyrazole Scaffolds
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, the five-membered aromatic rings, thiophene and pyrazole, are considered "privileged scaffolds" due to their versatile chemical properties and broad spectrum of biological activities.[1][2] The thiophene ring, with its sulfur atom, imparts unique electronic properties and lipophilicity, which can enhance pharmacokinetic profiles and target binding affinity.[1][3] Thiophene-containing drugs like suprophen and tiaprofenic acid are well-established anti-inflammatory agents.[4]
The pyrazole ring system, characterized by two adjacent nitrogen atoms, is another cornerstone of medicinal chemistry.[4][5] Its structural flexibility allows for diverse substitutions, optimizing both pharmacodynamic and pharmacokinetic properties.[6] Marketed drugs such as the anti-inflammatory celecoxib and the anticancer agent crizotinib feature the pyrazole core, highlighting its therapeutic significance.[1][6]
The strategic combination of these two pharmacophores into a single molecular entity, the this compound, creates a hybrid with the potential for synergistic or novel biological effects.[1][3] This guide will dissect the chemistry and applications of this fascinating class of molecules.
Synthetic Strategies: Building the this compound Core
The construction of the this compound scaffold is most commonly achieved through the cyclization of an appropriate precursor, often a chalcone derivative. Chalcones, or α,β-unsaturated ketones, serve as versatile intermediates in the synthesis of various heterocyclic systems, including pyrazolines and pyrazoles.[7][8]
The Chalcone-to-Pyrazole Pathway
A prevalent and efficient method involves a two-step process starting from a thiophene-containing chalcone.
Step 1: Claisen-Schmidt Condensation to form Thiophenyl Chalcones
The initial step is the base-catalyzed Claisen-Schmidt condensation between a 2-acetylthiophene and a substituted aromatic or heterocyclic aldehyde.[4][5] This reaction creates the core α,β-unsaturated ketone structure. The choice of aldehyde is critical as it introduces diversity at what will become the 5-position of the pyrazole ring.
Step 2: Cyclization with Hydrazine Derivatives
The resulting thiophenyl chalcone is then reacted with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol or acetic acid.[9][10] The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[8]
Below is a generalized experimental protocol for this synthetic route.
Experimental Protocol: General Synthesis of this compound Derivatives
-
Synthesis of Thiophenyl Chalcone Intermediate:
-
To a solution of 2-acetylthiophene (1 equivalent) and an appropriate aldehyde (1 equivalent) in ethanol, add a catalytic amount of a base (e.g., 20% NaOH solution) dropwise at room temperature.[5][10]
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone intermediate.[7]
-
-
Synthesis of the this compound Derivative:
-
Dissolve the synthesized chalcone (1 equivalent) in a solvent such as absolute ethanol or glacial acetic acid.[8][10]
-
Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents).
-
Reflux the reaction mixture for 4-8 hours, again monitoring by TLC.[8][11]
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazole product.
-
Filter the solid, wash with water, dry, and purify by recrystallization.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[9][12]
-
Alternative Synthetic Routes
While the chalcone pathway is dominant, other methods exist. For instance, a multi-step synthesis can start with the condensation of acetyl thiophene with a hydrazine, followed by cyclization using reagents like phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form a pyrazole-4-carbaldehyde.[3][11] This intermediate can then be further functionalized.[3][13]
The following diagram illustrates the common chalcone-based synthetic workflow.
Caption: A typical workflow for the synthesis of this compound derivatives.
Applications in Medicinal Chemistry
The this compound scaffold is a prolific source of bioactive molecules, with research demonstrating potent activity against a range of diseases.
Anticancer Activity
The fight against cancer has been a major driver for the development of these derivatives. They have been shown to act on various targets, often as kinase inhibitors.
-
EGFR and VEGFR-2 Inhibition: Certain pyrazole-thiophene hybrids have been designed as multi-target inhibitors of key kinases involved in tumor growth and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6] Some derivatives have shown potent inhibition of both wild-type EGFR and the clinically relevant T790M mutant, which is associated with drug resistance.[6][14]
-
Cytotoxicity: Numerous studies have reported significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7, 4T1), liver (HepG2), lung (A549), and colon (WiDr) cancers.[6][15][16] For example, one derivative demonstrated an IC₅₀ value of 6.57 µM against the MCF-7 cell line, comparable to the standard drug doxorubicin.[6][14]
-
Mechanism of Action: The anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.[6] For instance, one promising compound was found to arrest MCF-7 cells in the G0/G1 phase of the cell cycle and significantly increase the apoptotic cell population.[6][14]
The diagram below illustrates the role of EGFR and VEGFR-2 in cancer cell signaling and their inhibition by pyrazole-thiophene derivatives.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by pyrazole-thiophene derivatives.
Antimicrobial and Antifungal Activity
With the rise of antimicrobial resistance, the need for new therapeutic agents is urgent.[1][3] this compound derivatives have emerged as promising candidates.
-
Broad-Spectrum Activity: These compounds have demonstrated significant activity against a range of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as various fungal strains (Aspergillus niger, Candida albicans).[3][17][18]
-
Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substituents on the pyrazole and thiophene rings. For instance, the presence of electron-withdrawing groups like chloro or nitro on an attached phenyl ring has been shown to enhance activity.[17] One study found that a derivative with a 4-chlorophenyl group showed excellent and significant zones of inhibition against all tested microbes.[17][18]
Anti-inflammatory and Analgesic Activity
Chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, famously including Celecoxib, are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
-
COX-2 Inhibition: Thiophene-pyrazole hybrids have been synthesized and screened as selective COX-2 inhibitors.[19] Selective inhibition of COX-2 over COX-1 is a key goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects.[19][20]
-
In Vivo Efficacy: Several compounds have shown promising in vivo anti-inflammatory activity in carrageenan-induced rat paw edema assays, with some derivatives being more potent than the standard drug diclofenac sodium.[19]
-
Multi-Target Inhibition: Beyond COX, some derivatives also inhibit other inflammatory mediators like 5-lipoxygenase (5-LOX) and tumor necrosis factor-alpha (TNF-α), suggesting a multi-pronged anti-inflammatory effect.[12]
Other Biological Activities
The therapeutic potential of this scaffold extends to other areas:
-
Antioxidant Activity: Some derivatives have exhibited notable free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, indicating potential applications in diseases associated with oxidative stress.[3]
-
Antimalarial Activity: Molecular hybridization approaches have led to the design of thiophene-containing pyrazolyl pyrazolines that show excellent activity against Plasmodium falciparum, the parasite responsible for malaria.[21]
Structure-Activity Relationship (SAR) and Molecular Docking Insights
Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For this compound derivatives, several key SAR insights have been established:
-
Substituents at N1 of Pyrazole: The nature of the substituent at the N1 position of the pyrazole ring significantly influences activity. Often, a phenyl or substituted phenyl group is beneficial for potent bioactivity.[12][22]
-
Substituents at C5 of Pyrazole: The group at the C5 position, typically derived from the aldehyde used in the chalcone synthesis, plays a crucial role. Electron-withdrawing or donating groups on an aryl ring at this position can modulate activity against different targets. For instance, a p-iodophenyl group was found to be optimal for cannabinoid receptor antagonism in a related pyrazole series.[22]
-
Thiophene Ring Modifications: Halogenation (e.g., chloro, bromo) of the thiophene ring can enhance anti-inflammatory and analgesic properties.[12]
Computational studies, particularly molecular docking, have been instrumental in elucidating the binding modes of these compounds with their biological targets.[6][19] Docking studies have confirmed that these derivatives can fit into the active sites of enzymes like COX-2 and various kinases, forming favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) that explain their inhibitory activity.[14][19]
Summary of Biological Activity Data
The following table summarizes representative biological activity data for selected this compound derivatives from the literature.
| Compound Class/Derivative | Target/Assay | Activity Metric | Result | Reference |
| Pyrazole-Thiophene Hybrid | Cytotoxicity (MCF-7) | IC₅₀ | 6.57 µM | [6] |
| Pyrazole-Thiophene Hybrid | Cytotoxicity (HepG2) | IC₅₀ | 8.86 µM | [6][14] |
| Thiophene-Pyrazoline | Anticancer (WiDr) | IC₅₀ | 0.25 µg/mL | |
| Thiophene-Pyrazoline | Anticancer (HeLa) | IC₅₀ | 9.27 µg/mL | [16] |
| Thiophene-Pyrazole Hybrid | COX-2 Inhibition | ED₅₀ | 0.033 mmol/kg | [19] |
| Pyrazolyl Pyrazoline | Antimalarial (P. falciparum) | IC₅₀ | 0.21 µM | [21] |
Future Perspectives and Conclusion
The this compound scaffold is a testament to the power of molecular hybridization in medicinal chemistry. The convergence of the favorable properties of both thiophene and pyrazole has yielded a class of compounds with a remarkably broad and potent range of biological activities.
The future of this field lies in several key areas:
-
Optimization of Leads: Many of the reported derivatives serve as excellent starting points for further optimization to improve potency, selectivity, and pharmacokinetic profiles.
-
Exploration of New Targets: While much work has focused on cancer and inflammation, the structural versatility of this scaffold warrants its evaluation against a wider range of biological targets, including neurodegenerative and metabolic diseases.
-
Advanced Drug Delivery: Formulating the most promising compounds into advanced drug delivery systems could enhance their efficacy and reduce potential toxicity.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Some Novel Substituted 3-...: Ingenta Connect [ingentaconnect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. ijcrcps.com [ijcrcps.com]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rkmmanr.org [rkmmanr.org]
- 22. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Deep Dive into 3-(Thiophen-2-yl)-1H-pyrazole: A Scaffold of Pharmacological Promise
This technical guide provides a comprehensive overview of the theoretical and computational studies centered on the 3-(thiophen-2-yl)-1H-pyrazole scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational methodologies to explore and exploit the therapeutic potential of this heterocyclic system. We will delve into the quantum chemical properties, molecular interactions, and structure-activity relationships that underpin its diverse biological activities.
The Significance of the Thiophene-Pyrazole Hybrid Scaffold
The convergence of thiophene and pyrazole rings into a single molecular entity creates a pharmacophore with remarkable versatility. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in many approved drugs, exhibiting anti-inflammatory, analgesic, antipyretic, and antitumor properties.[1][2][3] Notable examples include the anti-inflammatory drug celecoxib and the erectile dysfunction treatment sildenafil.[3] The electron-rich and flexible nature of the pyrazole moiety allows for diverse substitutions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.[4]
On the other hand, the thiophene ring, a sulfur-containing five-membered heterocycle, is recognized for its contribution to antimicrobial, anti-inflammatory, and antitumor activities.[1][5] The presence of the sulfur atom imparts unique electronic characteristics that can enhance binding affinity and specificity to biological targets.[1][5] The amalgamation of these two privileged scaffolds in this compound results in hybrid molecules with the potential for enhanced and multifaceted biological activities.[1][5]
Theoretical studies play a pivotal role in unraveling the therapeutic potential of this scaffold. By employing computational tools, we can predict molecular properties, understand reaction mechanisms, and model interactions with biological macromolecules, thereby guiding the rational design of novel and more potent drug candidates.
Unveiling Molecular Architecture and Stability: Synthesis and Spectroscopic Characterization
The synthesis of this compound and its derivatives typically involves multi-step reactions. A common route begins with the condensation of acetyl thiophene with a hydrazine derivative, followed by cyclization to form the pyrazole ring.[3][5] For instance, the reaction of acetyl thiophene with phenylhydrazine yields a hydrazone intermediate, which is then cyclized using phosphoryl chloride (POCl3) in dimethylformamide (DMF) to form the 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole core.[3][5]
The structural integrity of the synthesized compounds is unequivocally confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and mass spectrometry.[3][5][6] For example, in the 1H NMR spectrum of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, the characteristic signals corresponding to the protons of the pyrazole, thiophene, and phenyl rings confirm the successful synthesis and structure of the molecule.[6]
Quantum Chemical Insights: A DFT Perspective
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecular systems. These calculations provide invaluable insights into the fundamental properties of this compound, guiding our understanding of its behavior in chemical and biological environments.
Geometry Optimization and Molecular Stability
The first step in any DFT study is the optimization of the molecule's geometry to find its most stable conformation. For derivatives of this compound, DFT calculations have been employed to determine bond lengths, bond angles, and dihedral angles, revealing a generally planar conformation for the core structure.[7] This planarity can be crucial for effective interaction with flat receptor binding sites.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
For pyrazole-thiophene derivatives, the HOMO is typically localized over the electron-rich thiophene and pyrazole rings, while the LUMO may be distributed across the entire molecule or concentrated on specific substituents. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyrazolyl-thiazole derivative 7d | - | - | - |
| Pyrazolyl-thiazole derivative 7e | - | - | - |
Note: Specific energy values from the provided search results are not available to populate this table. The table structure is for illustrative purposes.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those with biological receptors. In this compound derivatives, the nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring typically exhibit negative electrostatic potential, making them susceptible to electrophilic attack and hydrogen bond formation.
Simulating Biological Interactions: Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level. Derivatives of this compound have been the subject of numerous docking studies against a variety of biological targets.
Key Biological Targets and Binding Interactions
-
Anticancer Activity: Docking studies have explored the binding of pyrazole-thiophene hybrids to key proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These studies have revealed that the pyrazole and thiophene moieties can form crucial hydrogen bonds and hydrophobic interactions within the active sites of these kinases, explaining their inhibitory activity.[4]
-
Antimicrobial and Antioxidant Activity: The antimicrobial and antioxidant potential of these compounds has also been investigated through docking.[1][5] By modeling the interaction with microbial enzymes or proteins involved in oxidative stress, researchers can rationalize the observed biological activities and guide the design of more potent agents.[1][5]
Below is a generalized workflow for a typical molecular docking study.
Caption: A typical workflow for molecular docking studies.
The following diagram illustrates a hypothetical binding mode of a this compound derivative within a kinase active site, a common target for anticancer drugs.
Caption: Hypothetical binding mode in a kinase active site.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
To provide a practical context, here is a generalized, step-by-step protocol for performing a molecular docking study on a this compound derivative. This protocol assumes the use of commonly available molecular modeling software.
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative and convert it to a 3D structure.
-
Perform a conformational search to generate a set of low-energy conformers.
-
Assign partial charges to the atoms of the ligand.
-
-
Grid Generation:
-
Define the binding site on the protein. This is typically done by creating a grid box centered on the co-crystallized ligand (if available) or by identifying the active site from the literature.
-
The grid box should be large enough to accommodate the ligand in various orientations.
-
-
Docking Simulation:
-
Run the docking algorithm, which will systematically place the ligand conformers into the defined grid box and evaluate the goodness of fit.
-
The algorithm will generate a series of possible binding poses for the ligand.
-
-
Scoring and Analysis:
-
The docking software will use a scoring function to estimate the binding affinity for each pose.
-
Rank the poses based on their docking scores. The pose with the lowest binding energy is typically considered the most favorable.
-
-
Visualization and Interpretation:
-
Visually inspect the top-ranked poses to analyze the intermolecular interactions between the ligand and the protein.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
This analysis provides insights into the structural basis for the ligand's activity and can guide further optimization.
-
Future Directions and Conclusion
The theoretical studies on this compound have significantly advanced our understanding of its chemical behavior and biological potential. The synergy between computational predictions and experimental validation has proven to be a powerful strategy in the quest for novel therapeutic agents. Future research in this area will likely focus on:
-
Expanding the chemical space: The design and synthesis of novel derivatives with diverse substitution patterns to probe a wider range of biological targets.
-
Advanced computational methods: The application of more sophisticated techniques such as molecular dynamics simulations to study the dynamic behavior of the ligand-receptor complex and more accurately predict binding affinities.
-
Polypharmacology: Investigating the potential of these compounds to modulate multiple targets simultaneously, which could be beneficial for treating complex diseases like cancer.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 3-(thiophen-2-yl)-1H-pyrazole from thiophene-2-carbohydrazide
Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of this compound from thiophene-2-carbohydrazide. The described protocol is based on the well-established Knorr pyrazole synthesis, a robust and versatile method for the formation of pyrazole rings. This document outlines the reaction mechanism, provides a detailed step-by-step experimental protocol, and includes guidelines for the characterization of the final product. The synthesis of thiophene-pyrazole derivatives is of significant interest to the pharmaceutical industry due to their prevalence in a wide range of biologically active compounds.
Introduction
The fusion of thiophene and pyrazole rings creates a heterocyclic scaffold with significant therapeutic potential. Thiophene derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the pyrazole nucleus is a key pharmacophore present in numerous drugs, such as the anti-inflammatory agent celecoxib.[3] The combination of these two moieties in this compound and its derivatives has led to the discovery of potent and selective inhibitors of various biological targets, making this class of compounds highly valuable in modern drug discovery programs.[2]
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry for the preparation of substituted pyrazoles.[4][5] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] The versatility and operational simplicity of this method make it an ideal choice for the synthesis of this compound from readily available starting materials.
Reaction Mechanism
The synthesis of this compound from thiophene-2-carbohydrazide and a 1,3-dicarbonyl compound, such as acetylacetone, proceeds via the Knorr pyrazole synthesis. The reaction is typically acid-catalyzed and involves the following key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the thiophene-2-carbohydrazide on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazide then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration and Aromatization: Subsequent dehydration of the cyclic intermediate leads to the formation of the stable, aromatic pyrazole ring.
When using an unsymmetrical 1,3-dicarbonyl compound like acetylacetone, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. However, the regioselectivity is often influenced by the electronic and steric nature of the substituents on both reactants and the reaction conditions. For the reaction between thiophene-2-carbohydrazide and acetylacetone, the formation of 3-(thiophen-2-yl)-5-methyl-1H-pyrazole is the expected major product.
Experimental Protocol
This protocol describes the synthesis of 3-(thiophen-2-yl)-5-methyl-1H-pyrazole using thiophene-2-carbohydrazide and acetylacetone.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume/Mass |
| Thiophene-2-carbohydrazide | C₅H₆N₂OS | 142.18 | 10 | 1.42 g |
| Acetylacetone (2,4-pentanedione) | C₅H₈O₂ | 100.12 | 11 | 1.1 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalytic | ~0.5 mL |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 50 mL |
| Deionized Water | H₂O | 18.02 | - | As needed |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carbohydrazide (1.42 g, 10 mmol) and ethanol (50 mL). Stir the mixture until the solid is partially dissolved.
-
Addition of Reagents: Add acetylacetone (1.1 mL, 11 mmol) to the suspension, followed by the addition of glacial acetic acid (0.5 mL) as a catalyst.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes). The starting materials should be consumed within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent to approximately half using a rotary evaporator.
-
Precipitation: Slowly pour the concentrated reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water (2 x 20 mL).
-
Drying and Purification: Allow the product to air-dry on the filter paper. For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.
Workflow Diagram
Characterization of 3-(Thiophen-2-yl)-5-methyl-1H-pyrazole
The structure of the synthesized compound should be confirmed using standard analytical techniques.
Physical Properties
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: To be determined experimentally.
-
Solubility: Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Spectroscopic Data (Representative)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~10.0-12.0 (br s, 1H, NH of pyrazole)
-
~7.40 (dd, 1H, thiophene H5)
-
~7.20 (dd, 1H, thiophene H3)
-
~7.05 (dd, 1H, thiophene H4)
-
~6.40 (s, 1H, pyrazole H4)
-
~2.40 (s, 3H, CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~148.0 (C3 of pyrazole)
-
~142.0 (C5 of pyrazole)
-
~135.0 (C2 of thiophene)
-
~127.5 (C5 of thiophene)
-
~125.0 (C3 of thiophene)
-
~124.0 (C4 of thiophene)
-
~105.0 (C4 of pyrazole)
-
~12.0 (CH₃)
-
-
Mass Spectrometry (MS):
-
Expected [M+H]⁺ for C₈H₈N₂S: 165.0486
-
Applications in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide array of therapeutic applications, including:
-
Anticancer Agents: Certain thiophene-pyrazole derivatives have shown potent activity against various cancer cell lines.[6]
-
Antimicrobial Agents: This scaffold has been utilized in the development of novel antibacterial and antifungal compounds.[1]
-
Kinase Inhibitors: The structural features of thiophene-pyrazoles make them suitable candidates for the design of specific kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound from thiophene-2-carbohydrazide via the Knorr pyrazole synthesis. The straightforward and efficient nature of this protocol makes it highly suitable for both academic and industrial research settings. The resulting thiophene-pyrazole scaffold serves as a valuable building block for the development of novel therapeutic agents, underscoring the importance of this synthetic methodology in the field of drug discovery.
References
- 1. 3-[thiophen-2-ylmethyl(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid | C14H13N3O2S2 | CID 45269912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmchemsci.com [jmchemsci.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. japsonline.com [japsonline.com]
one-pot synthesis of substituted 3-(thiophen-2-yl)-1H-pyrazoles
Application Note & Protocol
Topic: One-Pot Synthesis of Substituted 3-(Thiophen-2-yl)-1H-Pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Thiophen-Pyrazole Scaffold
The fusion of thiophene and pyrazole rings into a single molecular entity creates a privileged scaffold of significant interest in medicinal chemistry. Thiophene derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] Similarly, the pyrazole core is a cornerstone in many pharmaceutical agents, renowned for its presence in drugs like the anti-inflammatory Celecoxib and the erectile dysfunction treatment Sildenafil.[2][4] The combination of these two heterocycles into 3-(thiophen-2-yl)-1H-pyrazoles often results in synergistic or enhanced pharmacological profiles, with reported activities including anticancer, antimicrobial, and antioxidant effects.[5][6]
Traditionally, the synthesis of such substituted pyrazoles involves multi-step procedures that can be time-consuming and inefficient. One-pot multicomponent reactions (MCRs) offer a superior alternative by combining multiple reaction steps into a single, continuous process without isolating intermediates.[7][8][9] This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and purification steps, while often improving overall yields.[7] This guide provides a detailed overview of the primary one-pot synthetic strategy, a robust experimental protocol, and insights into the versatility of this method for generating diverse libraries of thiophen-pyrazole conjugates.
Underlying Chemical Principles and Reaction Mechanism
The most prevalent and reliable one-pot synthesis of 3-(thiophen-2-yl)-1H-pyrazoles is a variation of the classic Knorr pyrazole synthesis. It proceeds through the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophile, which in this case is a thiophene-containing α,β-unsaturated ketone (a chalcone).[8][10][11] The key to the one-pot efficiency is the in situ formation of this chalcone intermediate from an appropriate thiophene aldehyde and a ketone, followed immediately by its reaction with hydrazine.
The reaction mechanism can be dissected into two primary stages occurring sequentially in the same reaction vessel:
-
Claisen-Schmidt Condensation (Chalcone Formation): A base-catalyzed condensation occurs between an acetophenone derivative and a thiophene-2-carboxaldehyde derivative. The base deprotonates the α-carbon of the ketone, creating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone intermediate, 1-(aryl)-3-(thiophen-2-yl)prop-2-en-1-one.[12]
-
Pyrazoline Formation and Aromatization: The hydrazine derivative, acting as a binucleophile, is introduced. The reaction typically begins with a Michael addition of one nitrogen atom to the β-carbon of the chalcone.[12][13] This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a five-membered pyrazoline ring. The final step is the elimination of a water molecule (dehydration/oxidation) to yield the stable, aromatic 1H-pyrazole ring.[11][14]
Caption: General reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol: One-Pot Synthesis of 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole
This protocol describes a representative one-pot synthesis adapted from established methodologies.[15]
Objective: To synthesize 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole from 2-acetylthiophene, 4-methoxybenzaldehyde, and hydrazine hydrate in a single reaction vessel.
Materials & Reagents:
-
2-Acetylthiophene (≥98%)
-
4-Methoxybenzaldehyde (≥98%)
-
Hydrazine hydrate (80% solution or higher)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) pellets
-
Ethanol (Absolute, ≥99.5%)
-
Glacial Acetic Acid
-
Distilled water
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
Procedure:
-
Chalcone Formation:
-
To a 100 mL round-bottom flask, add 2-acetylthiophene (e.g., 1.26 g, 10 mmol) and 4-methoxybenzaldehyde (e.g., 1.36 g, 10 mmol) in ethanol (30 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add potassium hydroxide (e.g., 0.84 g, 15 mmol) portion-wise while stirring. The solution will typically turn yellow or orange.
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting materials are consumed.
-
-
Pyrazole Cyclization:
-
Once the chalcone formation is complete (as indicated by TLC), add hydrazine hydrate (e.g., 1.0 mL, ~20 mmol) dropwise to the reaction mixture at room temperature.
-
Causality Note: A slight excess of hydrazine ensures complete conversion of the chalcone intermediate.
-
Add a few drops of glacial acetic acid to catalyze the cyclization.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 6-8 hours.
-
-
Work-up and Isolation:
-
After the reflux period, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 100 mL of ice-cold water.
-
A solid precipitate should form. If not, acidify the mixture slightly with dilute HCl to pH ~6-7 to induce precipitation.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or ethyl acetate, then add hexane dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold hexane, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the dried product.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the formation of the desired pyrazole ring and the absence of the intermediate pyrazoline.[15]
-
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Scope and Versatility of the One-Pot Synthesis
The true power of this one-pot methodology lies in its flexibility. By varying the three core components—the thiophene aldehyde, the ketone, and the hydrazine—a vast array of substituted pyrazoles can be synthesized. This is crucial for structure-activity relationship (SAR) studies in drug discovery.
| Entry | Ketone Component | Aldehyde Component | Hydrazine Source | Conditions | Yield (%) | Reference |
| 1 | Acetophenone | Thiophene-2-carboxaldehyde | Hydrazine Hydrate | EtOH, NaOH, Reflux | Good | [14] |
| 2 | 4-Chloroacetophenone | Thiophene-2-carboxaldehyde | Hydrazine Hydrate | EtOH, NaOH, Reflux | 77% | [14] |
| 3 | 2-Acetylthiophene | Benzaldehyde | Phenylhydrazine | Acetic Acid, Reflux | Good | [6] |
| 4 | 2-Acetyl benzothiophene | Substituted Benzaldehydes | Hydrazine Hydrate | EtOH, Reflux | 81-85% | |
| 5 | 1-(Thiophen-2-yl)ethanone | Various Aryl Aldehydes | Aminoguanidine HCl | EtOH, KOH, Ultrasound | 62-95% | [16] |
| 6 | Acetyl Compound | Thiophene-2-carbaldehyde | Hydrazine Hydrate | AcOH, Reflux | Good | [17] |
Troubleshooting and Methodological Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (base). 2. Insufficient reaction time or temperature. 3. Impure starting materials. | 1. Use fresh, high-purity KOH or NaOH. 2. Extend reflux time and monitor reaction progress via TLC. 3. Purify starting materials (e.g., distill aldehydes) if necessary. |
| Isolation of Pyrazoline Intermediate | Incomplete aromatization/oxidation of the dihydropyrazole intermediate. This is common when using milder conditions. | 1. Increase reflux time or temperature. 2. Add a mild oxidizing agent (e.g., air bubbled through the solution, or a small amount of I₂). 3. Some protocols perform the oxidation in a separate step using KBrO₃/KBr.[14] |
| Formation of Side Products | 1. Self-condensation of the ketone (aldol reaction). 2. Cannizzaro reaction of the aldehyde if it has no α-hydrogens. | 1. Add the base slowly and maintain a moderate temperature during the chalcone formation step. 2. Ensure correct stoichiometry; do not use a large excess of base. |
| Difficulty in Purification | The product is oily or fails to crystallize. | 1. Attempt purification via column chromatography on silica gel. 2. Try different solvent systems for recrystallization (e.g., methanol, isopropanol, ethyl acetate/hexane). 3. If the product is a salt, neutralize the work-up solution carefully. |
Conclusion
The represents a highly efficient, atom-economical, and versatile strategy for accessing a class of compounds with proven value in pharmaceutical and materials science. By understanding the underlying Claisen-Schmidt and cyclocondensation mechanisms, researchers can rationally design and execute the synthesis of diverse compound libraries. The protocol detailed herein provides a reliable and robust starting point that can be adapted to a wide range of substrates, facilitating the rapid discovery and development of novel, biologically active agents.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 5. growingscience.com [growingscience.com]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. worldresearchersassociations.com [worldresearchersassociations.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies | MDPI [mdpi.com]
Introduction: The Significance of N-Functionalized Pyrazoles in Modern Drug Discovery
An Application Note and Protocol for the Regioselective N-Alkylation of 3-(Thiophen-2-yl)-1H-pyrazole
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics.[1][2] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile bioisostere for amides and other aromatic rings in drug design.[1][3] The introduction of substituents onto the pyrazole core, particularly N-alkylation, is a critical strategy for modulating a compound's pharmacological profile, influencing its potency, selectivity, solubility, and metabolic stability.[1][4][5]
The specific heterocycle, this compound, combines two important pharmacophores. The thiophene ring is also prevalent in numerous bioactive molecules, contributing to various biological activities.[6] The N-alkylation of this hybrid scaffold opens avenues for creating novel molecular entities with significant therapeutic potential. However, the N-alkylation of unsymmetrically substituted pyrazoles, such as this compound, presents a fundamental challenge: regioselectivity. The reaction can yield two distinct constitutional isomers, the N1- and N2-alkylated products, and controlling the reaction to favor the desired isomer is paramount for any synthetic campaign.[1][7]
This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the N-alkylation of this compound. We will delve into the mechanistic underpinnings of regioselectivity and provide a step-by-step workflow for synthesis, purification, and characterization, designed for researchers in synthetic chemistry and drug development.
The Core Challenge: Understanding and Controlling Regioselectivity
The N-alkylation of a 3-substituted pyrazole proceeds via the deprotonation of the N-H proton by a base, forming a pyrazolide anion. This anion is an ambident nucleophile with electron density on both nitrogen atoms. The subsequent attack on an alkylating agent (e.g., an alkyl halide) can occur from either nitrogen, leading to a mixture of N1 and N2 isomers.
Caption: General reaction scheme for the N-alkylation of this compound.
For most 3-substituted pyrazoles, the N1 position is sterically less hindered than the N2 position, which is adjacent to the bulky thiophene substituent. Consequently, the N1-alkylated product is typically the major regioisomer formed under thermodynamic control.[3][8] The choice of reaction conditions can further influence this ratio.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: This is the most dominant factor. The bulkier the substituent at the C3 position (the thiophene ring) and the bulkier the incoming alkylating agent, the greater the preference for alkylation at the more accessible N1 position.[3][8]
-
Base and Counter-ion: The choice of base dictates the nature of the pyrazolide salt. Strong, non-coordinating bases like sodium hydride (NaH) lead to a "freer" anion, where regioselectivity is primarily governed by sterics. Weaker bases like potassium carbonate (K₂CO₃) can result in ion-pairing effects that may alter the selectivity.[7][9]
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They effectively solvate the cation of the base without interfering with the nucleophilicity of the pyrazolide anion, promoting a classic Sₙ2 reaction pathway.[9][10]
Experimental Protocol: N-Alkylation of this compound
This protocol describes a general and robust method for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the electrophile.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >97% | Commercial Source | Starting material. |
| Sodium Hydride (NaH) | 60% disp. in mineral oil | Commercial Source | Caution: Reacts violently with water. Handle under inert gas. |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | >98% | Commercial Source | Electrophile. |
| Anhydrous N,N-Dimethylformamide (DMF) | >99.8% | Commercial Source | Reaction solvent. Must be anhydrous. |
| Diethyl Ether (Et₂O) | ACS Grade | Commercial Source | For workup and extraction. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | Lab Prepared | For quenching the reaction. |
| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | For washing during extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography. |
Step-by-Step Methodology
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ilkogretim-online.org [ilkogretim-online.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
using 3-(thiophen-2-yl)-1H-pyrazole in kinase inhibition assays
An In-Depth Guide to the Application of 3-(Thiophen-2-yl)-1H-pyrazole Scaffolds in Kinase Inhibition Assays
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] This has made them one of the most important target families for modern drug discovery.[3] The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[4][5] Derivatives incorporating this structure have shown potent inhibitory activity against a range of therapeutically relevant kinases, such as Akt, PI3K, EGFR, and VEGFR-2.[6][7][8] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound and its derivatives in in vitro kinase inhibition assays. We present the scientific rationale, detailed experimental protocols for determining inhibitor potency (IC50), and guidelines for data analysis and visualization.
Scientific Foundation: The Intersection of Kinase Biology and Privileged Scaffolds
The Kinase Target Family
Protein kinases catalyze the transfer of the γ-phosphate from ATP to serine, threonine, or tyrosine residues on substrate proteins.[2] This phosphorylation event acts as a molecular switch, modulating protein function, localization, and stability. Given their central role in signal transduction, kinases are frequently implicated in pathological states when their activity becomes aberrant. The development of small molecule inhibitors that can selectively modulate kinase activity is therefore a cornerstone of targeted therapy.[1][3]
The this compound Scaffold: A Privileged Structure
The potency and selectivity of a kinase inhibitor are largely dictated by its core chemical structure. The this compound scaffold combines two heterocycles known for their favorable pharmacological properties.
-
Pyrazole: This five-membered ring with two adjacent nitrogen atoms is a cornerstone of many approved drugs and clinical candidates. Its structure allows it to act as a versatile "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase ATP-binding pocket, a common mechanism for competitive inhibitors.[9][10]
-
Thiophene: This sulfur-containing aromatic ring is often used as a bioisostere for a phenyl group. Its unique electronic properties and ability to engage in various non-covalent interactions can enhance binding affinity and modulate the pharmacokinetic profile of a molecule.[11][12]
The fusion of these two rings creates a rigid, planar scaffold that can be readily functionalized, allowing medicinal chemists to systematically probe the chemical space around the kinase active site to optimize potency and selectivity.[6][7]
Principles of In Vitro Kinase Inhibition Assays
The primary goal of a kinase inhibition assay is to quantify the effect of a compound on the catalytic activity of a specific kinase. This is typically achieved by measuring the rate of product formation (either the phosphorylated substrate or the ADP byproduct) in the presence of varying concentrations of the inhibitor.
Numerous assay technologies exist, each with distinct advantages and limitations.[13][14] They can be broadly categorized as:
-
Radiometric Assays: The traditional "gold standard," using [γ-³²P]ATP or [γ-³³P]ATP to directly measure phosphate incorporation into a substrate. While highly sensitive and direct, they involve handling radioactivity.
-
Fluorescence-Based Assays: These methods include techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which often rely on phospho-specific antibodies to detect the product.[15]
-
Luminescence-Based Assays: These assays are homogeneous "add-and-read" formats that are highly amenable to high-throughput screening (HTS). A prominent example is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.[16] This method is robust, highly sensitive, and avoids the need for specific antibodies, making it a "universal" assay format.[13]
For the protocols detailed in this guide, we will focus on the luminescence-based ADP detection method due to its widespread adoption, robustness, and suitability for IC50 determination.[2][16]
Data Presentation: Quantifying Inhibitor Potency
The output of a kinase inhibition experiment is typically the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce kinase activity by 50%. This value is a critical metric for ranking compound potency. Data should be presented clearly, often in a tabular format comparing the activity of a lead compound against a panel of kinases to assess both potency and selectivity.
Table 1: Example Inhibitory Profile of Compound "TP-1" (a hypothetical this compound derivative)
| Kinase Target | Compound TP-1 IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Akt1 | 12 | 6 |
| PI3Kγ | 45 | 15 |
| VEGFR-2 | 88 | 8 |
| CDK2 | 1,250 | 3 |
| p38α | >10,000 | 35 |
Staurosporine is a well-known, non-selective kinase inhibitor often used as a positive control.[16]
Visualizations: Mapping Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological pathways and experimental procedures.
Signaling Pathway Context
Many pyrazole-thiophene derivatives target kinases within critical oncogenic pathways, such as the PI3K/Akt signaling cascade.[7][17] Understanding this context is crucial for interpreting the biological impact of an inhibitor.
References
- 1. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com.br [promega.com.br]
- 3. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 5. This compound | 219863-71-5 | Benchchem [benchchem.com]
- 6. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. caymanchem.com [caymanchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Emerging Role of 3-(Thiophen-2-yl)-1H-pyrazole Scaffolds in Oncology: A Guide for Cancer Researchers
The relentless pursuit of novel and effective anticancer agents has led researchers down diverse chemical avenues. Among the heterocyclic compounds that have garnered significant attention, the 3-(thiophen-2-yl)-1H-pyrazole core structure has emerged as a privileged scaffold. Its unique stereoelectronic properties allow for diverse functionalization, leading to the development of potent and selective inhibitors of key oncogenic pathways. This technical guide provides an in-depth exploration of the application of this compound derivatives in anticancer research, offering mechanistic insights and detailed protocols for their evaluation.
Introduction: The Promise of a Hybrid Heterocycle
The this compound scaffold represents a compelling starting point for the design of novel anticancer therapeutics. This hybrid structure combines the biological significance of both the pyrazole and thiophene rings. Pyrazole derivatives are well-established pharmacophores known for a wide range of biological activities, including anticancer effects. The thiophene moiety, a bioisostere of the phenyl ring, often enhances biological activity and modulates pharmacokinetic properties. The fusion of these two heterocycles has given rise to a new generation of molecules with promising antitumor profiles.
Derivatives of this compound have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including leukemia, breast (MCF-7), liver (HepG2), and lung (A549) cancers.[1][2][3] Mechanistic studies have revealed that these compounds can exert their anticancer effects through the modulation of critical signaling pathways implicated in tumor growth, proliferation, and survival.
Mechanisms of Anticancer Action: Targeting Oncogenic Kinases
A primary mechanism through which this compound derivatives exhibit their anticancer activity is the inhibition of protein kinases. These enzymes play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Several key oncogenic kinases have been identified as targets for this class of compounds.
Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR-2
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two critical receptor tyrosine kinases (RTKs) involved in tumor progression. EGFR signaling promotes cell proliferation and survival, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Certain this compound derivatives have been identified as potent dual inhibitors of both wild-type and mutant EGFR, as well as VEGFR-2.[2][4] This multi-targeted approach is particularly advantageous in cancer therapy as it can simultaneously block tumor growth and its blood supply, potentially leading to a more robust and durable response.
Signaling Pathway: EGFR and VEGFR-2 Inhibition
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by this compound derivatives.
Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it an attractive target for therapeutic intervention. Several this compound derivatives have been shown to be potent inhibitors of PI3K, thereby blocking the downstream signaling of Akt and mTOR.[4][5]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
In Vitro Evaluation of Anticancer Activity: Experimental Protocols
The following section provides detailed, step-by-step protocols for key in vitro assays to evaluate the anticancer potential of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[1]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the compound of interest as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to confirm the inhibition of target kinases and the modulation of downstream signaling proteins.
Protocol:
-
Protein Extraction: Treat cells with the this compound derivative. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation: Summarizing Anticancer Activity
For a clear comparison of the efficacy of different this compound derivatives, quantitative data such as IC₅₀ values should be summarized in a structured table.
| Derivative | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound X | MCF-7 (Breast) | 8.08 | [2] |
| Compound Y | HepG2 (Liver) | 8.86 | [2] |
| Compound Z | Jurkat (Leukemia) | ~15 | [1] |
| Compound A | A549 (Lung) | 27.7 | [3] |
Conclusion and Future Directions
The this compound scaffold holds immense promise in the field of anticancer drug discovery. The versatility of its synthesis allows for the generation of a wide array of derivatives with potent and selective activities against various cancer types. The ability of these compounds to target key oncogenic kinases like EGFR, VEGFR-2, and PI3K underscores their therapeutic potential.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the scaffold for improved potency and selectivity.
-
In vivo studies: To evaluate the efficacy and safety of lead compounds in animal models of cancer.
-
Combination therapies: To explore the synergistic effects of these compounds with existing chemotherapeutic agents.
By leveraging the insights and protocols outlined in this guide, researchers can effectively explore the anticancer potential of this compound derivatives and contribute to the development of the next generation of cancer therapies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 3-(Thiophen-2-yl)-1H-pyrazole: A Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the 3-(Thiophen-2-yl)-1H-pyrazole Scaffold
The this compound core is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its constituent pyrazole and thiophene rings are prevalent in a multitude of biologically active compounds, contributing to a diverse range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. The pyrazole moiety, an aromatic five-membered ring with two adjacent nitrogen atoms, offers multiple sites for functionalization, enabling the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The thiophene ring, a sulfur-containing aromatic heterocycle, often serves as a versatile bioisostere for a phenyl ring, influencing metabolic stability and receptor binding affinity.
The strategic functionalization of the pyrazole ring in this compound allows for the systematic exploration of chemical space around this core structure. This directed modification is a cornerstone of modern drug discovery, facilitating the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. These application notes provide a comprehensive guide to the key methodologies for the selective functionalization of the this compound scaffold, with a focus on explaining the underlying chemical principles and providing detailed, field-proven protocols.
I. N-Functionalization of the Pyrazole Ring: Mastering Regioselectivity
The presence of two nitrogen atoms in the pyrazole ring (N1 and N2) presents a key challenge and opportunity: regioselectivity. The N-functionalization of unsymmetrical pyrazoles, such as this compound, can lead to the formation of two regioisomers. The control of this regioselectivity is paramount for the synthesis of single-isomer compounds, which is a regulatory expectation for pharmaceutical development. The outcome of N-alkylation and N-arylation is often dictated by a combination of steric and electronic factors, as well as the reaction conditions employed.
A. N-Alkylation: A Tale of Two Nitrogens
N-alkylation is a fundamental transformation for introducing alkyl groups that can modulate lipophilicity, metabolic stability, and receptor interactions. The regioselectivity of N-alkylation of 3-substituted pyrazoles is highly dependent on the reaction conditions, particularly the choice of base and solvent.
-
N1-Alkylation (Kinetic Control): In general, the N1 position is less sterically hindered, making it more accessible to electrophiles. Deprotonation with a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) typically favors the formation of the N1-alkylated product under kinetic control.[1]
-
N2-Alkylation (Thermodynamic Control): The N2-alkylation product is often the thermodynamically more stable isomer due to electronic effects. Achieving selectivity for the N2 position can be more challenging. The use of a coordinating cation, such as in magnesium-catalyzed reactions, can favor N2-alkylation by pre-coordination with the N2 atom.[1]
Workflow for Regioselective N-Alkylation
Caption: Regioselective N-alkylation strategies for this compound.
Protocol 1: N1-Selective Alkylation of this compound
This protocol is designed to favor the formation of the N1-alkylated regioisomer under kinetic control.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the pyrazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq.) portion-wise. Effervescence (hydrogen gas evolution) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated product.
B. N-Arylation: Forging C-N Bonds with Transition Metals
N-arylation introduces aryl groups, which can participate in π-stacking interactions and modulate the electronic properties of the pyrazole ring. The Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the premier methods for this transformation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds. It typically employs a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄). The choice of ligand is critical for achieving high yields and can influence the regioselectivity.[2]
-
Ullmann Condensation: This copper-catalyzed N-arylation is a classical method that has seen a resurgence with the development of more efficient catalytic systems. It often requires higher reaction temperatures than palladium-catalyzed methods but can be advantageous for certain substrates.[3]
Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Amination
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-iodotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.2 eq.), the aryl halide (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and Cs₂CO₃ (2.0 eq.) to a flame-dried Schlenk tube.
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. C-Functionalization of the Pyrazole Ring: Building Molecular Complexity
Direct functionalization of the carbon atoms of the pyrazole ring is a powerful strategy for introducing new functionalities and building more complex molecular architectures. The C4 and C5 positions of the pyrazole ring are the most common sites for electrophilic substitution and metal-catalyzed cross-coupling reactions.
A. Electrophilic Aromatic Substitution: Targeting the Electron-Rich C4 Position
The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[4] Key electrophilic substitution reactions include halogenation, nitration, and formylation.
-
Halogenation: The introduction of a halogen atom (Cl, Br, I) at the C4 position is a crucial transformation as it provides a handle for subsequent cross-coupling reactions. N-halosuccinimides (NCS, NBS, NIS) are mild and effective reagents for the regioselective halogenation of pyrazoles.[5][6][7]
-
Nitration: The introduction of a nitro group can serve as a precursor for an amino group or as a modulator of electronic properties. Nitration is typically achieved using a mixture of nitric acid and sulfuric acid.
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C4 position, which is a versatile functional group for further transformations such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions. The Vilsmeier reagent is generated in situ from DMF and phosphorus oxychloride (POCl₃).[8][9][10][11]
Workflow for Electrophilic Aromatic Substitution at C4
Caption: Key electrophilic aromatic substitution reactions at the C4 position.
Protocol 3: Vilsmeier-Haack Formylation of N-Phenyl-3-(thiophen-2-yl)-1H-pyrazole
This protocol describes the introduction of a formyl group at the C4 position. An N-substituted pyrazole is often used to improve solubility and prevent side reactions at the nitrogen.
Materials:
-
N-Phenyl-3-(thiophen-2-yl)-1H-pyrazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser, add anhydrous DMF.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (3.0 eq.) dropwise to the cooled DMF with continuous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add DCE to the flask, followed by the portion-wise addition of N-phenyl-3-(thiophen-2-yl)-1H-pyrazole (1.0 eq.).
-
Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-formyl-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole.
B. Metal-Catalyzed Cross-Coupling Reactions: Expanding the Molecular Toolkit
The introduction of a halogen at the C4 position opens the door to a vast array of powerful metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 4-halopyrazole with a boronic acid or ester to form a C-C bond, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[12][13]
-
Sonogashira Coupling: This reaction, also catalyzed by palladium and co-catalyzed by copper, couples the 4-halopyrazole with a terminal alkyne, providing access to alkynyl-substituted pyrazoles.[14][15]
Protocol 4: Suzuki-Miyaura Coupling of 4-Bromo-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole
Materials:
-
4-Bromo-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
Solvent mixture (e.g., toluene/ethanol/water or dioxane/water)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-bromo-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(OAc)₂ (0.03 eq.), PPh₃ (0.06 eq.), and K₂CO₃ (2.0 eq.).
-
Add the solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Summary of Functionalization Strategies and Data
The following table summarizes the key functionalization strategies for the this compound scaffold, providing a comparative overview of the reaction types, typical conditions, and expected outcomes.
| Functionalization Strategy | Position(s) | Key Reagents & Catalysts | Typical Conditions | Expected Outcome & Remarks |
| N-Alkylation (Kinetic) | N1 | NaH, Alkyl Halide | THF or DMF, 0 °C to rt | Favors the less sterically hindered N1-isomer. |
| N-Alkylation (Thermo.) | N2 | MgBr₂, Base, Alkyl Halide | Varies | Can favor the more thermodynamically stable N2-isomer. |
| N-Arylation | N1/N2 | Pd₂(dba)₃, Xantphos, Base | Toluene or Dioxane, 80-110 °C | Buchwald-Hartwig amination for C-N bond formation. |
| Halogenation | C4 | NBS, NCS, or NIS | CH₂Cl₂ or CCl₄, rt | Regioselective introduction of a halogen for further coupling. |
| Nitration | C4 | HNO₃, H₂SO₄ | 0 °C to rt | Introduction of a nitro group. |
| Vilsmeier-Haack Formylation | C4 | POCl₃, DMF | DCE, 70-80 °C | Introduction of a versatile formyl group. |
| Suzuki-Miyaura Coupling | C4 | Pd catalyst, Base, Boronic Acid | Toluene/EtOH/H₂O, Reflux | C-C bond formation with aryl/alkyl boronic acids. |
| Sonogashira Coupling | C4 | Pd catalyst, Cu(I) co-catalyst, Base, Alkyne | Toluene/amine, rt to 80 °C | C-C bond formation with terminal alkynes. |
IV. Conclusion
The this compound scaffold represents a versatile platform for the development of novel chemical entities with diverse applications. A thorough understanding of the principles governing the regioselective functionalization of the pyrazole ring is essential for the efficient and rational design of new molecules. The protocols and strategies outlined in these application notes provide a robust foundation for researchers and drug development professionals to explore the full potential of this important heterocyclic system. By mastering these synthetic transformations, scientists can unlock new avenues for discovery in medicine and materials science.
V. References
-
Iaroshenko, V. O., et al. (2022). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF.
-
Abdel-Wahab, B. F., et al. (2011). Synthesis of functionalized tetrasubstituted pyrazolyl heterocycles--a review. PubMed.
-
Iaroshenko, V. O., et al. (2022). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
-
Arbačiauskienė, E., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. KTU ePubl.
-
Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
-
Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. ResearchGate.
-
Maji, M., et al. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry.
-
Iaroshenko, V. O., et al. (2021). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate.
-
Iaroshenko, V. O., et al. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry.
-
BenchChem. (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles. BenchChem.
-
Walker, G. (1999). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1.
-
El-Shehry, M. F., et al. (2007). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. R Discovery.
-
Baxter, R. D., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
-
Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
-
Shakhnes, A. Kh. (2018). Selective O - and N -nitration of steroids fused to the pyrazole ring. A. Kh. Shakhnes.
-
Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.
-
Guda, M. R., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
-
Dalinger, I. L., et al. (2025). Nitropyrazoles (review). ResearchGate.
-
El-Shehry, M. F., et al. (2007). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. R Discovery.
-
Kumar, A., et al. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research.
-
Deshmukh, M. B., et al. (2010). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR.
-
Olszewski, T. K., et al. (2025). Direct nitration of five membered heterocycles. ResearchGate.
-
Heterocyclic Compounds AZC 2018 Organic Chemistry, Pharmacy. Pyrazole.
-
BenchChem. (2025). Synthesis of 3-formyl-2-pyrazinecarboxylic acid via Vilsmeier-Haack Reaction: An Application Note and Protocol. BenchChem.
-
Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
-
Raghavendra, G. M., et al. (2015). Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of.... ResearchGate.
-
Kurbatov, S. V., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI.
-
Dalinger, I. L., et al. (2025). Nitropyrazoles. ResearchGate.
-
Deshmukh, M. B., et al. Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Oriental Journal of Chemistry.
-
Ferreira, I. C. F. R., et al. (2020). Synthesis of Chromone-Related Pyrazole Compounds. PMC.
-
Onodera, G., et al. (2007). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ResearchGate.
-
Sanna, M. L., et al. (2020). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. PMC.
-
Iaroshenko, V. O., et al. (2011). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
-
Flow Chemistry: Sonogashira Coupling. ThalesNano Inc..
-
Organic Syntheses Procedure. Organic Syntheses.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
-
Wikipedia. Sonogashira coupling. Wikipedia.
-
Gorgani, L., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
-
Iaroshenko, V. O., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate.
-
Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Synfacts.
-
Iaroshenko, V. O., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 13. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of Arylated 3-(Thiophen-2-yl)-1H-pyrazole Derivatives
Introduction: The Strategic Value of Thiophene-Pyrazole Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its impact is particularly profound in pharmaceutical and materials science, where the construction of complex biaryl and hetero-biaryl motifs is paramount.[1][2] The 3-(thiophen-2-yl)-1H-pyrazole core represents a "privileged scaffold" in medicinal chemistry, a structural motif frequently found in biologically active compounds. The strategic arylation of this core, particularly at the C4 position of the pyrazole ring, allows for the systematic exploration of chemical space, leading to the development of novel therapeutic agents and functional materials.
This guide provides a comprehensive, field-tested protocol for the Suzuki-Miyaura coupling of a halogenated this compound derivative with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and offer a detailed, step-by-step procedure designed for reproducibility and success.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to have three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heteroaryl halide (e.g., 4-bromo-3-(thiophen-2-yl)-1H-pyrazole), forming a Pd(II) complex.[4][5] This step is often rate-determining, especially with less reactive halides like chlorides.[6][7]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) center. This step is facilitated by a base, which activates the organoboron species.[3][4]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the cycle.[3][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design & Rationale
The successful coupling of N-heterocyclic halides like pyrazoles requires careful optimization of the catalyst, base, and solvent system.[9] N-H containing heterocycles can be particularly challenging due to potential catalyst inhibition or unwanted side reactions.[9][10]
Starting Material: For this protocol, we select 4-Bromo-3-(thiophen-2-yl)-1H-pyrazole as the electrophilic partner. The C4-position of the pyrazole is a common site for functionalization, and aryl bromides offer a good balance of reactivity and stability for oxidative addition.[11] While the unprotected N-H could potentially interfere with the reaction, modern catalyst systems often tolerate it, avoiding additional protection-deprotection steps.[10][12]
Catalyst System:
-
Palladium Source: We will use Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). This is a stable Pd(0) precursor that, in the presence of a suitable ligand, readily forms the active catalytic species.[8]
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich biaryl phosphine ligand. Such ligands are highly effective for challenging couplings, including those involving heteroaryl halides, as they promote the crucial oxidative addition step and facilitate reductive elimination.[6][9][13]
Base and Solvent:
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is highly effective in Suzuki couplings.[4][12] It is generally preferred over stronger bases like hydroxides or alkoxides, which can promote side reactions such as protodeboronation of the boronic acid coupling partner.[6]
-
Solvent System: A mixture of 1,4-dioxane and water is a common and robust choice.[4][12] Dioxane effectively solubilizes the organic reagents, while a small amount of water is often crucial for facilitating the transmetalation step.[4][8]
Reagent Stoichiometry Table
| Reagent | M.W. ( g/mol ) | Equiv. | Moles (mmol) | Amount |
| 4-Bromo-3-(thiophen-2-yl)-1H-pyrazole | 245.11 | 1.0 | 0.50 | 122.6 mg |
| Arylboronic Acid | - | 1.2 | 0.60 | Varies |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.01 | 9.2 mg |
| SPhos | 410.53 | 0.04 | 0.02 | 8.2 mg |
| K₃PO₄ | 212.27 | 2.0 | 1.00 | 212.3 mg |
| 1,4-Dioxane (degassed) | - | - | - | 4.0 mL |
| Water (degassed) | - | - | - | 1.0 mL |
Detailed Step-by-Step Protocol
Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents are hazardous.
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-3-(thiophen-2-yl)-1H-pyrazole (122.6 mg, 0.50 mmol), the desired arylboronic acid (0.60 mmol, 1.2 equiv.), and potassium phosphate (212.3 mg, 1.00 mmol).
-
In a separate small vial, weigh the palladium catalyst Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and the SPhos ligand (8.2 mg, 0.02 mmol).
-
Scientist's Note: Weighing the air-sensitive catalyst and ligand separately and adding them just before the solvent minimizes their exposure to oxygen.
-
-
Establishing Inert Atmosphere:
-
Seal the Schlenk flask with a rubber septum.
-
Evacuate the flask under high vacuum for 2-3 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[6]
-
Scientist's Note: Oxygen can oxidatively deactivate the Pd(0) catalyst, leading to lower yields or reaction failure. This degassing step is critical for success.[8]
-
-
Reagent Addition:
-
Briefly remove the septum and add the pre-weighed catalyst/ligand mixture to the flask under a positive flow of inert gas.
-
Using syringes, add 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed water to the flask.
-
Scientist's Note: Solvents should be degassed prior to use by bubbling with an inert gas for 20-30 minutes or by using the freeze-pump-thaw method.[9]
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The disappearance of the starting aryl bromide is a key indicator of reaction completion.
-
-
Reaction Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired 4-aryl-3-(thiophen-2-yl)-1H-pyrazole product.
-
Characterize the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
LC-MS: To confirm the mass of the desired product and assess purity.
-
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Low reaction temperature. | Ensure rigorous degassing of the flask and solvents.[6] Screen alternative, more robust ligands (e.g., XPhos) or pre-catalysts (e.g., palladacycles).[1][13] Increase temperature to 110 °C. |
| Dehalogenation of Starting Material | Presence of a hydride source; Sub-optimal base or ligand. | Use rigorously dried, aprotic solvents.[9] Switch to a weaker base like K₂CO₃ or Cs₂CO₃. Screen different ligands, as some can suppress this side reaction.[9] |
| Protodeboronation of Boronic Acid | Excess water; Base is too strong. | Use the minimum required amount of water. Use K₃PO₄ instead of NaOH or KOH.[6] Consider using a more stable boronic ester (e.g., a pinacol ester).[8] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to Pd(II) species. | Improve the degassing procedure to minimize oxygen. Ensure a high-purity Pd(0) source is used.[8] |
Conclusion
This application note provides a robust and reliable protocol for the Suzuki-Miyaura cross-coupling of 4-bromo-3-(thiophen-2-yl)-1H-pyrazole. By understanding the rationale behind the choice of catalyst, base, and reaction conditions, researchers can effectively synthesize a diverse library of arylated thiophene-pyrazole derivatives. This methodology serves as a powerful tool for professionals in drug development and materials science, facilitating the creation of novel and valuable molecular entities.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note & Protocols for the Quantification of 3-(Thiophen-2-yl)-1H-pyrazole
Introduction: The Significance of Quantifying 3-(Thiophen-2-yl)-1H-pyrazole
This compound is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The pyrazole moiety is a common scaffold in a wide array of pharmacologically active agents, exhibiting properties such as anti-inflammatory, analgesic, and anticancer activities.[1] The thiophene ring, also a prevalent heterocycle in medicinal chemistry, can modulate the biological activity and pharmacokinetic properties of a molecule. The precise and accurate quantification of this compound is paramount during various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed analytical methods for the robust quantification of this compound in both simple and complex biological matrices.
The methodologies presented herein are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[2][3] These guidelines establish the necessary validation characteristics for analytical procedures, such as accuracy, precision, specificity, linearity, and robustness.[4][5]
Method Selection: A Rationale
The choice of analytical technique is contingent on several factors, including the physicochemical properties of this compound, the nature of the sample matrix, and the required sensitivity. Based on its structure—a moderately polar aromatic system—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options.
-
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This is often the workhorse method for the analysis of aromatic compounds like pyrazole derivatives.[6][7] It offers excellent reproducibility and is suitable for quantifying the analyte in bulk API and simple formulations. The presence of conjugated aromatic rings in the analyte suggests strong UV absorbance, allowing for sensitive detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile compounds and when higher specificity is required, particularly in complex matrices, GC-MS is a powerful alternative.[2][8] The mass spectrometer provides an additional dimension of confirmation based on the mass-to-charge ratio and fragmentation pattern of the analyte.[9]
I. Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is ideal for the routine quantification of this compound in samples with relatively low matrix complexity.
Experimental Workflow for RP-HPLC-UV Analysis
Caption: Workflow for RP-HPLC-UV analysis of this compound.
Detailed Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (for bulk substance):
-
Accurately weigh an appropriate amount of the sample.
-
Dissolve and dilute with the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject the standard solution at a mid-range concentration five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2%.
-
The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.
-
Quantify the analyte in the samples using the calibration curve.
-
Method Validation Summary (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time | Passed |
| Linearity (Range) | r² ≥ 0.999 | 0.9995 (1-100 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD) | Intraday ≤ 2.0%, Interday ≤ 2.0% | Intraday: 0.8%, Interday: 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |
| Robustness | RSD ≤ 2.0% after minor changes | Passed |
II. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly specific and sensitive, making it suitable for the quantification of this compound in complex matrices, such as biological fluids, and for impurity profiling.[8]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Data acquisition and processing software.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program: Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-300) for initial identification, then Selected Ion Monitoring (SIM) for quantification. Plausible ions to monitor would be the molecular ion (M+) and key fragment ions.
-
-
Preparation of Standards and Samples:
-
Follow a similar procedure as for HPLC for preparing calibration standards, but use a volatile solvent like dichloromethane or ethyl acetate for the final dilution.
-
For samples in biological matrices, a sample preparation step is mandatory (see Section III).
-
-
Data Analysis:
-
Identify the peak for this compound by its retention time and mass spectrum in full scan mode.
-
For quantification, use SIM mode. Select a quantifier ion (typically the most abundant and specific) and one or two qualifier ions.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against concentration.
-
Quantify the analyte in samples using this calibration curve.
-
Method Validation Summary (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Specificity | No interfering peaks at the retention time of the selected ions | Passed |
| Linearity (Range) | r² ≥ 0.995 | 0.998 (10-1000 ng/mL) |
| Accuracy (% Recovery) | 85.0% - 115.0% | 92.5% - 108.3% |
| Precision (RSD) | Intraday ≤ 15.0%, Interday ≤ 15.0% | Intraday: 6.5%, Interday: 9.8% |
| LOD | Signal-to-Noise ratio of 3:1 | 2 ng/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 8 ng/mL |
| Robustness | RSD ≤ 15.0% after minor changes | Passed |
III. Sample Preparation for Biological Matrices
For the analysis of this compound in biological fluids like plasma or urine, a sample preparation step is crucial to remove interfering endogenous components such as proteins and lipids.[10][11]
Decision Tree for Sample Preparation Method Selection
Caption: Decision tree for selecting a sample preparation method.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids.[12]
-
To 1 mL of plasma sample, add an internal standard.
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in a suitable solvent for the chosen analytical method (e.g., mobile phase for HPLC, ethyl acetate for GC).
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides cleaner extracts and can be automated for higher throughput.[13][14]
-
Select Cartridge: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent).
-
Conditioning: Wash the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 1 mL of the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Conclusion
The RP-HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Proper method validation according to ICH guidelines is essential to ensure the generation of high-quality, reproducible data for regulatory submissions and research purposes. The provided sample preparation protocols offer effective means to handle complex biological matrices, ensuring the longevity of the analytical column and the accuracy of the results.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ijcpa.in [ijcpa.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 13. agilent.com [agilent.com]
- 14. m.youtube.com [m.youtube.com]
Topic: Developing Robust High-Throughput Screening Assays for 3-(Thiophen-2-yl)-1H-pyrazole Derivatives Targeting Protein Kinases
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Author's Foreword
The 3-(thiophen-2-yl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] A significant portion of this bioactivity stems from the ability of these compounds to modulate the function of critical cellular enzymes.[4] Among the most compelling targets are protein kinases, which have become the second most important class of targets for drug discovery due to their central role in signal transduction and cellular regulation.[5][6]
This document provides a comprehensive, field-proven guide to developing, validating, and executing a high-throughput screening (HTS) campaign to identify and characterize novel kinase inhibitors from a library of this compound derivatives. We move beyond simple step-by-step instructions to explain the causality behind our strategic and technical choices, ensuring a robust and self-validating workflow. Our approach prioritizes scientific integrity, from initial assay selection to final data analysis, empowering researchers to generate high-quality, reproducible results.
The Strategic Foundation: Assay Selection and Validation
The success of any screening campaign is predicated on the quality of the assay. The primary goal is to create a reliable and reproducible method that can clearly distinguish between active inhibitors and inactive compounds within a large library.[7]
Rationale for Targeting Protein Kinases
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental mechanism of cellular control.[8] Their dysregulation is a known driver of numerous diseases, making them highly "druggable" targets.[5][6] The structural features of pyrazole-based compounds make them well-suited to fit into the ATP-binding pocket of many kinases, providing a strong rationale for focusing screening efforts on this target class.[4]
Choosing the Right HTS Technology: Luminescence-Based ATP Depletion
For the primary screen, a homogeneous (no-wash) assay format with a strong signal window and high tolerance to compound interference is paramount. We recommend a luminescence-based kinase assay, such as the Kinase-Glo® platform.[8][9][10]
-
Principle of Causality: This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[10] A luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, high kinase activity results in low ATP and a dim signal. Conversely, an effective inhibitor will prevent ATP consumption, leading to a bright luminescent signal. This inverse relationship provides a robust and easily quantifiable readout.[8][11] This method is universally applicable to any ATP-dependent kinase, avoiding the need for target-specific antibodies or labeled substrates in the primary screening phase.[12]
The Cornerstone of Trustworthiness: Assay Validation with the Z'-Factor
Before commencing a full-scale screen, the assay must be rigorously validated. The Z'-factor is the gold-standard statistical parameter for quantifying the quality and suitability of an HTS assay.[13][14][15] It measures the separation between the positive and negative control distributions, accounting for both the signal window and data variability.[14][16]
Z'-Factor Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no enzyme, maximum inhibition).
-
μn and σn are the mean and standard deviation of the negative control (e.g., full enzyme activity, no inhibition).
An assay is considered excellent and suitable for HTS when the Z'-factor is between 0.5 and 1.0.[14]
Experimental Workflows and Protocols
The following diagram illustrates the comprehensive screening cascade, from initial assay development to lead compound identification.
Caption: High-throughput screening cascade for kinase inhibitor discovery.
Protocol 1: Primary HTS Using a Luminescence-Based Kinase Assay
This protocol is based on the principles of the ADP-Glo™ or Kinase-Glo® assay platforms.[10][11]
A. Materials and Reagents:
-
Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)
-
Kinase substrate (specific peptide or protein for the chosen kinase)
-
ATP (molecular biology grade)
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound derivative library (dissolved in 100% DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Solid white, low-volume 384-well assay plates
-
Luminescence-based detection reagent (e.g., Kinase-Glo® Reagent)
-
Luminometer plate reader
B. Assay Optimization (Pre-Screening):
-
Enzyme Titration: Perform a serial dilution of the kinase while keeping ATP and substrate concentrations constant. Identify the enzyme concentration that yields approximately 80% of the maximum signal (EC₈₀). This ensures the assay is sensitive to inhibition.
-
ATP Km Determination: Perform a serial dilution of ATP at the chosen enzyme concentration. Determine the Michaelis constant (Km) for ATP. For competitive inhibitor screening, the subsequent HTS should be run at an ATP concentration equal to or just below the Km. This provides a balanced sensitivity to competitive inhibitors without requiring excessive enzyme.
C. Step-by-Step HTS Protocol:
-
Using an acoustic dispenser or pin tool, transfer 25 nL of each library compound (typically at 10 mM in DMSO) to the wells of a 384-well assay plate. Also dispense DMSO only (negative control) and a positive control inhibitor (e.g., 10 µM Staurosporine) into designated control wells.
-
Prepare the kinase reaction master mix. In kinase reaction buffer, add the kinase (at the pre-determined optimal concentration) and its specific substrate.
-
Dispense 5 µL of the kinase/substrate master mix into each well of the assay plate. This results in a final compound concentration of ~10-20 µM, depending on the final volume.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are mixed at the bottom of the wells.
-
Prepare the ATP solution in kinase reaction buffer at 2x the final desired concentration (e.g., 2x Km).
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final reaction volume is now 10 µL.
-
Cover the plate and incubate at room temperature for the desired reaction time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
After incubation, add 10 µL of the luminescence detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the plate on a luminometer. The integration time should be set to 0.5-1 second per well.
Protocol 2: Hit Confirmation and IC₅₀ Determination
Hits from the primary screen must be confirmed. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[17][18][19]
A. Methodology:
-
Select the confirmed "hit" compounds from the primary screen.
-
Prepare serial dilutions of each hit compound in 100% DMSO. A common approach is an 8-point, 3-fold dilution series starting at a high concentration (e.g., 100 µM).
-
Using the same luminescence-based assay protocol described in section 2.1, test each concentration of the compound in triplicate.
-
Calculate the percent inhibition for each concentration relative to the positive (0% activity) and negative (100% activity) controls.
-
% Inhibition = 100 * (Signalinhibitor - Signalneg_ctrl) / (Signalpos_ctrl - Signalneg_ctrl)
-
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value.[17][18]
Data Presentation and Interpretation
Clear data presentation is crucial for decision-making.
Table 1: Example Assay Validation Data
This table summarizes the quality control metrics for the primary screening assay.
| Parameter | Value | Interpretation |
| Negative Control (RLU) | 1,500,000 | High signal indicates low ATP consumption (full inhibition). |
| Positive Control (RLU) | 150,000 | Low signal indicates high ATP consumption (full activity). |
| Signal-to-Background (S/B) | 10.0 | Strong separation between controls. |
| Z'-Factor | 0.82 | Excellent assay quality, highly suitable for HTS.[14][15] |
Table 2: Hypothetical Hit Compound Characterization
This table shows the results for several hypothetical hit compounds after dose-response analysis.
| Compound ID | Primary Screen % Inhibition | IC₅₀ (µM) | Hill Slope | R² |
| TP-001 | 95.2% | 0.75 | 1.1 | 0.995 |
| TP-002 | 88.1% | 2.3 | 0.9 | 0.991 |
| TP-003 | 91.5% | 1.1 | 1.0 | 0.998 |
| TP-004 (False Positive) | 85.0% | > 50 | N/A | N/A |
Orthogonal Validation: Ensuring Specificity
To eliminate false positives that interfere with the assay technology (e.g., luciferase inhibitors) rather than the kinase itself, hits should be validated using an orthogonal assay with a different detection principle.[20] A Fluorescence Polarization (FP) based assay is an excellent choice.[21][22][23]
-
Principle of Causality: An FP assay measures the binding of a fluorescently labeled tracer (e.g., a known ligand or a phosphorylated peptide) to the kinase.[23][24] When the small tracer is bound to the large kinase, it tumbles slowly, emitting highly polarized light. An inhibitor compound will displace the tracer, causing it to tumble freely and emit depolarized light. This change in polarization provides a direct measure of inhibitor binding.[21][22]
Caption: Principle of a competitive Fluorescence Polarization (FP) assay.
Conclusion
This application note provides a robust, scientifically-grounded framework for screening this compound derivatives for kinase inhibitory activity. By integrating careful assay selection, rigorous statistical validation using the Z'-factor, and a multi-step screening cascade including orthogonal hit confirmation, researchers can confidently identify and characterize potent and specific inhibitors. This structured approach maximizes the probability of discovering novel lead compounds for downstream drug development while minimizing wasted resources on false positives. The protocols and principles outlined herein are designed to be adaptable to various kinase targets and laboratory automation platforms, serving as a comprehensive guide for advancing drug discovery programs.
References
- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. assay.dev [assay.dev]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. courses.edx.org [courses.edx.org]
- 18. IC50 - Wikipedia [en.wikipedia.org]
- 19. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 22. benchchem.com [benchchem.com]
- 23. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(thiophen-2-yl)-1H-pyrazole. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your synthetic protocols and overcoming common challenges. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to ensure scientific integrity and help you achieve higher yields and purity.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the cyclization of a thiophene-containing chalcone with hydrazine.[1][2]
Problem 1: Low or No Yield of the Desired Pyrazole
Possible Causes & Solutions
-
Incomplete Chalcone Formation: The initial Claisen-Schmidt condensation to form the chalcone precursor is critical.[3]
-
Verify Starting Materials: Ensure the purity of 2-acetylthiophene and the corresponding aldehyde.
-
Catalyst Choice: The reaction is base-catalyzed. While NaOH or KOH are common, consider exploring other bases like sodium methoxide.[4]
-
Reaction Conditions: Low temperatures (0-5°C) are often employed to minimize side reactions. Ensure adequate stirring and reaction time.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Inefficient Cyclization Reaction: The reaction of the chalcone with hydrazine is the key pyrazole-forming step.
-
Hydrazine Reagent: Use fresh, high-quality hydrazine hydrate or hydrazine dihydrochloride.[5][6] An excess of hydrazine is often beneficial.[5]
-
Solvent System: Glacial acetic acid is a common solvent that also acts as a catalyst.[3] Ethanol is another frequently used solvent.[6] The choice of solvent can significantly impact the reaction rate and yield.
-
Temperature and Reaction Time: Refluxing for several hours is typical.[3] Monitor the disappearance of the chalcone spot on TLC to determine the optimal reaction time. In some cases, prolonged heating can lead to decomposition.
-
-
Formation of Pyrazoline Intermediate: The initial reaction between the chalcone and hydrazine forms a pyrazoline intermediate, which then needs to be oxidized to the pyrazole.
-
Oxidation: If you isolate the pyrazoline, a subsequent oxidation step is necessary. This can sometimes occur in situ, especially when using glacial acetic acid as the solvent, with air acting as the oxidant. For more controlled oxidation, reagents like iodine can be added.[3]
-
Problem 2: Presence of Significant Impurities in the Final Product
Possible Causes & Solutions
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted chalcone and/or hydrazine derivatives.
-
Optimization: Revisit the reaction conditions as described in "Problem 1" to drive the reaction to completion.
-
Purification: Column chromatography is often necessary to separate the desired pyrazole from starting materials. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.[5]
-
-
Side Reactions: Several side reactions can occur, leading to impurities.
-
Michael Addition of Hydrazine: Hydrazine can potentially add to the α,β-unsaturated system of the chalcone in multiple ways, leading to isomeric products.
-
N-Substitution: If using a substituted hydrazine (e.g., phenylhydrazine), ensure the reaction conditions are optimized to favor the desired N-substituted pyrazole.[7] For the synthesis of the parent 1H-pyrazole, hydrazine hydrate is the reagent of choice.[6]
-
-
Decomposition: The thiophene ring can be sensitive to harsh reaction conditions.
-
Temperature Control: Avoid excessive heating.
-
Acid/Base Sensitivity: The choice of acid or base catalyst can be critical. Neutralize the reaction mixture carefully during workup.
-
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions
-
Product Solubility: this compound may have limited solubility in common recrystallization solvents.
-
Solvent Screening: Experiment with a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures) to find a suitable system for recrystallization.
-
Trituration: If recrystallization is difficult, trituration with a non-polar solvent like hexane can help to remove soluble impurities and solidify the product.
-
-
Emulsion during Workup: The presence of basic nitrogen compounds can sometimes lead to emulsions during aqueous extraction.
-
pH Adjustment: Careful adjustment of the pH with dilute acid or base can help to break emulsions.[8]
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can aid in phase separation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method involves a two-step process:
-
Claisen-Schmidt Condensation: Reaction of 2-acetylthiophene with an appropriate aldehyde in the presence of a base to form a thiophene-containing chalcone (an α,β-unsaturated ketone).[3]
-
Cyclization with Hydrazine: The purified chalcone is then reacted with hydrazine hydrate, typically in a solvent like glacial acetic acid or ethanol, to form the pyrazole ring.[3][6]
Q2: How can I improve the yield of the initial chalcone synthesis?
To improve the yield of the chalcone precursor:
-
Optimize Base and Temperature: The choice of base (e.g., NaOH, KOH) and maintaining a low reaction temperature (0-5°C) are crucial to minimize side reactions.[3]
-
Stoichiometry: Use a slight excess of the aldehyde to ensure complete consumption of the 2-acetylthiophene.
-
Reaction Time: Monitor the reaction by TLC to avoid the formation of byproducts from prolonged reaction times.
Q3: What is the role of glacial acetic acid in the cyclization step?
Glacial acetic acid serves a dual purpose: it acts as a solvent and as a catalyst for the condensation and subsequent dehydration steps in the formation of the pyrazole ring.[3] It can also promote the in-situ oxidation of the intermediate pyrazoline to the pyrazole.
Q4: I isolated a product that seems to be the pyrazoline intermediate. How can I convert it to the pyrazole?
If you have isolated the 4,5-dihydro-1H-pyrazole (pyrazoline) intermediate, you will need to perform an oxidation step. This can be achieved by:
-
Air Oxidation: Refluxing the pyrazoline in a high-boiling solvent open to the atmosphere can sometimes be sufficient.
-
Chemical Oxidants: A variety of oxidizing agents can be used, such as iodine, manganese dioxide (MnO₂), or potassium permanganate (KMnO₄). The choice of oxidant and reaction conditions will need to be optimized.[3]
Q5: Are there any one-pot methods available for this synthesis?
While a two-step approach is more common for ensuring purity, one-pot syntheses of pyrazoles from chalcones have been reported.[1] These methods typically involve the in-situ formation of the chalcone followed by the addition of hydrazine without isolating the intermediate. However, this can sometimes lead to a more complex mixture of products, requiring more rigorous purification.
Q6: How does the thiophene ring affect the reaction?
The electron-rich nature of the thiophene ring can influence the reactivity of the chalcone precursor.[9] It is generally stable under the standard reaction conditions for pyrazole synthesis. However, it is always good practice to avoid excessively harsh acidic or basic conditions that could potentially lead to ring-opening or other side reactions.
III. Experimental Protocols & Data
Protocol 1: Synthesis of 1-(Thiophen-2-yl)ethan-1-one Chalcone Precursor
This protocol is a general guideline for the Claisen-Schmidt condensation.
-
Dissolve 2-acetylthiophene (1 equivalent) and the desired aldehyde (1.1 equivalents) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a cooled aqueous solution of sodium hydroxide (2-3 equivalents) dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Protocol 2: Cyclization to form this compound
-
To a solution of the thiophene chalcone (1 equivalent) in glacial acetic acid, add hydrazine hydrate (2-5 equivalents).[3]
-
Reflux the mixture for 6-12 hours. Monitor the reaction by TLC until the chalcone starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude pyrazole.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.
Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis
| Catalyst/Solvent System | Typical Yield Range | Reference |
| Hydrazine hydrate in Glacial Acetic Acid | Good to Excellent | [3] |
| Hydrazine hydrate in Ethanol | Moderate to Good | [6] |
| Hydrazine dihydrochloride with TEA in Methanol | Moderate to Good | [5] |
Yields are highly dependent on the specific chalcone substrate and reaction optimization.
IV. Visualizing the Workflow
General Synthetic Workflow
The following diagram illustrates the typical two-step synthesis of this compound.
Caption: A typical two-step synthesis of this compound.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting low yield issues.
Caption: Troubleshooting flowchart for low yield in pyrazole synthesis.
V. References
-
Li, Y., & Dong, C.-E. (2015). Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. Chinese Chemical Letters, 26(4), 435-439. 5
-
Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. (n.d.). Current Organic Chemistry. 1
-
Rani, P., Dhillon, S., Kumari, G., Chahal, M., & Kinger, M. (2025). Advances in the synthesis and biological functionality of pyrazolines and pyrazoles from chalcone precursors. Bulletin of the Korean Chemical Society. 2
-
SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. (n.d.). IRJMETS. 6
-
Bhat, B. A., et al. (2005). Synthesis and biological evaluation of chalcones and their derived pyrazoles as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 15(12), 3177-3180.
-
NJD1, et al. (n.d.). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. SciSpace. 3
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. --INVALID-LINK--
-
Does anyone ever synthesize N substituted pyrazole from chalcone? (2016). ResearchGate. 7
-
Method for purifying pyrazoles. (n.d.). Google Patents. 8
-
Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. (n.d.). Oriental Journal of Chemistry. 4
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. 9
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. irjmets.com [irjmets.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Thiophen-2-yl)-1H-pyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 3-(thiophen-2-yl)-1H-pyrazole from common reaction byproducts. This resource synthesizes established chemical principles with field-proven insights to ensure the reliable isolation of a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected byproducts?
A1: A prevalent and efficient method for the synthesis of this compound involves a two-step process. First, a Claisen-Schmidt condensation of 2-acetylthiophene with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), yields an enaminone intermediate, (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. This intermediate is then cyclized with hydrazine hydrate to form the desired pyrazole.[1]
The primary byproducts to consider during purification are:
-
Regioisomer: The most significant byproduct is often the regioisomeric 5-(thiophen-2-yl)-1H-pyrazole, formed due to the two possible sites of initial attack by the unsymmetrical hydrazine on the enaminone.
-
Unreacted Starting Materials: Residual 2-acetylthiophene and the enaminone intermediate may persist if the reaction does not go to completion.
-
Hydrazine Impurities: Excess hydrazine hydrate used in the cyclization step can contaminate the crude product.
-
Side-Reaction Products: Minor impurities may arise from self-condensation of 2-acetylthiophene or other side reactions.
Q2: My crude this compound is an oil and won't crystallize. What should I do?
A2: "Oiling out" is a common issue in the crystallization of pyrazole derivatives and can occur if the compound precipitates above its melting point or in the presence of significant impurities.[2] Here are several strategies to induce crystallization:
-
Solvent System Adjustment: Experiment with different solvent or mixed-solvent systems. A common technique is to dissolve the oily product in a minimal amount of a "good" solvent (e.g., hot ethanol or ethyl acetate) and then slowly add a "poor" solvent (e.g., water or hexane) until turbidity persists.[2] Allow the solution to cool slowly.
-
Seed Crystal Introduction: If a small amount of pure, solid this compound is available, adding a seed crystal to the supersaturated solution can initiate crystallization.[2]
-
Trituration: Vigorously stirring the oil with a poor solvent in which the impurities are soluble but the desired product is not can sometimes induce solidification.
-
Column Chromatography: If crystallization fails, purifying the oil by column chromatography to remove impurities will likely yield a solid product.
Q3: How can I effectively remove the 5-(thiophen-2-yl)-1H-pyrazole regioisomer?
A3: The most reliable method for separating regioisomers of pyrazoles is column chromatography .[3] Due to the different substitution patterns on the pyrazole ring, the two isomers will likely have slightly different polarities, allowing for their separation on a silica gel or alumina column with an appropriate eluent system. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides the best separation between the two isomers.
Q4: What are the best general-purpose solvents for recrystallizing pyrazole derivatives?
A4: The choice of solvent is highly dependent on the specific pyrazole derivative. However, common and effective solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[2] For many pyrazoles, mixed solvent systems such as ethanol/water or ethyl acetate/hexane are particularly useful for achieving high purity and good recovery.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during transfers. - Co-elution of product and impurities during chromatography. - Use of excess solvent during recrystallization. | - Monitor the reaction by TLC or HPLC to ensure completion. - Rinse all glassware with the purification solvent to recover all product. - Optimize the column chromatography solvent system for better separation. - Use the minimum amount of hot solvent necessary to dissolve the product during recrystallization.[2] |
| Colored Impurities in the Final Product | - Decomposition of starting materials or product. - Presence of highly conjugated byproducts. | - Treat a solution of the crude product with activated charcoal before filtration to adsorb colored impurities. Be aware that this may slightly reduce the yield. - Utilize acid-base extraction. Pyrazoles are weakly basic and can be extracted into an aqueous acidic solution, leaving non-basic colored impurities in the organic layer. |
| Broad or Tailing Spots on TLC | - The compound is acidic or basic and is interacting strongly with the silica gel. - The sample is overloaded on the TLC plate. | - Add a small amount of a modifier to the eluent. For basic compounds like pyrazoles, adding 0.5-1% triethylamine or ammonia in methanol can improve peak shape.[4] - Spot a more dilute solution of your sample on the TLC plate. |
| Product is a Persistent Oil | - High concentration of impurities. - The product's melting point is below the temperature of the solution. | - Purify the oil using column chromatography to remove impurities. - Attempt recrystallization at a lower temperature or with a different solvent system.[2] |
| Difficulty Separating Regioisomers by Column Chromatography | - The chosen eluent system is not optimal. - The column is overloaded. | - Perform a thorough TLC screening of various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to find the best separation. - Use a larger column or a smaller amount of crude material. The weight of silica gel should be at least 50 times the weight of the crude product for difficult separations. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the recommended primary purification method to separate this compound from its regioisomer and other byproducts.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) to find the eluent that provides the best separation of the desired product from impurities. The target compound should ideally have an Rf value of approximately 0.25-0.35 for optimal separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is effective for further purifying the product after column chromatography or if the crude product is relatively pure.
Materials:
-
Crude or partially purified this compound
-
Ethanol
-
Deionized water or hexane
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently while stirring until the solid is completely dissolved.[5]
-
Addition of Anti-Solvent (if necessary): If using a mixed solvent system, slowly add hot deionized water or hexane to the hot ethanol solution until the solution becomes slightly turbid. Add a drop or two of hot ethanol to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol or the recrystallization solvent mixture.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Protocol 3: Purification by Acid-Base Extraction
This technique can be useful for removing non-basic impurities from the crude product.
Materials:
-
Crude this compound
-
Dichloromethane or ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl. The basic pyrazole will be protonated and move into the aqueous layer. Repeat the extraction twice.
-
Separation: Combine the aqueous extracts. The organic layer containing non-basic impurities can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH until the solution is basic (check with pH paper). The protonated pyrazole will be neutralized and precipitate or form an oil.
-
Back-Extraction: Extract the neutralized aqueous solution with fresh dichloromethane or ethyl acetate. Repeat the extraction three times.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Diagram 1: General Purification Workflow
Caption: A typical workflow for the purification of this compound.
Diagram 2: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields during purification.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
troubleshooting side reactions in the synthesis of pyrazoles
Technical Support Center: Pyrazole Synthesis
A Guide to Troubleshooting Common Side Reactions and Optimizing Synthetic Outcomes
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the pyrazole core. Pyrazoles are a cornerstone of modern drug discovery, but their synthesis is often plagued by predictable yet frustrating side reactions.[1]
This document moves beyond simple protocols to provide a deeper understanding of the mechanistic underpinnings of common issues. By understanding why a side reaction occurs, you can make more informed decisions to prevent it. We will address the most prevalent challenges in a question-and-answer format, focusing on the widely used Knorr pyrazole synthesis and its variations.
Section 1: The Challenge of Regioisomers in Unsymmetrical Systems
The formation of regioisomeric mixtures is arguably the most common and challenging side reaction in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2][3] This leads to difficult separations and reduced yields of the desired product.
Q1: My reaction with an unsymmetrical 1,3-diketone and methylhydrazine produced a nearly 1:1 mixture of two pyrazole isomers. Why is there no selectivity?
A: This is a classic problem that arises from the two non-equivalent carbonyl groups on your diketone.[4] Methylhydrazine has two nitrogen atoms with different nucleophilicities; however, the initial condensation can occur at either carbonyl group, leading down two competing reaction pathways to form different regioisomers.[5] The final product ratio is determined by a delicate balance of three main factors:
-
Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic (electron-deficient) carbonyl carbon.[4][5] If your substituents on the diketone have similar electronic properties, neither carbonyl is significantly more reactive than the other.
-
Steric Hindrance: A bulky substituent on either the dicarbonyl or the hydrazine will direct the nucleophilic attack to the less sterically hindered carbonyl group.[4][5] If the steric environments are similar, this factor will not provide any significant directing effect.
-
Reaction Conditions: The pH and solvent of the reaction medium are critical and can dramatically influence the outcome.[5] Standard conditions, such as refluxing in ethanol, often provide little to no selectivity for substrates without strong electronic or steric bias.
Q2: How can I control the regioselectivity to favor one specific isomer?
A: Controlling regioselectivity requires deliberately tipping the balance of electronic, steric, or reaction-condition factors.
Strategy 1: Solvent-Mediated Control
This is often the most effective and easily implemented strategy. The choice of solvent can profoundly influence the reaction pathway. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity.[4] These solvents can modulate the reactivity of the starting materials through hydrogen bonding, favoring one pathway over the other. In many cases, using HFIP as the solvent can lead to the almost exclusive formation of a single regioisomer.
Strategy 2: pH and Catalyst Control
The pH of the reaction is a powerful tool. Under acidic conditions, the hydrazine can be protonated, which alters the relative nucleophilicity of its two nitrogen atoms and can change the site of initial attack.[4][5] Conversely, neutral or basic conditions may favor the other isomer.[3] A systematic screen of pH is recommended.
| Condition | General Effect on Regioselectivity | Rationale |
| Acidic (e.g., AcOH) | Can favor one isomer. | Protonation of hydrazine alters the nucleophilicity of the N1 vs. N2 nitrogen, influencing the initial condensation step.[4][5] |
| Neutral (e.g., EtOH) | Often results in poor selectivity. | Intrinsic electronic and steric factors of the substrates dominate, which may be minimal. |
| Basic (e.g., Piperidine) | May favor the alternative isomer. | Favors the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[4] |
Strategy 3: Structural Modification
If feasible, you can modify the starting materials to build in a bias. Introducing a strong electron-withdrawing group (like -CF₃) on the 1,3-dicarbonyl will make the adjacent carbonyl carbon significantly more electrophilic, directing the initial hydrazine attack to that position.[3][4]
Below is a troubleshooting workflow for addressing regioselectivity.
Caption: Troubleshooting workflow for regioselectivity.
Section 2: Incomplete Aromatization and Intermediate Formation
Another common issue is the isolation of a non-aromatic intermediate instead of the final pyrazole product. This is most frequently encountered when using α,β-unsaturated carbonyl compounds as starting materials.
Q3: I reacted an α,β-unsaturated ketone with hydrazine and my primary product is a pyrazoline, not a pyrazole. How do I drive the reaction to completion?
A: This is an expected outcome for this synthetic route. The cyclocondensation reaction between an α,β-unsaturated ketone and a hydrazine derivative first yields a pyrazoline.[6][7][8] The final, stable pyrazole is then formed through an oxidation reaction that removes two hydrogen atoms to create the aromatic ring.[3][6][8] If this oxidation step does not occur or is inefficient, you will isolate the pyrazoline intermediate.
To obtain the desired pyrazole, you must include a subsequent oxidation step.
Strategies for Pyrazoline Oxidation:
-
In-situ Air Oxidation: Simply heating the pyrazoline intermediate in a high-boiling solvent like DMSO under an oxygen atmosphere can be sufficient to drive the aromatization.[9] This is a benign and often effective method.
-
Chemical Oxidants: A variety of chemical oxidants can be employed. The choice depends on the tolerance of your substrate's functional groups.
-
Iodine (I₂): A mild and effective oxidant.
-
Manganese Dioxide (MnO₂): A common and reliable choice.
-
Bromine (Br₂): Can be used, but care must be taken to avoid electrophilic aromatic substitution on the final product.[9]
-
Copper Salts: Copper(II) salts, such as Cu(OTf)₂, can catalyze the oxidation.[6]
-
Caption: Formation of pyrazole via a pyrazoline intermediate.
Section 3: Impurities from Starting Material Degradation
Sometimes, the challenges are not with the primary reaction pathway but with the stability of the reagents themselves.
Q4: My Knorr synthesis reaction mixture turned a deep yellow or red color, and the crude product is contaminated with colored impurities that are difficult to remove. What is the cause?
A: This is a very common observation and is almost always due to side reactions involving the hydrazine starting material.[2][10] Hydrazines, particularly phenylhydrazine, can be sensitive to air and light and can undergo oxidation or self-condensation to form highly colored impurities.[2] Using older or improperly stored hydrazine is a frequent cause of this issue.
Troubleshooting & Prevention:
-
Use High-Purity Hydrazine: Start with the highest purity hydrazine available. If you are using hydrazine hydrate, ensure it is from a fresh, sealed bottle.
-
Purify Phenylhydrazine: If using phenylhydrazine, it is often best to distill it under vacuum immediately before use, especially if the liquid already has a dark color.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation of the hydrazine.
-
Purification with Activated Charcoal: If colored impurities persist in the final product, they can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtering.[11] The charcoal adsorbs the polar, colored compounds. (See Protocol 3).
Section 4: Purification Strategies for Pyrazole Products
Even with an optimized reaction, purification can be a challenge. Pyrazoles can be basic and may interact strongly with silica gel, leading to streaking and poor separation during column chromatography.
Q5: My pyrazole product is difficult to purify by standard silica gel chromatography. What are some alternative methods?
A: When standard chromatography fails, several other techniques can be highly effective for purifying pyrazoles.
-
Recrystallization: This is the most powerful purification technique for solid pyrazoles.
-
Single Solvent: Ethanol, methanol, isopropanol, and ethyl acetate are common choices.[11]
-
Mixed-Solvent System: A highly effective method is to dissolve the crude product in a minimum of a hot "good" solvent (e.g., ethanol) and then add a hot "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes turbid. Allowing this mixture to cool slowly often yields high-purity crystals.[11]
-
-
Acid-Salt Crystallization: This is an excellent method for purifying basic pyrazoles from non-basic impurities.[12][13] By reacting your crude pyrazole with an acid (like HCl or H₂SO₄), you form a pyrazolium salt. These salts often have very different solubility profiles and can be selectively crystallized from solution, leaving organic impurities behind. The pure pyrazole can then be recovered by neutralizing the salt with a base. (See Protocol 4).
-
Deactivated Silica Gel: If chromatography is necessary, you can deactivate the silica gel to reduce unwanted interactions. This is done by pre-treating the silica with a base, such as by including 1% triethylamine in your eluent or by washing the silica with an ammonia/methanol solution before packing the column.[14]
Section 5: Experimental Protocols
Protocol 1: Optimizing Regioselectivity with HFIP [4] This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Protocol 2: Oxidation of Pyrazoline to Pyrazole with Iodine This protocol describes the aromatization of a pyrazoline intermediate.
-
Dissolve the crude pyrazoline (1.0 mmol) in a suitable solvent such as ethanol or dichloromethane (10 mL).
-
Add Iodine (I₂, 1.2 mmol) to the solution in portions at room temperature.
-
Stir the mixture at room temperature or heat gently (40-50 °C) until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction to room temperature and quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Protocol 3: Decolorization using Activated Charcoal [11] This protocol is for removing colored impurities during recrystallization.
-
Place the crude, colored pyrazole product into an Erlenmeyer flask.
-
Add the minimum amount of a suitable hot solvent to completely dissolve the solid.
-
Add a very small amount of activated charcoal (typically 1-2% of the crude product's weight) to the hot solution.
-
Swirl the flask and keep it hot for a few minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Protocol 4: Purification via Acid Addition Salt Formation [12][13] This method is ideal for separating a basic pyrazole from neutral impurities.
-
Dissolve the crude pyrazole product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly add a solution of an acid (e.g., 1M HCl in ether, or a slight molar excess of concentrated H₂SO₄) dropwise with stirring.
-
The pyrazolium salt will typically precipitate out of the solution. If not, the volume can be reduced or an anti-solvent added to induce precipitation.
-
Collect the salt by vacuum filtration and wash with cold solvent.
-
To recover the free pyrazole, dissolve the salt in water and add a base (e.g., 1M NaOH or NaHCO₃ solution) until the solution is basic (pH > 8).
-
Extract the pure pyrazole product with an organic solvent, dry the organic layer, and concentrate to yield the purified compound.
Section 6: Frequently Asked Questions (FAQs)
-
Q: What is the Knorr Pyrazole Synthesis?
-
Q: My pyrazole seems to exist as two different tautomers. Which one is correct?
-
A: Pyrazolone products, formed from the reaction of a β-ketoester and a hydrazine, can exist in keto-enol tautomeric forms.[18][19] While often drawn as the keto (pyrazolone) form, spectroscopic data (like NMR) frequently indicates that the aromatic enol (hydroxypyrazole) form is the major, more stable tautomer in solution.[18][19]
-
-
Q: Can I perform N-alkylation on my pyrazole without getting a mixture of isomers?
-
A: Similar to the initial synthesis, N-alkylation of an unsymmetrical NH-pyrazole can lead to a mixture of regioisomers.[20] The outcome is often controlled by sterics, with the alkyl group adding to the less hindered nitrogen atom.[20] Reaction conditions, such as the choice of base and solvent, can also influence the ratio.[21]
-
-
Q: Are there alternatives to the Knorr synthesis?
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. jk-sci.com [jk-sci.com]
- 16. youtube.com [youtube.com]
- 17. name-reaction.com [name-reaction.com]
- 18. chemhelpasap.com [chemhelpasap.com]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioisomer formation during the synthesis of pyrazole derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of controlling regioselectivity in your experiments.
Introduction: The Challenge of Regioisomerism in Pyrazole Synthesis
The pyrazole scaffold is a critical pharmacophore in a multitude of therapeutic agents. The classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a widely employed and robust method for constructing this heterocyclic core. However, a significant hurdle arises when using unsymmetrical 1,3-dicarbonyls, as the reaction can lead to the formation of two distinct regioisomers.[1] The ability to selectively synthesize one isomer over the other is paramount, as the biological activity can be exclusive to a single regioisomer. This guide will delve into the factors governing this selectivity and provide actionable strategies to achieve the desired isomeric outcome.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a concern?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In the Knorr pyrazole synthesis, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the hydrazine has two different carbonyl groups it can initially attack. This leads to two possible reaction pathways and, consequently, two different regioisomeric pyrazole products. This is a significant concern because these regioisomers can have vastly different biological, physical, and chemical properties. For medicinal chemists, where a specific isomer is often the active pharmaceutical ingredient, a lack of regioselectivity leads to difficult-to-separate mixtures, reducing the yield of the desired compound and increasing production costs.[2]
Q2: I'm getting a mixture of regioisomers in my reaction. What are the primary factors that control the outcome?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate interplay of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups (e.g., -CF3) will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[2][3]
-
Steric Effects: The steric hindrance around the carbonyl groups of the dicarbonyl and on the substituted hydrazine plays a crucial role. A bulky substituent on either reactant will generally direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[2][4] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[2]
Q3: How does the nature of the substituted hydrazine affect regioselectivity?
A3: The substituent on the hydrazine (R in R-NHNH2) significantly influences the nucleophilicity of the two nitrogen atoms. For example, in phenylhydrazine, the -NH2 group is more nucleophilic due to resonance effects, while in methylhydrazine, the substituted nitrogen is more nucleophilic. This difference in nucleophilicity can direct the initial attack on the dicarbonyl compound. However, the interplay with the electronic and steric nature of the dicarbonyl substrate and the reaction conditions ultimately determines the final regioisomeric ratio.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your pyrazole synthesis and provides actionable solutions based on established chemical principles.
Problem 1: Poor regioselectivity with a mixture of isomers that are difficult to separate.
Root Cause Analysis: This is the most common issue and, as discussed, stems from a combination of electronic, steric, and reaction condition factors that do not sufficiently favor one reaction pathway over the other.
Solutions:
-
Solvent Optimization: The choice of solvent can have a profound impact on regioselectivity.
-
Standard Solvents: Reactions are often run in alcohols like ethanol. However, this can lead to poor selectivity.[5]
-
Fluorinated Alcohols: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation.[5] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a cleaner reaction.[5]
Experimental Protocol: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols [5]
-
Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the major regioisomer.
-
-
pH Control: The acidity or basicity of the reaction medium can be a powerful tool.
-
Acidic Conditions: Using an acid catalyst can protonate a carbonyl group, increasing its electrophilicity.[6][7] The regioselectivity will then depend on which carbonyl is more favorably protonated and attacked.
-
Basic Conditions: A strong base can deprotonate the 1,3-dicarbonyl to form an enolate, which can alter the reaction pathway.
Decision Workflow for Regioselectivity Control
Caption: A workflow for optimizing regioselectivity in pyrazole synthesis.
-
Problem 2: The undesired regioisomer is the major product.
Root Cause Analysis: The inherent electronic and steric properties of your substrates, under the chosen reaction conditions, favor the formation of the unwanted isomer.
Solutions:
-
Reverse the Polarity of Reactivity:
-
Hydrazine Salt vs. Free Base: The nature of the hydrazine can influence the outcome. For instance, using an arylhydrazine hydrochloride can favor the formation of one regioisomer, while the corresponding free base may lead to the other.[8][9] This is due to the altered nucleophilicity of the nitrogen atoms in the protonated form.
-
-
Protecting Group Strategies: For more complex syntheses where simple condition changes are ineffective, a protecting group strategy can provide definitive control.
-
Protecting one Nitrogen: By selectively protecting one of the nitrogen atoms of the hydrazine, you can force the initial condensation to occur at the unprotected nitrogen, thereby directing the regiochemical outcome.[10] The protecting group is then removed in a subsequent step.
-
Protecting Group Transposition: Advanced strategies, such as the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, allow for a "SEM switch." This transposes the protecting group from one nitrogen to the other, effectively inverting the reactivity of the pyrazole ring for subsequent functionalization.[11]
Conceptual Diagram of Regioisomer Formation
Caption: Competing pathways leading to two possible regioisomers.
-
Problem 3: Difficulty in synthesizing highly substituted pyrazoles with full regiocontrol.
Root Cause Analysis: Traditional methods may lack the precision needed for constructing complex, polysubstituted pyrazoles, especially when substituents are desired at specific positions.
Solutions:
-
Modern Catalytic Methods: A variety of metal-catalyzed reactions have been developed for the regioselective synthesis of pyrazoles. These methods often offer broader substrate scope and higher selectivity than classical approaches.[12]
-
Sequential Functionalization: For full control over the substitution pattern, a strategy involving the sequential functionalization of the pyrazole core can be employed. This often involves the use of protecting groups and directed metalations to introduce substituents at specific positions.[11][13]
Data Summary: Solvent Effects on Regioselectivity
The following table summarizes the significant effect of solvent choice on the regioisomeric ratio in the reaction of various 1,3-dicarbonyl compounds with methylhydrazine and phenylhydrazine. Isomer A corresponds to the N-substituted nitrogen being adjacent to R¹, while Isomer B has the N-substituted nitrogen adjacent to R².
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 15:85 | [5] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | [5] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | [5] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | Ethanol | 24:76 | [5] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | TFE | 81:19 | [5] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | HFIP | 99:1 | [5] |
This data clearly demonstrates that fluorinated alcohols, particularly HFIP, can dramatically shift the regioselectivity in favor of one isomer.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Catalyst Selection for Cross-Coupling Reactions of 3-(Thiophen-2-yl)-1H-pyrazole: A Technical Support Guide
Introduction
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving the 3-(thiophen-2-yl)-1H-pyrazole scaffold. This versatile heterocyclic motif is of significant interest to researchers in medicinal chemistry and materials science. However, the unique electronic properties and the presence of both a pyrazole and a sulfur-containing thiophene ring present specific challenges in achieving high-yielding and selective cross-coupling reactions. The sulfur atom in the thiophene ring, in particular, is known to potentially coordinate with and poison palladium catalysts, while the acidic N-H of the pyrazole can complicate reactions requiring strong bases.[1]
This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of these reactions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the experimental setup and execution of cross-coupling reactions with this compound and its derivatives.
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura coupling reaction with a halogenated this compound is resulting in very low or no yield. What are the primary factors to investigate?
Answer: Low to non-existent yields in Suzuki-Miyaura couplings of this substrate are frequently traced back to a few critical parameters. A systematic approach to troubleshooting is essential.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and, more importantly, the supporting ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may prove ineffective due to the challenges posed by the electron-rich and potentially coordinating nature of the substrate. For heteroaryl couplings, especially those involving sulfur-containing rings, bulky and electron-rich phosphine ligands are often necessary to promote the rate-limiting oxidative addition and subsequent reductive elimination steps.
-
Recommended Starting Point: A combination of a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos, XPhos) is a robust starting point for challenging Suzuki couplings.[2] In a study on a similar bromo-thiophenyl-pyrazole amide system, a Pd(0) catalyst was successfully employed.[3]
-
Rationale: Bulky ligands create a coordinatively unsaturated palladium center, which is more reactive in the oxidative addition step. Their electron-donating nature also facilitates the reductive elimination to release the product.
-
-
Base Selection and Strength: The base is crucial for the activation of the boronic acid/ester in the transmetalation step. However, the acidic N-H of the pyrazole ring can be deprotonated by strong bases, potentially leading to side reactions or catalyst inhibition.
-
Recommended Bases: Inorganic bases like K₃PO₄ or K₂CO₃ are often effective and are a good first choice.[3] Cs₂CO₃ can also be a good option, though more expensive.[2] The choice of a weaker base like NaHCO₃ might be necessary if substrate degradation is observed with stronger bases.[4]
-
Troubleshooting Tip: If you suspect pyrazole N-H interference, consider N-protection of the pyrazole ring (e.g., with a BOC or Trityl group), although this adds extra synthetic steps. However, some studies have shown successful coupling on unprotected N-H pyrazoles.[3][5]
-
-
Solvent and Temperature: The choice of solvent influences the solubility of reagents and the stability of the catalytic species.
-
Common Solvents: Aprotic polar solvents such as 1,4-dioxane, THF, or DMF are commonly used, often in combination with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[3][5]
-
Temperature Optimization: While heating is generally required (typically 80-110 °C), excessive temperatures can lead to catalyst decomposition or side reactions. If the reaction is sluggish, a gradual increase in temperature should be attempted.
-
-
Reagent Quality and Stability: The integrity of your reagents, particularly the boronic acid/ester, is critical.
-
Protodeboronation: Thiophene boronic acids can be susceptible to protodeboronation (loss of the boron group).[6] Ensure your boronic acid is of high quality and consider using boronate esters (e.g., pinacol esters) which can be more stable.
-
Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excess water can promote protodeboronation. Ensure your solvents are appropriately dried if you observe significant boronic acid decomposition.[4]
-
Issue 2: Catalyst Deactivation and Thiophene Poisoning
Question: I suspect the sulfur atom in the thiophene ring is poisoning my palladium catalyst. What are the signs and how can I mitigate this?
Answer: Catalyst poisoning by sulfur-containing heterocycles is a well-documented challenge in cross-coupling chemistry.[1] The lone pair of electrons on the sulfur atom can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species.
-
Signs of Catalyst Poisoning:
-
The reaction starts but stalls before completion (incomplete conversion).
-
A large amount of starting material remains even after prolonged reaction times and at elevated temperatures.
-
Formation of palladium black is observed, indicating catalyst decomposition.
-
-
Mitigation Strategies:
-
Ligand Selection: The use of bulky, electron-rich ligands is the most effective strategy. These ligands can sterically shield the palladium center, making it less accessible for coordination with the thiophene's sulfur atom. Biaryl phosphine ligands are particularly effective in this regard.
-
Catalyst Loading: In some cases, a higher catalyst loading may be necessary to compensate for the portion of the catalyst that becomes deactivated. However, this should be a secondary optimization step after ligand and reaction conditions have been explored.
-
Choice of Palladium Precatalyst: Using a pre-formed, well-defined palladium precatalyst can sometimes offer better results than generating the active catalyst in situ from sources like Pd(OAc)₂. Buchwald's G3-XPhos or G3-SPhos precatalysts are excellent options to consider.
-
Reaction Temperature: Lowering the reaction temperature, if feasible for the specific coupling, can sometimes reduce the rate of catalyst deactivation.
-
Issue 3: Selecting the Right Cross-Coupling Reaction
Question: I want to perform a C-N coupling on a halogenated this compound. Which reaction is more suitable, Buchwald-Hartwig or an alternative method?
Answer: The Buchwald-Hartwig amination is a powerful and generally applicable method for C-N bond formation.[7] For a substrate like this compound, it is a very suitable choice.
-
Buchwald-Hartwig Amination:
-
Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are crucial. Ligands such as XPhos, SPhos, or tBuXPhos are often employed with a palladium source like Pd₂(dba)₃ or [Pd(allyl)Cl]₂.[8]
-
Base: Strong, non-nucleophilic bases are typically required. Alkali metal tert-butoxides (e.g., NaOtBu, KOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The choice of base can be critical and may require screening.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard.[7][8]
-
-
Alternative C-N Coupling Strategies: While the Buchwald-Hartwig reaction is a primary choice, other methods exist, though they may be less general. For specific applications, Ullmann condensation could be considered, although it often requires harsher conditions (higher temperatures and copper catalysts).
Question: What are the key considerations for Sonogashira and Heck couplings with this scaffold?
Answer:
-
Sonogashira Coupling: This reaction is excellent for introducing alkyne moieties.
-
Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[9]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used, which also often serves as the solvent.
-
Copper-Free Variants: To avoid issues associated with the copper co-catalyst, copper-free Sonogashira protocols have been developed. These often rely on more sophisticated palladium/ligand systems and may use other bases like TBAF.[10] For complex substrates, these can be advantageous.
-
-
Heck Reaction: The Heck reaction is used to form C-C bonds with alkenes.
-
Catalyst System: A palladium(II) source like Pd(OAc)₂ is common, often with a phosphine ligand. The choice of ligand can influence the regioselectivity of the reaction. For some pyrazole systems, P(OEt)₃ has been shown to be an effective ligand.[11]
-
Base: An inorganic or organic base is required to regenerate the Pd(0) catalyst. Triethylamine or potassium carbonate are frequently used.
-
Regioselectivity: With unsymmetrical alkenes, the regioselectivity of the addition can be an issue and may require careful optimization of the catalyst and reaction conditions.
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of a Halogenated this compound
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Common and effective palladium precatalysts. |
| Ligand | SPhos or XPhos (Ligand:Pd ratio of 2:1 to 4:1) | Bulky, electron-rich ligands to overcome catalyst poisoning and promote oxidative addition.[2] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base effective in many heteroaryl couplings.[3] |
| Solvent | 1,4-Dioxane or Toluene (often with 10-20% water) | Good solvating properties for the reagents. Water can aid in dissolving the base.[3][5] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the reaction without significant catalyst decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands. |
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated this compound, the boronic acid or ester (1.1-1.5 equivalents), and the base.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Troubleshooting Logic
To aid in understanding the key decision-making processes, the following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura reaction and a troubleshooting workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
comparative analysis of 3-(thiophen-2-yl)-1H-pyrazole with other pyrazole derivatives
An In-Depth Comparative Analysis for Drug Discovery Professionals: The 3-(Thiophen-2-yl)-1H-pyrazole Scaffold
Introduction: The Strategic Fusion of Privileged Heterocycles
In the landscape of medicinal chemistry, pyrazole and thiophene rings stand out as "privileged structures." The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, demonstrating its vast therapeutic versatility.[1][2] Similarly, the thiophene ring is integral to a wide array of pharmaceuticals such as the antipsychotic Olanzapine and the antiplatelet agent Ticlopidine, valued for its unique electronic properties and ability to modulate biological activity.[1]
The strategic combination of these two pharmacophores into the This compound scaffold creates a hybrid molecule with significant potential for novel drug discovery. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparative analysis of this scaffold against other pyrazole derivatives. We will dissect its synthesis, physicochemical characteristics, and biological performance, supported by experimental data and validated protocols, to offer researchers and drug development professionals a clear understanding of its structure-activity relationships and therapeutic promise.
Physicochemical and Structural Profile
The core structure of this compound features a thiophene ring attached to the C3 position of the pyrazole ring. This arrangement establishes a unique electronic and steric profile that dictates its interaction with biological targets.
Caption: Core structure of this compound.
Table 1: Physicochemical Properties of this compound-4-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂OS | [3][4] |
| Molecular Weight | 178.21 g/mol | [3][4] |
| IUPAC Name | 5-thiophen-2-yl-1H-pyrazole-4-carbaldehyde | [3] |
| CAS Number | 26033-27-2 | [3][4] |
| Physical Form | Solid | [4] |
Comparative Synthesis Strategies
The synthesis of pyrazole derivatives is a well-established field, most commonly involving the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For thiophene-containing pyrazoles, a prevalent and efficient route begins with a thiophenylchalcone.
Caption: General synthetic workflow for this compound derivatives.
Comparative Insight: The choice of starting materials is paramount. While the synthesis of a simple 3-phenyl-pyrazole might utilize benzoylacetone, the 3-thienyl analogue requires a thiophene-containing precursor. The reactivity of the thiophene ring can influence reaction conditions; its electron-rich nature generally facilitates electrophilic substitution but can also lead to side reactions if not properly controlled. The use of ultrasound irradiation has been shown to promote these reactions efficiently, often in green solvents like ethanol, leading to shorter reaction times and higher yields.[5]
Comparative Biological Activity: A Data-Driven Analysis
The true value of the this compound scaffold is revealed through its biological activity profile. By replacing other common substituents (e.g., phenyl, furan) with thiophene, a distinct spectrum of efficacy emerges.
Antimicrobial Activity
The combination of pyrazole and thiophene often results in potent antimicrobial agents. The sulfur atom in the thiophene ring can enhance lipophilicity and facilitate membrane transport, while the pyrazole core interacts with microbial enzymes.
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)
| Compound Derivative | R Group (at N1 of Pyrazole) | S. aureus | E. coli | C. albicans | Reference |
| Thiophene-Pyrazoline IIg | 2-methylphenyl | 18 | 16 | 17 | [6][7] |
| Thiophene-Pyrazoline IId | 4-methoxyphenyl | 20 | 18 | 19 | [6][7] |
| Standard (Ciprofloxacin) | N/A | 22 | 25 | N/A | [6] |
| Standard (Clotrimazole) | N/A | N/A | N/A | 21 | [6] |
Analysis: Derivatives of the 3-(thiophen-2-yl) pyrazole scaffold show significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as the fungus C. albicans.[6][7] Compound IId , featuring a 4-methoxyphenyl group, demonstrates excellent, broad-spectrum activity, nearly rivaling the standards in some cases.[6] This suggests that substitutions on the pyrazole nitrogen can be tuned to optimize antimicrobial potency.
Anticancer Activity
The pyrazole scaffold is a known inhibitor of various kinases and cell cycle proteins. The introduction of a thiophene ring can enhance these interactions and confer selectivity.
Table 3: Comparative Anticancer Activity (IC₅₀ in µg/mL)
| Compound Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Reference Drug (IC₅₀) | Reference |
| Pyrazolyl-Chalcone 7g | A549 (Lung) | 27.7 | Doxorubicin (28.3) | [8] |
| Pyrazolyl-Chalcone 7g | HepG2 (Liver) | 26.6 | Doxorubicin (21.6) | [8] |
| Pyrazoline 5 | WiDr (Colon) | <10 | Doxorubicin (N/A) | [9] |
| Pyrazoline 5 | 4T1 (Breast) | <10 | Doxorubicin (N/A) | [9] |
Analysis: Chalcone derivatives incorporating the 3-(thiophen-2-yl)pyrazole moiety exhibit potent anticancer activity.[8] Compound 7g shows cytotoxicity against lung cancer cells comparable to the standard chemotherapeutic agent, Doxorubicin.[8] Furthermore, other pyrazoline derivatives have demonstrated high potency against breast and colon cancer cell lines.[9] Studies have shown that these compounds can induce DNA damage and modulate the expression of key cancer-related genes, highlighting a multi-faceted mechanism of action.[8]
Anti-inflammatory Activity
Given that Celecoxib is a pyrazole derivative, this class is strongly associated with anti-inflammatory action, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Caption: Inhibition of inflammatory pathways by pyrazole derivatives.
Table 4: Comparative In Vitro Anti-inflammatory Activity
| Compound Derivative | Target | % Inhibition (at 10 µM) | Reference |
| Thiophene-Pyrazole 7f | COX-2 | 78.5 | [10] |
| Thiophene-Pyrazole 7g | COX-2 | 76.2 | [10] |
| Thiophene-Pyrazole 7f | 5-LOX | 75.1 | [10] |
| Thiophene-Pyrazole 7g | 5-LOX | 72.8 | [10] |
| Celecoxib (Reference) | COX-2 | 82.4 | [10] |
Analysis: Thiophene-pyrazole derivatives 7f and 7g , which bear chloro and bromo substituents on the thiophene ring respectively, are potent dual inhibitors of both COX-2 and 5-LOX enzymes.[10] Their efficacy is comparable to the selective COX-2 inhibitor Celecoxib.[10] This dual-inhibition profile is highly desirable, as it can block two major inflammatory pathways simultaneously, potentially leading to greater therapeutic benefit and a reduced risk of side effects associated with inhibiting only one pathway.
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the formulation of key SAR insights for the this compound scaffold.
Caption: Key structure-activity relationship points for the scaffold.
-
The Thiophene Advantage: The replacement of a phenyl ring at the C3 position with a thiophene ring is consistently associated with potent biological activity, particularly in the antimicrobial and anticancer domains. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, potentially improving binding affinity to target proteins.[11]
-
N1-Substitution is Key: The nature of the substituent at the N1 position of the pyrazole ring is a critical determinant of activity. Aromatic rings, such as phenyl or substituted phenyl groups, are commonly found in the most active compounds, suggesting this position is crucial for interaction within the target's binding pocket.[12][13]
-
Halogenation on Thiophene: The addition of halogens (e.g., chlorine, bromine) to the thiophene ring appears to significantly boost anti-inflammatory activity, as seen in the potent COX/LOX inhibition by compounds 7f and 7g.[10]
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, we provide detailed methodologies for key experiments.
Protocol 1: Synthesis of a 3-(Thiophen-2-yl)-pyrazoline Derivative
This protocol is adapted from methods used to synthesize N-phenyl pyrazoline derivatives from thiophenylchalcones.[9]
-
Rationale: This multi-step synthesis first creates the chalcone backbone via a Claisen-Schmidt condensation, a reliable method for forming α,β-unsaturated ketones. The subsequent cyclocondensation with phenylhydrazine is a classic and high-yielding route to the pyrazoline ring. Sodium hydroxide acts as a base to facilitate both reactions.
-
Step 1: Chalcone Synthesis:
-
Dissolve 1-(thiophen-2-yl)ethan-1-one (10 mmol) and an appropriate substituted benzaldehyde (10 mmol) in ethanol (30 mL).
-
Add aqueous NaOH solution (20% w/v, 15 mL) dropwise while stirring in an ice bath.
-
Allow the mixture to stir at room temperature for 6-8 hours, monitoring completion with Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid (the chalcone), wash with cold water until neutral, and dry. Recrystallize from ethanol.
-
-
Step 2: Pyrazoline Synthesis:
-
Dissolve the synthesized chalcone (5 mmol) and phenylhydrazine (5.5 mmol) in glacial acetic acid (25 mL).
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol to yield the final pyrazoline derivative.
-
Protocol 2: In Vitro Antimicrobial Screening (Agar Diffusion Cup Plate Method)
This is a standardized and widely used method for preliminary antimicrobial evaluation.[6][7]
-
Rationale: This method provides a clear, visual measure of antimicrobial activity (the zone of inhibition). The use of standardized microbial inoculums and reference drugs ensures the results are comparable and reliable. DMF is used as a solvent control to ensure it has no intrinsic antimicrobial activity at the concentration used.
-
Methodology:
-
Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculate the surface of the agar plates uniformly with a standardized suspension (0.5 McFarland standard) of the test microorganism (e.g., S. aureus, C. albicans).
-
Using a sterile cork borer, create wells (cups) of 6 mm diameter in the agar.
-
Prepare a stock solution of the test compound (e.g., 100 µg/mL) in Dimethylformamide (DMF).
-
Add 100 µL of the test compound solution to the designated wells.
-
Add 100 µL of a standard antibiotic solution (e.g., Ciprofloxacin) and pure DMF (solvent control) to separate wells.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter (in mm) of the clear zone of inhibition around each well.
-
Conclusion and Future Outlook
The this compound scaffold is a pharmacologically compelling entity. Comparative analysis reveals that the inclusion of the thiophene ring at the C3 position often imparts superior or distinct biological activity—particularly in antimicrobial, anticancer, and anti-inflammatory applications—when compared to other pyrazole analogues. Its synthetic accessibility and the numerous points for chemical modification (on both the pyrazole and thiophene rings) make it an exceptionally attractive starting point for medicinal chemistry campaigns.
Future research should focus on expanding the library of these derivatives to further probe the SAR, particularly exploring substitutions on the thiophene ring beyond simple halogenation. Investigating their efficacy against drug-resistant microbial strains and cancer cell lines is a critical next step. Furthermore, combining this scaffold with other heterocyclic rings to create novel hybrid molecules could unlock synergistic effects and lead to the development of next-generation therapeutics.[11][14]
References
- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound-4-carbaldehyde | C8H6N2OS | CID 737231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-4-carbaldehyde | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcrcps.com [ijcrcps.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Some Novel Substituted 3-...: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 219863-71-5 | Benchchem [benchchem.com]
Validating the In Vitro Biological Activity of 3-(thiophen-2-yl)-1H-pyrazole: A Comparative Guide
In the landscape of modern drug discovery, the pyrazole scaffold remains a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] The incorporation of a thiophene moiety is a well-established strategy to enhance the therapeutic potential of heterocyclic compounds.[2][3] This guide provides a comprehensive framework for the in vitro validation of 3-(thiophen-2-yl)-1H-pyrazole, a molecule of significant interest. We will explore its potential anticancer and enzyme inhibitory activities, presenting a logical, evidence-based approach for its evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols.
Unveiling the Therapeutic Potential: A Hypothesis-Driven Approach
The convergence of the pyrazole and thiophene rings suggests several promising avenues for biological activity. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][4] Similarly, thiophene-containing compounds have shown diverse therapeutic applications.[2][3] Based on this established body of literature, we hypothesize that this compound possesses:
-
Anticancer Activity: The pyrazole core is present in several approved anticancer agents, and numerous derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[4][5][6][7]
-
Enzyme Inhibitory Activity: Pyrazole-based structures are known to inhibit a range of enzymes, including cyclooxygenases (COX), carbonic anhydrases, and tyrosinase.[7][8][9][10]
This guide will outline the in vitro methodologies to systematically test these hypotheses, comparing the performance of this compound against established therapeutic agents.
A Strategic Framework for In Vitro Validation
Our experimental design is centered on a multi-tiered approach, beginning with broad-spectrum screening and progressing to more specific mechanistic assays. This ensures a thorough and efficient evaluation of the compound's biological profile.
Caption: A streamlined workflow for the in vitro validation of this compound.
Part 1: Assessing Anticancer Activity
The initial step in evaluating a novel compound for anticancer potential is to determine its effect on cell viability and proliferation across a panel of representative cancer cell lines.
Selection of Cell Lines and a Comparative Compound
To obtain a broad understanding of the compound's activity, we will utilize cell lines from different cancer types:
-
MCF-7: Human breast adenocarcinoma, a well-characterized model for hormone-responsive breast cancer.[5][6]
-
A549: Human lung carcinoma, a common model for non-small cell lung cancer.[11]
-
HepG2: Human hepatocellular carcinoma, representing liver cancer.[11]
-
K562: Human chronic myelogenous leukemia, a suspension cell line.[4]
Comparative Compound: Doxorubicin , a widely used chemotherapeutic agent, will serve as the positive control and benchmark for cytotoxic potency.[12][13] Doxorubicin's primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II.[12]
Experimental Protocols
The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[12][14][15] Metabolically active cells reduce the tetrazolium salts (MTT or XTT) to a colored formazan product.[14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, doxorubicin, and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm.
Data Presentation: Comparative Cytotoxicity
The results of the cytotoxicity assays are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | K562 IC₅₀ (µM) |
| This compound | 18.5 | 25.2 | 32.8 | 15.1 |
| Doxorubicin (Reference) | 0.8 | 1.2 | 1.5 | 0.5 |
Note: The data for this compound is hypothetical and for illustrative purposes.
Part 2: Investigating Enzyme Inhibitory Potential
Based on the prevalence of enzyme inhibition among pyrazole derivatives, we will investigate the effect of this compound on three key enzymes: carbonic anhydrase, tyrosinase, and cyclooxygenase.
Selection of Target Enzymes and Comparative Compounds
-
Carbonic Anhydrase (CA): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers.[7][17][18] We will use bovine erythrocyte CA as a representative isoform.
-
Comparative Compound: Acetazolamide , a clinically used carbonic anhydrase inhibitor.
-
-
Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is relevant for conditions of hyperpigmentation and in the food industry to prevent browning.[1][16] We will use mushroom tyrosinase for this assay.
-
Cyclooxygenase (COX): COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway, and their inhibition is the basis for the anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs).[2][8][9]
Experimental Protocol: General Enzyme Inhibition Assay
The following is a general protocol that can be adapted for each specific enzyme.[8]
-
Reagent Preparation: Prepare a suitable buffer for the specific enzyme, the enzyme solution, the substrate solution, and serial dilutions of the test compound and the comparative inhibitor.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing the test compound, comparative inhibitor, or vehicle control. Incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Monitoring the Reaction: Measure the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Data Presentation: Comparative Enzyme Inhibition
| Target Enzyme | Test Compound | Comparative Compound | IC₅₀ (µM) |
| Carbonic Anhydrase | This compound | Acetazolamide | 12.3 |
| 1.0 | |||
| Tyrosinase | This compound | Kojic Acid | 28.7 |
| 12.1 | |||
| COX-2 | This compound | Celecoxib | 8.5 |
| 0.04 |
Note: The data for this compound is hypothetical. Reference IC₅₀ values for comparative compounds are approximate and can vary depending on assay conditions.[1][19]
Mechanistic Insights: Potential Signaling Pathways
Understanding the potential molecular pathways affected by this compound is crucial for its further development.
Caption: Postulated mechanisms of action for this compound.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial in vitro validation of this compound. The presented methodologies, from broad cytotoxicity screening to specific enzyme inhibition assays, allow for a comprehensive evaluation of its biological activity. The comparative approach, benchmarking against established drugs, is essential for contextualizing the compound's potency and potential therapeutic relevance.
The hypothetical data presented suggests that this compound may exhibit moderate anticancer and enzyme inhibitory activities. Should experimental results align with these projections, further investigations would be warranted, including:
-
Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways involved in its anticancer effects.
-
Selectivity Profiling: Assessing the compound's inhibitory activity against a broader panel of kinases and other enzymes to determine its selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of cancer and inflammation.
By following a logical and rigorous validation process, the true therapeutic potential of this compound can be effectively determined, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 3-(Thiophen-2-yl)-1H-pyrazole Analogs
The 3-(thiophen-2-yl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile heterocyclic system, offering a comparative overview for researchers and drug development professionals. We will explore how substitutions on both the pyrazole and thiophene rings influence activity across various biological targets, supported by experimental data and detailed protocols.
The Core Scaffold: A Foundation for Diverse Bioactivities
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmaceuticals.[1][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its frequent use in drug design.[1] When coupled with a thiophene ring at the 3-position, the resulting scaffold exhibits a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2][4][5][6] The combination of these two heterocyclic rings can lead to hybrid molecules with enhanced biological activities.[2]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyrazole and thiophene moieties. Understanding these relationships is crucial for the rational design of potent and selective therapeutic agents.
-
N1-Position: The N1 position of the pyrazole ring is a critical site for modification. Aryl substitutions are common, and their electronic properties significantly impact activity. For instance, in a series of 1-aryl-1H-pyrazole-imidazoline derivatives, the presence of bromo, chloro, or methyl substituents in the para-position of the aryl ring led to increased potency against Trypanosoma cruzi.[7] In other studies, a 2,4-dichlorophenyl substituent at the N1-position was found to be a key requirement for potent and selective cannabinoid CB1 receptor antagonism.[8]
-
C4-Position: Modifications at the C4 position can also modulate biological activity. The introduction of various functional groups at this position has been explored in the development of novel anticancer agents.[9] For example, the synthesis of pyrazole-4-carbaldehyde and its subsequent conversion to pyrazolyl-thiazole derivatives has yielded compounds with significant antimicrobial activity.[2][10]
-
C5-Position: The C5 position often bears aryl or other cyclic substituents. In a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at this position was essential for high affinity.[8] The nature of this substituent can influence selectivity and potency.
The thiophene ring also offers opportunities for structural modification to fine-tune biological activity. While less explored than the pyrazole ring, substitutions on the thiophene moiety can impact potency and target selectivity. For instance, the design of thiophene-pyrazole hybrids has been investigated for anti-inflammatory applications.[4]
Comparative Biological Activities
The this compound scaffold has been investigated against a multitude of biological targets. This section compares the SAR of these analogs across different therapeutic areas.
Numerous this compound derivatives have demonstrated potent anticancer activity.[9][11][12][13]
-
Kinase Inhibition: This scaffold is a common feature in kinase inhibitors.[14] For example, pyrazole-thiophene derivatives have been designed as inhibitors of Akt kinase, a key enzyme in cell survival pathways.[14][15] SAR studies have shown that specific substitutions are crucial for potent inhibition. For instance, in one series of Akt inhibitors, two chloro and one fluoro atom in the structure were found to be optimal for activity.[15] Other analogs have been developed as multi-target inhibitors, targeting wild-type and mutant EGFR, as well as VEGFR-2.[13]
-
Cytotoxicity against Cancer Cell Lines: These compounds have shown cytotoxicity against various cancer cell lines, including breast (MCF-7), prostate (DU145), melanoma (A2058), and leukemia cell lines.[9][11] For instance, certain pyrazole derivatives displayed selective activity against the MCF-7 cell line with IC50 values in the low micromolar range.[9] A series of 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides showed significant cytotoxic effects against leukemia cell lines, with some compounds exhibiting IC50 values around 15 µmol L⁻¹.[11][16]
Table 1: Anticancer Activity of Selected this compound Analogs
| Compound ID | Modifications | Target/Cell Line | IC50 (µM) | Reference |
| Compound 2 | N/A | MCF-7 | 6.57 | [13] |
| Compound 2 | N/A | HepG2 | 8.86 | [13] |
| Compound 8 | N/A | MCF-7 | 8.08 | [13] |
| Pyrazoline 34 | 5-(2,3,4-trimethoxyphenyl), N1-benzenesulfonamide | OSCC lines | N/A | [12] |
| Pyrazoline 5a | N/A | MCF-7 | 14 | [9] |
| Pyrazoline 3d | Methoxy derivative | MCF-7 | 10 | [9] |
| Pyrazoline 3e | Methoxy derivative | MCF-7 | 12 | [9] |
The this compound core is also found in compounds with significant antimicrobial properties.
-
Antibacterial and Antifungal Activity: The presence of electron-withdrawing groups like nitro (NO2) and halogens (Cl, Br, F) on substituents has been shown to significantly influence antimicrobial activity.[2] Pyrazolyl-thiazole derivatives of thiophene have demonstrated notable inhibition zones against various bacterial and fungal strains.[2][10]
Beyond cancer and infectious diseases, these analogs have been explored for other therapeutic applications.
-
Anti-inflammatory Activity: Pyrazole derivatives are known for their anti-inflammatory properties, with some acting as COX-2 inhibitors.[5]
-
Cannabinoid Receptor Antagonism: As mentioned earlier, specific substitution patterns on the this compound scaffold can yield potent and selective antagonists for the CB1 receptor.[8]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.
A common synthetic route involves the cyclocondensation of a thiophenylchalcone with a hydrazine derivative.[11][17]
Step-by-Step Protocol:
-
Chalcone Synthesis: An appropriate acetophenone derivative is reacted with 2-thiophenecarboxaldehyde in the presence of a base (e.g., NaOH) in a suitable solvent like ethanol.[17]
-
Pyrazole Formation: The resulting chalcone is then refluxed with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) in a solvent such as ethanol to yield the 4,5-dihydro-1H-pyrazole (pyrazoline).[11][17][18]
-
Aromatization (optional): If the aromatic pyrazole is desired, an oxidation step may be required.
-
Further Derivatization: Substituents can be introduced at various positions through standard organic reactions.
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of this compound analogs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Diagram 2: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The extensive SAR studies have revealed key structural features that govern biological activity against a range of targets. Future research should focus on exploring a wider range of substitutions on the thiophene ring and employing computational methods, such as 3D-QSAR and molecular docking, to guide the design of more potent and selective analogs.[3][19] The development of multi-target agents based on this scaffold also represents a promising avenue for addressing complex diseases like cancer.[20]
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 3. ijrpr.com [ijrpr.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. japsonline.com [japsonline.com]
- 19. Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelli… [ouci.dntb.gov.ua]
- 20. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-(Thiophen-2-yl)-1H-pyrazole Scaffolds and Celecoxib in COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the anti-inflammatory efficacy of the established selective COX-2 inhibitor, Celecoxib, and the promising heterocyclic scaffold, 3-(thiophen-2-yl)-1H-pyrazole. The analysis is grounded in experimental data from preclinical studies, offering insights into their respective mechanisms, potency, and potential for therapeutic development.
Introduction: An Established Drug vs. a Promising Scaffold
In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of drug design. This strategy aims to mitigate the pain and inflammation driven by prostaglandins while avoiding the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.[1]
Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that represents a successful clinical implementation of this strategy.[2] As an FDA-approved nonsteroidal anti-inflammatory drug (NSAID), it is widely used for treating conditions like osteoarthritis and rheumatoid arthritis.[3] Its mechanism of action, efficacy, and safety profile are well-documented.
In contrast, This compound is not a drug but a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[4][5] Thiophene and pyrazole moieties are present in numerous biologically active compounds, and their combination has been explored for developing novel therapeutic agents with anti-inflammatory, antimicrobial, and antitumor properties.[4][5] This guide will focus on the efficacy of various derivatives of this scaffold as reported in scientific literature, comparing their performance directly with the benchmark set by Celecoxib.
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
Both Celecoxib and the investigational compounds based on the this compound scaffold exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzyme, a critical component in the conversion of arachidonic acid to prostaglandins (PGs).[1]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological processes, including the protection of the gastric mucosa and platelet aggregation.[6][7]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[7] Its upregulation leads to a surge in prostaglandin production at the site of inflammation, contributing to pain, swelling, and fever.[8]
The primary therapeutic goal is to selectively inhibit COX-2, thereby reducing inflammation without disrupting the homeostatic functions of COX-1. The degree of selectivity is a crucial determinant of a drug's efficacy and safety profile.
Caption: The Cyclooxygenase (COX) signaling pathway and point of inhibition.
Comparative Efficacy Analysis: In Vitro and In Vivo Data
The efficacy of a COX inhibitor is primarily assessed by its half-maximal inhibitory concentration (IC50) against each isoform and its performance in animal models of inflammation.
In Vitro Efficacy: COX-1 and COX-2 Inhibition
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical measure of specificity. A higher SI value signifies greater selectivity for COX-2, which is predictive of a better gastrointestinal safety profile.
| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Celecoxib | ~12.6 - 15.0 | ~0.04 - 0.42 | ~30 - 375 | [3][9][10][11] |
| This compound Derivatives | 15.7 - 26.6 | 0.29 - 3.3 | ~5 - 67.2 | [11][12] |
| Diclofenac (Reference) | ~7.5 | ~4.16 | ~1.8 | [11] |
Note: IC50 values can vary between different assays and experimental conditions. The values presented are representative ranges from the cited literature.
Analysis:
-
Celecoxib consistently demonstrates high potency against COX-2 with IC50 values in the nanomolar range.[9][13] Its high Selectivity Index confirms its well-established role as a selective COX-2 inhibitor.[3]
-
Derivatives of this compound have shown remarkable potential. Notably, certain synthesized derivatives exhibit potent and highly selective COX-2 inhibition, with one compound, 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide, showing a COX-2 IC50 of 0.29 µM and a Selectivity Index of 67.2, which is superior to that reported for Celecoxib in the same study.[11] Other pyrazole derivatives have also been reported with COX-2 IC50 values lower than Celecoxib.[12][14] This demonstrates that the this compound scaffold is a viable backbone for designing novel inhibitors that can match or even exceed the selectivity of established drugs.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard and reproducible in vivo assay for evaluating the acute anti-inflammatory activity of test compounds.[15][16] An irritant (carrageenan) is injected into the paw of a rodent, inducing an inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.
| Compound/Derivative Class | Dose (mg/kg) | Paw Edema Inhibition (%) | Animal Model | Reference(s) |
| Celecoxib | 10 | ~57.14 | Rat | [12] |
| This compound Derivative (PYZ16) | 10 | ~64.28 | Rat | [12] |
| Indomethacin (Reference) | 5 | Significant Inhibition | Rat | [17][18] |
Analysis: The in vivo data corroborates the in vitro findings. In a direct comparative study, a pyrazole derivative (PYZ16) demonstrated superior inhibition of paw edema (64.28%) compared to Celecoxib (57.14%) at the same dose.[12] This indicates that the high in vitro potency and selectivity of optimized this compound derivatives can translate into significant anti-inflammatory activity in a living system.
Experimental Protocols for Efficacy Determination
To ensure scientific integrity and reproducibility, standardized protocols are essential. The following are representative methodologies for the key experiments discussed.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a common method for determining the IC50 values of a test compound against COX-1 and COX-2 enzymes.[6][19]
Caption: Workflow for the in vitro COX inhibition screening assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the test compound (e.g., this compound derivative) and Celecoxib in DMSO. Create a series of dilutions to cover a wide concentration range. Prepare assay buffer, heme, and arachidonic acid solutions as per manufacturer instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).[19]
-
Enzyme Addition: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[6]
-
Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitor (Celecoxib), or vehicle (DMSO) to the wells. Incubate for approximately 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6]
-
Reaction Initiation: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for approximately 10 minutes at 37°C.[6]
-
Detection: The assay measures the peroxidase activity of COX. Add N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which acts as a colorimetric substrate, and measure the absorbance at 590-611 nm.[19]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard procedure to assess the acute anti-inflammatory effects of a compound in vivo.[15][17]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.
-
Compound Administration: Divide the animals into groups (e.g., Vehicle Control, Celecoxib, Test Compound). Administer the compounds orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 30-60 minutes) before the carrageenan injection.[17]
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each rat.[16][17]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[17]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
Conclusion and Future Perspectives
This comparative analysis reveals a compelling narrative for drug development professionals.
-
Celecoxib stands as a highly effective and selective COX-2 inhibitor, serving as a crucial benchmark for both efficacy and safety. Its well-defined pharmacological profile makes it a "gold standard" in anti-inflammatory research.[3][9]
-
The This compound scaffold has emerged as a highly promising platform for the development of a new generation of anti-inflammatory agents. Preclinical data on various derivatives show that this structural motif can be leveraged to produce compounds with potency and COX-2 selectivity that are comparable, and in some cases superior, to Celecoxib.[11][12]
The key takeaway is that while Celecoxib is a single, optimized molecule, the this compound class represents a rich field for further exploration. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to identify lead candidates that not only exhibit high efficacy but also possess a favorable long-term safety profile, particularly concerning cardiovascular risks that have been associated with some COX-2 inhibitors.[8] The continued investigation of this scaffold holds significant potential for delivering novel and improved treatments for inflammatory diseases.
References
- 1. brieflands.com [brieflands.com]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.aalto.fi [research.aalto.fi]
- 13. selleckchem.com [selleckchem.com]
- 14. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
In Vivo Evaluation of 3-(Thiophen-2-yl)-1H-pyrazole Derivatives: A Comparative Guide for Drug Development Professionals
The confluence of the thiophene ring and the pyrazole nucleus has given rise to a class of heterocyclic compounds with significant therapeutic promise. The 3-(thiophen-2-yl)-1H-pyrazole scaffold, in particular, has emerged as a versatile pharmacophore, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This guide provides a comprehensive in vivo evaluation of various this compound derivatives, offering a comparative analysis of their performance, detailed experimental protocols, and insights into their mechanisms of action to aid researchers and drug development professionals in this burgeoning field.
Unveiling the Therapeutic Potential: A Comparative Overview
The unique structural attributes of this compound derivatives, characterized by the electron-rich thiophene moiety and the pharmacologically active pyrazole core, contribute to their diverse biological activities.[1] In vivo studies have been instrumental in validating the preclinical potential of these compounds across various therapeutic areas.
Anti-inflammatory and Analgesic Activity
A significant body of research has focused on the anti-inflammatory and analgesic properties of this class of compounds. The carrageenan-induced paw edema model in rodents is a cornerstone for evaluating acute anti-inflammatory effects, while the hot plate test is a standard for assessing central analgesic activity.
Comparative In Vivo Anti-inflammatory and Analgesic Performance:
| Derivative/Compound | Animal Model | Dose | Route of Administration | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Increase in Latency) | Reference Standard |
| Compound K-3 | Rat | 100 mg/kg | p.o. | 52.0% (at 4h) in carrageenan-induced paw edema | Not Reported | Indomethacin |
| Thiophene-pyrazole derivative 7f | Not Specified | Not Specified | Not Specified | Potent activity reported | Potent activity reported | Not Specified |
| Thiophene-pyrazole derivative 7g | Not Specified | Not Specified | Not Specified | Potent activity reported | Potent activity reported | Not Specified |
| Pyrazole-pyrazoline derivative 14b | Rat | Not Specified | Not Specified | 28.6-30.9% inhibition in carrageenan-induced paw edema | Up to 84.5% inhibition in acetic acid-induced writhing test | Indomethacin |
| Pyrazole-pyrazoline derivative 15b | Rat | Not Specified | Not Specified | 28.6-30.9% inhibition in carrageenan-induced paw edema | Up to 84.5% inhibition in acetic acid-induced writhing test | Indomethacin |
| Pyrazole-pyrazoline derivative 22 | Rat | Not Specified | Not Specified | Not Reported | Up to 84.5% inhibition in acetic acid-induced writhing test | Indomethacin |
Note: This table is a synthesis of data from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Anticancer Activity
The anticancer potential of this compound derivatives has been explored against various cancer cell lines in vitro, with several compounds demonstrating promising cytotoxicity.[2][3] In vivo studies, although less numerous, have begun to shed light on their efficacy in preclinical tumor models. A key mechanism of action for many of these derivatives involves the inhibition of critical signaling pathways implicated in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[4][5][6][7][8]
In Vivo Anticancer Efficacy:
One study reported that a pyrazole-thiophene derivative, compound 1o , inhibited tumor growth by approximately 40% in a MM1S xenograft model.[9] Another study highlighted a series of pyrazole-thiophene hybrids as multitarget inhibitors of wild-type EGFR, mutant (T790M) EGFR, and VEGFR-2, suggesting their potential to overcome kinase-driven resistance in cancer therapy, though specific in vivo comparative data was not provided.[7]
Antimicrobial Activity
While numerous in vitro studies have demonstrated the antibacterial and antifungal activity of this compound derivatives against a range of pathogens, there is a notable scarcity of in vivo efficacy data from animal models of infection.[1][10][11][12][13][14] This represents a significant gap in the preclinical evaluation of these compounds and a promising avenue for future research.
In-Depth Methodologies: A Guide to In Vivo Evaluation
The reproducibility and reliability of in vivo data are paramount. This section provides detailed, step-by-step protocols for the key experimental models used to evaluate the therapeutic efficacy of this compound derivatives.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This widely accepted model is used to assess the acute anti-inflammatory effects of novel compounds.
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Protocol:
-
Animal Preparation: Male Wistar rats (180-220 g) are acclimatized for at least one week before the experiment. The animals are fasted overnight with free access to water.
-
Grouping and Dosing: The rats are randomly divided into groups (n=6), including a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivatives. The compounds are administered orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Hot Plate Test in Mice (Analgesic Activity)
This method is used to evaluate the central analgesic activity of compounds by measuring the reaction time of the animal to a thermal stimulus.
Experimental Workflow:
Caption: Workflow for the Hot Plate Analgesia Test.
Detailed Protocol:
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Animal Preparation: Swiss albino mice (20-25 g) are used. The animals are placed on the hot plate to determine their baseline reaction time (latency) to the thermal stimulus, which is indicated by licking of the hind paws or jumping. A cut-off time of 15-20 seconds is set to prevent tissue damage.
-
Grouping and Dosing: Mice are divided into groups (n=6) and treated with the vehicle, a standard analgesic (e.g., morphine), or the test compounds, typically via intraperitoneal (i.p.) injection.
-
Latency Measurement: The reaction time of each mouse is recorded at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage increase in latency is calculated as follows: % Increase in Latency = [((Lt - L0) / L0) x 100] Where L0 is the baseline latency and Lt is the latency at a specific time point after treatment.
Mechanistic Insights: Elucidating the Pathways of Action
Understanding the molecular mechanisms by which these derivatives exert their therapeutic effects is crucial for rational drug design and optimization.
Anti-inflammatory Action: Targeting COX-2 and Pro-inflammatory Cytokines
Many this compound derivatives exhibit their anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[15][16][17][18][19] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. Some derivatives may also exhibit dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway that produces leukotrienes.[15][16][20] Furthermore, these compounds can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15]
Caption: Anti-inflammatory Mechanism of Action.
Anticancer Action: Targeting Key Kinase Signaling Pathways
The anticancer activity of certain this compound derivatives is attributed to their ability to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.[4][5][6][7][8] These receptors play pivotal roles in cancer cell proliferation, survival, and angiogenesis. By blocking the ATP-binding sites of these kinases, the derivatives can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis. Some derivatives have also been shown to inhibit the PI3K/Akt signaling pathway.[9]
Caption: Anticancer Mechanism via Kinase Inhibition.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The in vivo data accumulated to date, particularly in the areas of inflammation and analgesia, are compelling and warrant further investigation. The emerging evidence of their anticancer potential through the inhibition of key signaling pathways is also highly encouraging.
However, to fully realize the therapeutic potential of this chemical class, several key areas need to be addressed. A more systematic and comparative in vivo evaluation of a wider range of derivatives is necessary to establish clear structure-activity relationships. For anticancer applications, more extensive studies in relevant in vivo tumor models are required to translate the promising in vitro data into tangible preclinical efficacy. Most critically, the in vivo antimicrobial activity of these compounds remains largely unexplored, representing a significant opportunity for future research to address the growing challenge of antimicrobial resistance.
This guide provides a solid foundation for researchers and drug developers working with this compound derivatives. By leveraging the provided protocols and mechanistic insights, the scientific community can continue to unlock the full therapeutic potential of this promising class of molecules.
References
- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. growingscience.com [growingscience.com]
- 11. jpsbr.org [jpsbr.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
A Guide to the Cross-Validation of 3-(thiophen-2-yl)-1H-pyrazole's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of a Promising Scaffold
The 3-(thiophen-2-yl)-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with a growing body of literature suggesting its potential as a versatile therapeutic agent. Derivatives of this core structure have demonstrated promising anticancer, anti-inflammatory, and antimicrobial activities. However, the precise mechanism of action of the parent compound, this compound, remains to be definitively elucidated. This guide provides a comprehensive framework for the systematic cross-validation of its putative mechanisms of action, offering a strategic approach for researchers and drug development professionals to rigorously characterize this intriguing molecule.
This document deviates from a rigid template, instead presenting a logical and scientifically-grounded workflow. The proposed experimental plan is designed to be self-validating, with each stage building upon the previous to construct a robust and comprehensive understanding of the compound's biological activity. We will explore potential molecular targets, propose detailed experimental protocols for their validation, and discuss the selection of appropriate comparator compounds to benchmark performance.
Putative Mechanisms of Action: A Survey of the Landscape
A thorough review of the literature on this compound and its analogs points towards several potential mechanisms of action, primarily centered around the modulation of key signaling pathways implicated in major diseases.
-
Anticancer Activity: The most frequently reported therapeutic potential of this scaffold lies in oncology. Derivatives have been shown to inhibit critical pathways involved in cell proliferation, survival, and angiogenesis. Key putative targets include:
-
PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Several pyrazole-thiophene derivatives have been identified as inhibitors of PI3K and its downstream effector, Akt.[1][2]
-
Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-established anti-cancer strategy. Pyrazole-containing compounds have shown potential as dual inhibitors of these receptors.[3][4]
-
-
Anti-inflammatory Activity: The pyrazole ring is a key feature of several established anti-inflammatory drugs, most notably the selective COX-2 inhibitor Celecoxib.[5][6][7] This suggests that this compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase enzymes, key players in the inflammatory cascade.
-
Antimicrobial Activity: Various derivatives incorporating the thiophene and pyrazole moieties have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[8][9] The exact molecular targets within microbial cells are yet to be fully characterized.
The following diagram illustrates the potential signaling pathways targeted by this compound.
Caption: Putative signaling pathways modulated by this compound.
A Phased Approach to Cross-Validation
We propose a multi-phase experimental strategy to systematically investigate and validate the mechanism of action of this compound. This approach begins with broad phenotypic screening and progressively narrows the focus to specific molecular targets and pathways.
Phase 1: Phenotypic Screening and Viability Assessment
The initial phase aims to confirm the reported biological activities of the parent compound and determine its effective concentration range.
Experimental Protocol 1: Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to assess the cytotoxic or cytostatic effects of the compound on relevant cancer cell lines.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[5]
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Table 1: Template for Recording Cell Viability Data (IC50 in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) |
| This compound | |||
| Doxorubicin (Positive Control) | |||
| Comparator Compound A |
Phase 2: Target-Based Mechanistic Assays
Based on the putative mechanisms, this phase focuses on direct biochemical and cellular assays to identify and validate specific molecular targets.
Experimental Protocol 2: In Vitro Kinase Inhibition Assays
These assays will directly measure the inhibitory activity of the compound against the putative kinase targets.
-
Objective: To determine the IC50 values of this compound against EGFR, VEGFR-2, PI3K, and Akt kinases.
-
Materials:
-
Recombinant human kinases (EGFR, VEGFR-2, PI3K, Akt)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
This compound
-
Known kinase inhibitors as positive controls (e.g., Erlotinib for EGFR, Sunitinib for VEGFR-2, Wortmannin for PI3K)
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
-
Procedure (General):
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, positive control inhibitor, and vehicle control.
-
Add the kinase enzyme to each well and incubate to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubate for a defined period at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a luminescence-based method that quantifies ADP production.[10]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.
Table 2: Template for Recording Kinase Inhibition Data (IC50 in µM)
| Compound | EGFR | VEGFR-2 | PI3K | Akt |
| This compound | ||||
| Erlotinib (EGFR Control) | ||||
| Sunitinib (VEGFR-2 Control) | ||||
| Wortmannin (PI3K Control) |
Experimental Protocol 3: COX-2 Inhibition Assay
This assay will determine if the compound's anti-inflammatory potential is mediated through COX-2 inhibition.
-
Objective: To determine the IC50 value of this compound against COX-2.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX assay buffer
-
This compound
-
Celecoxib (positive control)
-
Fluorometric probe
-
96-well black plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and Celecoxib.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds or controls.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence generated by the probe, which is proportional to COX-2 activity, over time using a fluorescence plate reader.[11][12]
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Table 3: Template for Recording COX-2 Inhibition Data (IC50 in µM)
| Compound | COX-2 |
| This compound | |
| Celecoxib (Positive Control) |
Phase 3: Cellular Pathway Analysis
This phase aims to confirm that the observed effects on molecular targets translate to the modulation of downstream signaling pathways within the cellular context.
Experimental Protocol 4: Western Blot Analysis of PI3K/Akt Signaling
This technique will be used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway in treated cells.
-
Objective: To determine if this compound inhibits the phosphorylation of Akt and downstream targets in cancer cells.
-
Materials:
-
Cancer cell line (e.g., one that showed high sensitivity in the MTT assay)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR, anti-total mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the test compound at concentrations around its IC50 for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
The following diagram illustrates the experimental workflow for the cross-validation of the anticancer mechanism.
Caption: Experimental workflow for mechanism of action cross-validation.
Phase 4: Antimicrobial Activity Assessment
If preliminary screening suggests antimicrobial properties, this phase will quantify this activity.
Experimental Protocol 5: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Objective: To determine the MIC of this compound against a panel of bacteria and fungi.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
This compound
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth medium in a 96-well plate.[13]
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.[14]
-
-
Data Analysis: The MIC value is reported in µg/mL or µM.
Table 4: Template for Recording Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | |||
| Ciprofloxacin (Bacteria Control) | |||
| Fluconazole (Fungus Control) |
Selection of Comparator Compounds
The choice of appropriate comparator compounds is crucial for contextualizing the performance of this compound.
-
For Anticancer Studies:
-
Established Kinase Inhibitors: Use well-characterized inhibitors of the putative targets, such as Erlotinib (EGFR), Sunitinib (VEGFR-2), and Wortmannin (PI3K), to benchmark potency and selectivity.
-
Structurally Related Analogs: If available, include derivatives of this compound with known activity to establish structure-activity relationships.
-
-
For Anti-inflammatory Studies:
-
For Antimicrobial Studies:
-
Standard Antibiotics/Antifungals: Use clinically relevant antimicrobial agents such as Ciprofloxacin (antibacterial) and Fluconazole (antifungal) as positive controls.
-
Conclusion and Future Directions
The systematic cross-validation approach outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound. By progressing from broad phenotypic screening to specific molecular and cellular assays, researchers can build a comprehensive and well-supported understanding of its therapeutic potential. The data generated from these studies will be invaluable for guiding lead optimization efforts and advancing this promising scaffold towards clinical development.
Future studies should aim to further characterize the compound's pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy in relevant disease models. A thorough understanding of its mechanism of action is the critical first step in unlocking the full therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. MTT (Assay protocol [protocols.io]
- 4. EGFR Kinase Enzyme System Application Note [promega.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. microbe-investigations.com [microbe-investigations.com]
A Senior Scientist's Guide to Comparative Docking of 3-(Thiophen-2-yl)-1H-Pyrazole Derivatives for Kinase-Targeted Drug Discovery
Abstract
The 3-(thiophen-2-yl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] Computational methods, specifically molecular docking, are indispensable for accelerating the discovery process by predicting the binding modes and affinities of novel derivatives. This guide provides an in-depth, comparative analysis of docking studies involving this scaffold against key oncogenic kinases. We will dissect the causality behind the computational workflow, present a comparative analysis of binding interactions, and provide field-proven insights into interpreting the resulting data to guide rational drug design.
The Rationale: Why Comparative Docking is Crucial
In drug discovery, it's not enough to know that a single compound might bind to a target. We must understand how it binds in relation to other similar compounds. This is the essence of a comparative docking study. By systematically docking a series of this compound derivatives against one or more kinase targets, we can build a comprehensive Structure-Activity Relationship (SAR) model.
This comparative approach allows us to:
-
Identify Key Binding Moieties: Determine which parts of the scaffold (the thiophene, the pyrazole, or specific substituents) are critical for anchoring the ligand in the kinase's active site.
-
Elucidate Selectivity: Understand why a derivative might bind strongly to one kinase (e.g., VEGFR-2) but weakly to another (e.g., EGFR), a critical factor in minimizing off-target effects.[3]
-
Guide Synthetic Efforts: Provide actionable intelligence to medicinal chemists, suggesting where to modify the scaffold to enhance potency, improve selectivity, or alter physicochemical properties.
-
Prioritize Candidates: Objectively rank a library of virtual or newly synthesized compounds for further in vitro and in vivo testing, saving significant time and resources.[4]
The ultimate goal is to move beyond a simple "lock-and-key" model to a dynamic understanding of the intermolecular forces—hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern the binding event.[4][5]
Experimental Workflow: A Self-Validating Docking Protocol
A robust and reproducible docking protocol is the bedrock of any reliable computational study. The following workflow is designed to be self-validating, with clear steps and justifications rooted in established best practices.
Caption: A validated workflow for comparative molecular docking studies.
Step-by-Step Methodology
-
Protein Target Preparation:
-
Selection: Choose high-resolution crystal structures of the target kinases from the Protein Data Bank (PDB). For this guide, we will reference well-established targets for pyrazole derivatives: VEGFR-2 (PDB: 2QU5) , Aurora A (PDB: 2W1G) , and CDK2 (PDB: 2VTO) .[5]
-
Causality: The quality of the initial protein structure is paramount. We select high-resolution (<2.5 Å) structures to ensure atomic coordinates are precise.
-
Protocol:
-
Download the PDB file.
-
Using a molecular modeling tool (e.g., AutoDockTools, Chimera), remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. The co-crystallized ligand's position is crucial, however, as it validates the location of the active site.
-
Add polar hydrogens and assign Kollman charges to the protein. This step is critical for accurately calculating electrostatic interactions.[6]
-
Save the prepared protein as a .pdbqt file for use with AutoDock.
-
-
-
Ligand Preparation:
-
Selection: A series of this compound derivatives with varying substituents are chosen for comparison.
-
Causality: The ligand's 3D conformation and charge distribution directly impact its interaction with the protein. Energy minimization is performed to find a low-energy, stable conformation.
-
Protocol:
-
Sketch the 2D structures of the derivatives.
-
Convert the 2D structures to 3D using a program like OpenBabel.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the prepared ligands in the .pdbqt format, defining rotatable bonds to allow for conformational flexibility during docking.[5]
-
-
-
Grid Generation and Docking Execution:
-
Causality: The grid box defines the search space for the docking algorithm. It must encompass the entire binding pocket to ensure the algorithm can explore all potential binding modes. A grid centered on the co-crystallized ligand is a reliable strategy.
-
Protocol:
-
Load the prepared protein into the docking software.
-
Define a grid box (e.g., 60x60x60 points with 0.375 Å spacing) centered on the active site.
-
For each ligand, execute the docking simulation. A robust approach involves using a Lamarckian Genetic Algorithm with 10-50 independent runs per ligand.[5] This ensures a thorough exploration of the conformational space.
-
-
-
Post-Docking Analysis:
-
Causality: The software will generate multiple possible binding poses for each ligand, clustered by conformational similarity. The pose with the lowest binding energy from the most populated cluster is typically considered the most probable.
-
Protocol:
-
Analyze the docking results to identify the lowest binding energy for each ligand.
-
Visualize the best-scoring pose in complex with the protein.
-
meticulously identify all intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) and the specific amino acid residues involved.
-
-
Comparative Analysis: Pyrazole-Thiophene Derivatives vs. Key Kinase Targets
The true power of this method comes from comparing the docking results across a series of compounds. The data below, synthesized from published studies, illustrates how subtle chemical modifications can dramatically alter binding affinity and interaction profiles.[4][5]
| Derivative ID | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues & Interaction Type |
| Derivative 1b | VEGFR-2 (2QU5) | -10.09 | Cys919 (H-bond), Glu885 (H-bond), Phe918, Val848, Leu1035 (Hydrophobic) |
| Derivative 1d | Aurora A (2W1G) | -8.57 | Ala213 (H-bond), Leu139, Val147, Leu263 (Hydrophobic) |
| Derivative 2b | CDK2 (2VTO) | -10.35 | Leu83 (H-bond), Gln131 (H-bond), Ile10, Val18, Ala31, Phe80 (Hydrophobic) |
| Reference (Erlotinib) | EGFR (various) | -9.5 to -10.5 | Met793 (Hinge H-bond), Leu718, Val726, Leu844 (Hydrophobic) |
| Reference (Sorafenib) | VEGFR-2 (various) | -10.0 to -11.0 | Cys919 (Hinge H-bond), Asp1046 (DFG H-bond), Leu840, Val899 (Hydrophobic) |
Binding energy values are illustrative and synthesized from literature data for comparative purposes.[3][4][5]
Interpreting the Data: Field-Proven Insights
-
The Hinge Interaction is Key: In all kinase targets, a hydrogen bond to the "hinge region" (e.g., Cys919 in VEGFR-2, Leu83 in CDK2) is a hallmark of potent inhibition.[5] The pyrazole nitrogen atoms are often the primary hydrogen bond donors or acceptors. Derivatives that fail to establish this interaction typically exhibit poor inhibitory activity.
-
Substituents Drive Selectivity: The difference in binding energy between derivatives is largely dictated by the substituents on the pyrazole and thiophene rings.
-
Derivative 1b and 2b , which are reported to contain chloro-phenyl groups, show very strong binding energies.[5] This suggests the chloro-phenyl moiety is able to access and form favorable interactions within deep, hydrophobic pockets in both VEGFR-2 and CDK2.
-
Derivative 1d , with a methoxy-phenyl group, shows a comparatively weaker (though still significant) binding energy against Aurora A.[5] This could imply that the active site of Aurora A is smaller or that the methoxy group creates a slight steric clash, highlighting how substitutions can be tuned to achieve selectivity.
-
-
Benchmarking Against Standards: Comparing the binding energies of your novel derivatives to known inhibitors like Erlotinib or Sorafenib provides a crucial benchmark. If your derivatives show comparable or superior binding energies and similar key interactions, it provides strong validation for advancing them to in vitro enzymatic assays.
Caption: Logical map of key interactions for the pyrazole-thiophene scaffold.
Conclusion and Future Outlook
Comparative molecular docking is an exceptionally powerful tool for the rational design of this compound derivatives as kinase inhibitors. By systematically evaluating a series of related compounds, researchers can build robust SAR models that explain differences in potency and selectivity. The insights gained from this comparative approach—identifying critical hinge interactions, understanding the role of substituents in accessing hydrophobic pockets, and benchmarking against known drugs—are invaluable for prioritizing candidates and guiding synthetic chemistry efforts.
Future work should focus on integrating these docking studies with more advanced computational techniques like molecular dynamics (MD) simulations to assess the stability of predicted binding poses and Quantitative Structure-Activity Relationship (QSAR) models to build predictive tools for novel derivatives.[7] The combination of these in silico methods will continue to accelerate the journey of these promising scaffolds from virtual hits to clinical candidates.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. Structural, QSAR, machine learning and molecular docking studies of 5-thiophen-2-yl pyrazole derivatives as potent and selective cannabinoid-1 receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Kinase Selectivity of 3-(thiophen-2-yl)-1H-pyrazole
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are the master regulators of cellular communication, orchestrating everything from cell growth to apoptosis.[1] Their dysregulation is a well-established driver of numerous diseases, particularly cancer, making them one of the most intensively pursued target classes in drug discovery.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but a significant challenge persists: achieving target selectivity.[4]
The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors.[5][6] Specifically, the 3-(thiophen-2-yl)-1H-pyrazole core represents a promising starting point for inhibitor design, with related structures showing activity against kinases like Akt, JNK3, and PI3K.[7][8][9] However, the therapeutic potential and utility of any new chemical entity, which we will refer to as Compound T-P , are fundamentally dictated by its selectivity profile. A promiscuous inhibitor that hits dozens of kinases can lead to off-target toxicities, whereas a highly selective one can serve as a precise tool for dissecting signaling pathways or as a targeted therapeutic with a cleaner safety profile.
This guide provides an in-depth, experience-driven comparison of methodologies for assessing the kinase selectivity of Compound T-P . We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach. We will utilize a representative, hypothetical dataset to illustrate the data analysis and interpretation process, providing researchers with a framework for evaluating their own compounds.
The Selectivity Conundrum: Why Is Kinase Profiling Essential?
Most kinase inhibitors are designed to be ATP-competitive, targeting the highly conserved ATP-binding pocket.[4] This structural conservation across the kinome is the primary reason why achieving selectivity is so challenging. A compound designed to inhibit one kinase may inadvertently bind to the ATP pocket of many others, leading to a polypharmacological profile that can be either beneficial or detrimental.
Therefore, comprehensive selectivity profiling is not merely a characterization step; it is an essential component of the drug discovery process.[10] It allows us to:
-
Identify On- and Off-Targets: Determine the primary target(s) and any unintended interacting kinases.
-
Predict Potential Toxicities: Off-target inhibition can lead to adverse effects. Early identification allows for medicinal chemistry efforts to mitigate these liabilities.
-
Validate Biological Hypotheses: Ensuring that a compound's cellular effect is due to the inhibition of the intended target and not an off-target is critical for validating the target itself.[11]
-
Guide Lead Optimization: Selectivity data provides crucial structure-activity relationship (SAR) insights to guide the design of more potent and selective analogues.[4]
Methodology I: Foundational Screening with Biochemical Assays
The cornerstone of selectivity profiling is the in vitro biochemical assay, which measures the direct inhibition of purified kinase enzyme activity.[11] These assays are preferred for initial broad screening due to their high throughput, reproducibility, and the direct coupling of the readout to a specific target.[11]
Among the various formats available (e.g., radiometric, fluorescence-based), luminescence-based assays like the ADP-Glo™ Kinase Assay have become an industry standard due to their high sensitivity, broad dynamic range, and avoidance of hazardous radioactive materials.[3][4] The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12]
Experimental Workflow: Kinase Selectivity Profiling
The logical flow of a kinase inhibitor selectivity assessment is a multi-tiered process, starting broad and becoming more focused. This approach is both cost-effective and scientifically rigorous.
Caption: Tiered workflow for kinase inhibitor selectivity profiling.
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of IC50 values for Compound T-P against a panel of selected kinases. The principle is that as the kinase consumes ATP, it produces ADP. The ADP-Glo™ system first stops the kinase reaction and depletes remaining ATP, then converts the generated ADP back to ATP, which fuels a luciferase/luciferin reaction to produce a light signal directly proportional to kinase activity.[4][12]
Materials:
-
Compound T-P: 10 mM stock in 100% DMSO.
-
Kinase Panel: Purified, active kinases of interest.
-
Substrates: Kinase-specific peptide or protein substrates.
-
ATP: Adenosine triphosphate.
-
Kinase Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA.[13]
-
ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Plates: White, opaque 384-well plates.
-
Instrumentation: Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation:
-
Perform a serial 1:3 dilution of the 10 mM Compound T-P stock in DMSO to create a 10-point concentration curve. This is a critical step for accurately determining the IC50.[14]
-
Prepare intermediate dilution plates by diluting the compound series into kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent-induced inhibition.[3]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted Compound T-P or a DMSO vehicle control to the appropriate wells.
-
Add 2.5 µL of a kinase/substrate mixture to each well.
-
Expert Insight: The concentrations of enzyme and substrate should be optimized beforehand, ideally at or below their respective Km values, to ensure the assay is sensitive to competitive inhibitors.[4]
-
-
Pre-incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to reach binding equilibrium with the kinase before the reaction starts.[4]
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The ATP concentration should also be near its Km for the specific kinase to accurately reflect the potency of ATP-competitive inhibitors.[14]
-
Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the light-producing reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data: Set the average signal from the DMSO vehicle control wells as 100% activity and the signal from "no enzyme" control wells as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each kinase.[13]
-
Data Presentation and Interpretation
Clear data presentation is paramount for comparing selectivity. A structured table summarizing the IC50 values is the most effective format.
Table 1: Hypothetical Inhibitory Profile of Compound T-P against a Panel of Protein Kinases
| Kinase Family | Kinase Target | Compound T-P IC50 (nM) | Staurosporine IC50 (nM) |
| Tyrosine Kinase | SRC | 1,250 | 15 |
| ABL1 | 2,800 | 20 | |
| EGFR | >10,000 | 12 | |
| Serine/Threonine Kinase | PI3K/Akt Pathway | ||
| Akt1 | 35 | 8 | |
| Akt2 | 48 | 9 | |
| PI3Kα | 6,500 | 1,500 | |
| mTOR | >10,000 | 180 | |
| CDK Family | |||
| CDK2 | 8,500 | 5 | |
| CDK9 | >10,000 | 4 | |
| MAPK Pathway | |||
| p38α | 7,200 | 350 | |
| JNK3 | 4,100 | 90 | |
| ERK2 | >10,000 | 250 |
Data is representative and hypothetical for illustrative purposes. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.[13]
Interpreting the Profile:
-
Potency: The compound is highly potent against Akt1 and Akt2, with IC50 values in the low nanomolar range.
-
Selectivity: Compound T-P demonstrates remarkable selectivity for the Akt kinase family. It is significantly less active (>200-fold) against other kinases in the PI3K pathway (PI3Kα, mTOR) and shows weak to no activity against representative tyrosine kinases, CDKs, and MAP kinases. This suggests a specific interaction with the ATP-binding site of Akt isoforms.
-
Comparison: Unlike the promiscuous inhibitor Staurosporine, which inhibits nearly all kinases in the panel potently, Compound T-P has a clean, focused profile.
Methodology II: Cellular Assays for In-Context Validation
While biochemical assays are essential, they do not fully replicate the complex intracellular environment.[1] Factors like cell permeability, intracellular ATP concentrations (which are much higher than typical assay conditions), and engagement with the target in its native state can all influence a compound's true efficacy.[15][16] Therefore, validating biochemical hits in a cellular context is a critical next step.[17]
Cellular target engagement assays, such as the NanoBRET™ Target Engagement Assay, directly measure the binding of a compound to its target protein within intact, living cells.[16][17] This technology provides a more physiologically relevant assessment of a compound's potency and selectivity.[10]
Visualizing a Targeted Pathway: The PI3K/Akt Signaling Cascade
Given our hypothetical data suggesting Compound T-P is an Akt inhibitor, understanding its place in the relevant signaling pathway is crucial.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. domainex.co.uk [domainex.co.uk]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. biorxiv.org [biorxiv.org]
A Comparative Guide to the Synthetic Efficiency of 3-(Thiophen-2-yl)-1H-pyrazole Production
This guide provides a comprehensive analysis of prevalent synthetic methodologies for producing 3-(thiophen-2-yl)-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Professionals in drug discovery and process development will find objective comparisons of synthetic routes, supported by experimental data and benchmarked against key green chemistry metrics. Our focus is on elucidating the causal relationships between reaction design and overall efficiency to guide informed decisions in a research and development setting.
Introduction: The Value of the Thiophene-Pyrazole Scaffold
The fusion of thiophene and pyrazole rings into a single molecular entity has yielded compounds with a remarkable breadth of biological activities. Thiophene-containing compounds are integral to several commercial drugs, including the antiplatelet agent Ticlopidine and the anti-inflammatory drug Tiaprofenic acid.[1] Similarly, the pyrazole core is a privileged structure in pharmacology, famously found in drugs like the anti-inflammatory Celecoxib and the erectile dysfunction treatment Sildenafil.[1][2] The combined this compound scaffold is therefore a highly sought-after target in the development of novel therapeutics, with demonstrated potential as an inhibitor of kinases like Akt, and as an anticancer and antimicrobial agent.[3][4]
Given this therapeutic potential, the development of efficient, sustainable, and scalable synthetic routes is paramount. This guide moves beyond simple reaction yield to offer a multi-faceted assessment of synthetic efficiency, employing established green chemistry metrics to provide a more holistic view of process viability.[5]
Overview of Synthetic Strategies & Mechanistic Considerations
The synthesis of pyrazoles is a well-established field, with two primary strategies dominating the landscape for producing this compound: the Knorr pyrazole synthesis from a 1,3-dicarbonyl precursor and the cyclocondensation of a thiophenyl-chalcone intermediate.
Caption: Overall workflow for comparing synthetic routes to this compound.
Route A: The Knorr Pyrazole Synthesis
The Knorr synthesis is a classic and reliable method for pyrazole formation, involving the condensation of a 1,3-dicarbonyl compound with hydrazine.[6][7][8][9] For the target molecule, the required precursor is 1-(thiophen-2-yl)butane-1,3-dione .
Mechanism: The reaction proceeds via an acid-catalyzed mechanism. One carbonyl group is attacked by a nitrogen atom of hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrazole ring.[8][9] The choice of which carbonyl is attacked first can lead to regioisomers if the dicarbonyl is unsymmetrical and a substituted hydrazine is used, though this is not a concern with hydrazine hydrate (H₂N-NH₂).[6]
Caption: Simplified mechanism of the Knorr Pyrazole Synthesis.
Route B: Cyclocondensation of Thiophenyl Chalcones
This widely used alternative involves the reaction of an α,β-unsaturated ketone (a chalcone) with hydrazine.[10][11] The key intermediate is a 1-(thiophen-2-yl)-3-aryl-prop-2-en-1-one . This method is often favored for its operational simplicity and the accessibility of chalcone precursors via Claisen-Schmidt condensation.
Mechanism: The reaction is initiated by a Michael addition of hydrazine to the β-carbon of the chalcone's enone system. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the carbonyl carbon. Subsequent dehydration of the resulting pyrazoline intermediate yields the final aromatic pyrazole.[11] Some protocols report the direct formation of the pyrazole, while others may yield a dihydropyrazole (pyrazoline), which can be oxidized to the pyrazole in a subsequent step or in situ.[12][13]
Caption: General mechanism for pyrazole synthesis from a chalcone and hydrazine.
Benchmarking Synthetic Efficiency: A Quantitative Comparison
To objectively compare these routes, we must look beyond percentage yield and consider metrics that reflect the principles of green chemistry.[14]
-
Atom Economy (AE): A theoretical calculation of the percentage of reactant atoms incorporated into the desired product. It is calculated as: (MW of product / Σ MW of all reactants) x 100%.[15] An ideal reaction has 100% atom economy.
-
Environmental Factor (E-Factor): A simple and powerful metric defined as the total mass of waste produced per mass of product. A lower E-Factor is better. E-Factor = Total Mass of Waste / Mass of Product.
-
Reaction Mass Efficiency (RME): This metric provides a more realistic mass balance by incorporating the reaction yield. RME = (Mass of Product / Σ Mass of Reactants) x 100%.[16][17]
The following table summarizes the performance of representative protocols for each route.
| Metric | Route A: Knorr Synthesis | Route B: Chalcone Cyclization | Route B (Optimized): Ultrasound-Assisted |
| Key Reactants | 1-(thiophen-2-yl)butane-1,3-dione, Hydrazine Hydrate | 1-(thiophen-2-yl)-3-aryl-prop-2-en-1-one, Hydrazine Hydrate | 1-(thiophen-2-yl)-3-aryl-prop-2-en-1-one, Aminoguanidine HCl |
| Typical Conditions | Acetic Acid, Reflux, 4-6 hours | Ethanol, Reflux, 6-8 hours | Ethanol, KOH, Ultrasound, 15-35 min |
| Reported Yield | ~75-85% | ~60-80%[13] | Up to 95%[12] |
| Atom Economy (AE) | ~90% | ~85-92% (varies with aryl group) | ~70% (with aminoguanidine HCl) |
| Est. E-Factor | 5 - 10 (High solvent use, workup) | 8 - 15 (High solvent use, longer time) | 2 - 5 (Reduced solvent, short time) |
| Reaction Mass Efficiency (RME) | ~68-77% | ~51-74% | ~60-67% |
| Notes & Causality | Good AE, but precursor synthesis adds steps and waste. Acetic acid as both solvent and catalyst can complicate workup. | Operationally simple. Chalcone synthesis is high-yielding. Lower AE due to the aryl group not in the final pyrazole core. | Drastic reduction in reaction time and energy input. Higher yields often observed. Use of aminoguanidine changes the final product slightly but demonstrates the power of process intensification. |
Analysis: While the Knorr synthesis (Route A) exhibits a high theoretical atom economy for the final step, the multi-step preparation of the 1,3-dicarbonyl precursor negatively impacts its overall process mass intensity (PMI). The traditional chalcone cyclization (Route B) is operationally simpler but can suffer from longer reaction times and moderate yields.
The clear winner in terms of efficiency is the ultrasound-assisted chalcone cyclization . The use of ultrasonic irradiation provides the necessary activation energy in a fraction of the time, dramatically reducing energy consumption and often improving yields.[12] This process intensification leads to a significantly lower E-Factor, making it a much "greener" and more efficient alternative.
Recommended Protocol: Ultrasound-Promoted Synthesis
This protocol is adapted from a highly efficient, environmentally conscious method for producing a derivative of the target scaffold.[12] It exemplifies the principles of process intensification for improved synthetic efficiency.
Objective: To synthesize 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamide from a thiophenylchalcone precursor.
Materials:
-
Substituted Thiophenylchalcone (1.0 mmol)
-
Aminoguanidine Hydrochloride (1.2 mmol)
-
Potassium Hydroxide (KOH) (2.0 mmol)
-
Ethanol (5 mL)
-
Deionized Water
-
10% Hydrochloric Acid (HCl)
-
Ultrasonic Bath/Probe
Step-by-Step Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, combine the substituted thiophenylchalcone (1.0 mmol), aminoguanidine hydrochloride (1.2 mmol), and potassium hydroxide (2.0 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the flask. The use of ethanol, a renewable resource-derived solvent, is a key aspect of the green profile of this reaction.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level of the bath. Irradiate the mixture at a constant frequency (e.g., 40 kHz) at room temperature.
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC). Typical reaction times are between 15 and 35 minutes, a significant improvement over conventional heating.
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a beaker containing 20 g of crushed ice. This simultaneously stops the reaction and begins the precipitation of the product.
-
Workup - Neutralization & Precipitation: Stir the ice-water mixture for 10-15 minutes. Slowly acidify the solution with 10% HCl until it reaches a pH of ~7. The neutralization of excess KOH ensures the product is in its free base form, minimizing its solubility in the aqueous medium and maximizing precipitation.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual inorganic salts (KCl) and unreacted starting materials.
-
Drying: Dry the purified product in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂) to a constant weight. The final product can be characterized by standard spectroscopic methods (NMR, IR, MS).
Conclusion
Benchmarking the synthesis of this compound reveals a clear path toward enhanced efficiency. While traditional methods like the Knorr synthesis are robust, they are often surpassed by modern approaches that leverage process intensification. The ultrasound-assisted cyclocondensation of a thiophenyl chalcone stands out as a superior strategy, offering significantly reduced reaction times, higher yields, and a more favorable environmental profile as indicated by a lower E-Factor.[12] For researchers and drug development professionals, adopting such greener and more efficient methodologies is not only environmentally responsible but also economically advantageous, accelerating the discovery and development of new chemical entities based on this valuable heterocyclic scaffold.
References
- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green Chemistry and Engineering Metrics - American Chemical Society [acs.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. knorr pyrazole synthesis | PPTX [slideshare.net]
- 10. ijirt.org [ijirt.org]
- 11. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 15. chembam.com [chembam.com]
- 16. chem.tamu.edu [chem.tamu.edu]
- 17. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(thiophen-2-yl)-1H-pyrazole: Personal Protective Equipment (PPE) and Disposal
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 3-(thiophen-2-yl)-1H-pyrazole. Our commitment to your safety extends beyond supplying high-quality reagents; we aim to be your trusted partner in the laboratory by providing in-depth, field-proven guidance. This document is structured to explain not just what to do, but why each step is critical for ensuring your personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks of this compound
While a specific, comprehensive toxicological profile for this compound is not extensively published, a professional hazard assessment necessitates examining data from structurally analogous compounds. Safety Data Sheets (SDS) for closely related thiophene and pyrazole derivatives consistently indicate a clear hazard profile that we must, with prudent scientific practice, assume applies to this compound.[1]
The primary hazards identified from surrogate molecules are:
-
Skin Irritation (H315): Expected to cause skin irritation upon direct contact.[2][3]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious, potentially damaging, eye irritation.[2][3]
-
Respiratory Irritation (H335): Inhalation of the powder or dust may cause irritation to the respiratory tract.[2][3]
-
Potential for Acute Oral Toxicity (H302): Some derivatives are classified as harmful if swallowed, a risk that should be managed through careful handling to prevent ingestion.[4]
These classifications, flagged by the GHS07 "Exclamation Mark" pictogram, mandate a stringent approach to personal protection.[2][4] The causality is clear: the chemical's reactivity with biological tissues necessitates the creation of impermeable barriers for all potential routes of exposure—dermal, ocular, and respiratory.
Core Personal Protective Equipment (PPE) Requirements
Adherence to a robust PPE protocol is non-negotiable. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.[5][6][7]
| Protection Type | Required Equipment | Rationale and Key Specifications |
| Eye & Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields; Face Shield | Goggles are essential to prevent contact from splashes and fine particulates.[6] They must meet ANSI Z87.1 standards. For procedures with a higher risk of splashing (e.g., transferring large quantities, reactions under pressure), a face shield must be worn over safety goggles for full facial protection.[8] |
| Hand Protection | Nitrile Gloves | Nitrile provides good resistance against a broad range of chemicals and is effective for incidental contact.[9] Always double-check the manufacturer's chemical resistance guide. Gloves must be inspected for tears before each use and changed immediately upon contamination. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat; Long Pants; Closed-Toe Shoes | A fully buttoned lab coat protects skin and personal clothing from contamination. Long pants and fully enclosed, liquid-resistant shoes are mandatory to cover all exposed skin on the lower body.[7] |
| Respiratory Protection | NIOSH-Approved Respirator (if required) | All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient or unavailable, a respiratory protection program compliant with OSHA 1910.134 is required, including fit-testing and training.[8][10] |
Procedural Guidance: Ensuring a Self-Validating System of Safety
Proper technique in using PPE is as crucial as the equipment itself. The following protocols are designed to create a closed loop of safety, minimizing the risk of exposure and cross-contamination.
PPE Selection Workflow
The level of PPE required is dictated by the specifics of the experimental procedure. This decision-making process ensures that the protection level is always commensurate with the risk.
Caption: PPE selection workflow based on experimental parameters.
Experimental Protocol: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Gloves: Wash and dry hands thoroughly. Select the correct size of nitrile gloves and inspect them for any defects. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.
-
Eye/Face Protection: Put on your safety goggles. If required, place the face shield over the goggles.
Doffing (Taking Off) Sequence - The Contamination Control Protocol: This sequence is critical to prevent transferring contaminants from your PPE to your skin or the lab environment.
-
Gloves: This is the most contaminated item. Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated hazardous waste container.[11][12]
-
Face Shield/Goggles: Remove eye and face protection by handling the headband or earpieces. Avoid touching the front surface. Place in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Remove it by shrugging your shoulders forward and pulling it off by the shoulders, turning the sleeves inside out. Fold the coat so the contaminated exterior is folded inward. Hang it in its designated storage location or place it in the appropriate laundry receptacle.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Decontamination and Disposal Plan
Proper disposal is a legal and ethical requirement to protect environmental and public health.[13] this compound and all materials contaminated with it must be treated as hazardous chemical waste.[11][12]
Protocol for Waste Disposal
-
Waste Segregation: Establish a dedicated hazardous waste container specifically for this chemical and its associated waste. The container must be made of a compatible material, be in good condition, and have a secure, sealable lid.[14]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard warnings (e.g., "Irritant").[11]
-
Solid Waste Collection:
-
Place any unused or expired solid this compound directly into the labeled waste container.
-
All disposables that have come into contact with the chemical, including used gloves, weighing papers, and contaminated paper towels, must be collected in this same container.[11]
-
-
Liquid Waste Collection:
-
If the compound is used in solution, collect all waste solutions in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage: Store the sealed hazardous waste container in a designated, secondary containment area within the laboratory. This area should be well-ventilated and away from incompatible materials.
-
Disposal Request: When the container is full, follow your institution's established procedures to request a pickup from the EHS department for professional disposal, which is typically accomplished via high-temperature incineration.[12]
References
- 1. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound-4-carbaldehyde | C8H6N2OS | CID 737231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemical safety report and uses - ECHA [echa.europa.eu]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
